molecular formula C6H11Cl2N3O2 B1606233 L-Histidine dihydrochloride CAS No. 6027-02-7

L-Histidine dihydrochloride

Katalognummer: B1606233
CAS-Nummer: 6027-02-7
Molekulargewicht: 228.07 g/mol
InChI-Schlüssel: XEJCDBUNISUVGZ-XRIGFGBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidine dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3O2 and its molecular weight is 228.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJCDBUNISUVGZ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-02-7
Record name L-Histidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-histidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Histidine dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGJ9PV8NY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to L-Histidine Dihydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, L-Histidine dihydrochloride (B599025) is a crucial reagent with diverse applications. This guide provides a comprehensive overview of its fundamental properties, experimental applications, and its role in biological systems.

L-Histidine dihydrochloride is the salt form of the essential amino acid L-Histidine, supplied as a white crystalline powder. Its enhanced stability and solubility in aqueous solutions make it a preferred choice over its free amino acid counterpart in many experimental and pharmaceutical formulations.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. Key quantitative data are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₉N₃O₂ · 2HCl[2]
Molecular Weight 228.08 g/mol [2][3]
CAS Number 1007-42-7, 6027-02-7[2][3][4]
Appearance White to off-white crystalline solid or powder[1]
Melting Point 240-245 °C (decomposes)[5]
Solubility in Water Freely soluble[6][7]
pKa Values (of L-Histidine) 1.80 (Carboxyl), 6.04 (Imidazole), 9.33 (Amino)[8]

Applications in Research and Drug Development

This compound's unique properties, particularly the imidazole (B134444) side chain with its pKa near physiological pH, make it an invaluable tool in various research domains.

1. Buffering Agent in Biopharmaceutical Formulations:

The imidazole ring of histidine has a pKa of approximately 6.0, which allows it to act as an effective buffer in the physiologically relevant pH range.[9] This is critical for maintaining the stability and solubility of therapeutic proteins, such as monoclonal antibodies (mAbs), by preventing aggregation and precipitation.[10]

2. Cell Culture Media Supplement:

As an essential amino acid, L-Histidine is a standard component of cell culture media, supporting protein and peptide biosynthesis for robust cell growth. Non-animal sourced this compound is often used in biomanufacturing to avoid the risk of viral contamination.[11]

3. Metal Ion Chelation:

This compound can chelate metal ions like copper and zinc.[12] This property is leveraged to prevent metal-catalyzed oxidation and degradation of proteins and to stabilize enzymes in vitro, ensuring accurate measurement of their activity.[10][12]

4. Precursor in Metabolic and Signaling Studies:

L-Histidine is a precursor to several important biological molecules, including histamine (B1213489), a key mediator of inflammation, and carnosine, a dipeptide found in muscle tissue.[9][13] Researchers use L-Histidine to study these metabolic pathways and their roles in health and disease.

Experimental Protocols

Preparation of a Histidine Buffer (0.1 M, pH 6.0):

This protocol outlines the preparation of a standard histidine buffer, a common application in protein-based research.

experimental_workflow cluster_preparation Buffer Preparation start Weigh this compound dissolve Dissolve in deionized water start->dissolve adjust_ph Adjust pH to 6.0 with NaOH dissolve->adjust_ph final_volume Bring to final volume adjust_ph->final_volume sterilize Sterile filter (0.22 µm) final_volume->sterilize store Store at 4°C sterilize->store

Workflow for preparing a 0.1 M Histidine buffer at pH 6.0.

Methodology:

  • Weighing: Accurately weigh 2.28 g of this compound (MW = 228.08 g/mol ) for a final volume of 100 mL.

  • Dissolving: Dissolve the powder in approximately 80 mL of high-purity, deionized water in a beaker with a magnetic stirrer.

  • pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add a concentrated sodium hydroxide (B78521) (NaOH) solution dropwise while monitoring the pH. Continue until the pH reaches 6.0.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Add deionized water to the 100 mL mark.

  • Sterilization: For applications requiring sterility, pass the buffer through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the buffer at 4°C. For long-term storage, aliquoting and freezing may be considered.

Role in Biological Signaling Pathways

L-Histidine is a precursor to histamine, a biogenic amine that plays a pivotal role in inflammatory and allergic responses, as well as acting as a neurotransmitter.

signaling_pathway cluster_histamine_synthesis Histamine Synthesis and Signaling l_histidine L-Histidine histidine_decarboxylase Histidine Decarboxylase l_histidine->histidine_decarboxylase histamine Histamine histidine_decarboxylase->histamine h1r H1 Receptor histamine->h1r h2r H2 Receptor histamine->h2r h3r H3 Receptor histamine->h3r h4r H4 Receptor histamine->h4r cellular_response Cellular Response (e.g., Inflammation, Gastric Acid Secretion) h1r->cellular_response h2r->cellular_response h3r->cellular_response h4r->cellular_response

Simplified pathway of L-Histidine conversion to histamine and its subsequent signaling.

The conversion of L-Histidine to histamine is catalyzed by the enzyme histidine decarboxylase.[9] Histamine then exerts its effects by binding to one of four G protein-coupled receptors (H1, H2, H3, and H4), each triggering distinct downstream signaling cascades that lead to a variety of physiological responses. This pathway is a major target for drug development, particularly for anti-inflammatory and anti-allergic therapies.

Conclusion

This compound is a versatile and indispensable compound in the researcher's toolkit. Its well-defined physicochemical properties, coupled with its biological significance, make it a cornerstone of applications ranging from biopharmaceutical formulation to fundamental cell biology research. A comprehensive understanding of its characteristics and appropriate handling is paramount to achieving reliable and reproducible experimental outcomes.

References

L-Histidine dihydrochloride mechanism of action in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanism of action of L-Histidine dihydrochloride (B599025) in a variety of biochemical assays. L-Histidine, an essential amino acid, plays a pivotal role in numerous biological processes due to the unique chemical properties of its imidazole (B134444) side chain. This guide provides a comprehensive overview of its function as a buffering agent, a metal ion chelator, a key player in enzyme kinetics, and its application in protein purification. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate practical application in a laboratory setting.

Mechanism of Action of L-Histidine

The versatility of L-histidine in biochemical assays stems from its imidazole side chain, which has a pKa of approximately 6.0. This allows it to act as both a proton donor and acceptor at physiological pH, making it an excellent biological buffer. Furthermore, the nitrogen atoms in the imidazole ring are effective ligands for coordinating with various metal ions. L-histidine is also a precursor for the biosynthesis of histamine (B1213489) and is involved in the catalytic sites of many enzymes.

L-Histidine as a Buffering Agent

The imidazole side chain of histidine has a pKa value near neutrality, allowing it to effectively buffer solutions in the physiologically relevant pH range of 5.5 to 7.4.[1][2][3][4][5] This property is crucial for maintaining the stability and activity of proteins and enzymes in vitro, which are often sensitive to fluctuations in pH. L-histidine buffers are commonly used in formulations of biopharmaceuticals, such as monoclonal antibodies, to prevent aggregation and maintain stability.

Data Presentation: Comparison of Common Biological Buffers

BufferpKa (25 °C)Effective pH RangeNotes
L-Histidine ~6.05.5 - 7.4Biocompatible, metal-chelating properties.[1][2][3][4][5]
Tris 8.17.0 - 9.0Commonly used, but temperature-dependent pKa.
HEPES 7.56.8 - 8.2Good for many biological systems, minimal metal binding.
MOPS 7.26.5 - 7.9Often used in cell culture media.
PIPES 6.86.1 - 7.5Forms radicals, not suitable for redox studies.
Metal Ion Chelation

The nitrogen atoms in the imidazole ring of L-histidine are excellent electron donors, enabling the chelation of various divalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺).[6][7][8] This property is fundamental to its role in metalloproteins and is exploited in techniques like Immobilized Metal Affinity Chromatography (IMAC). The stability of these metal complexes varies depending on the metal ion.

Data Presentation: Stability Constants (log K) of L-Histidine-Metal Complexes

Metal Ionlog K₁log K₂Notes
Cu²⁺ 10.27.9Forms the most stable complexes with histidine.[6][7][8]
Ni²⁺ 8.76.9Strong binding, utilized in IMAC.
Zn²⁺ 6.55.9Important for the structure of many enzymes.
Co²⁺ 7.05.1Binds with moderate affinity.
Fe²⁺ < 5-Weaker interaction compared to others listed.
Mn²⁺ 3.1-Weak binding affinity.

Note: Stability constants can vary with experimental conditions (temperature, ionic strength).

Role in Enzyme Kinetics

L-histidine and its derivatives can act as substrates, inhibitors, or be integral to the catalytic mechanism of enzymes.

  • Substrate: L-histidine is the natural substrate for enzymes like histidine ammonia-lyase and histidine decarboxylase.

  • Inhibitor: Derivatives of L-histidine can act as competitive inhibitors. For example, L-histidine methyl ester is a potent inhibitor of histidine decarboxylase.

Data Presentation: Kinetic Parameters of Enzymes Acting on L-Histidine and its Derivatives

EnzymeSubstrate/InhibitorKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Histidine Ammonia-Lyase (Geobacillus kaustophilus)L-Histidine3.380.547161.8
Histidine Decarboxylase (Lactobacillus 30a)L-Histidine0.3 (at pH 4.8)--
Histidine Decarboxylase (Lactobacillus 30a)L-Histidine100 (at pH 7.0)--

Note: Kinetic parameters are highly dependent on the enzyme source and assay conditions.

Experimental Protocols

Spectrophotometric Enzyme Assay: General Protocol

This protocol outlines the fundamental steps for a continuous spectrophotometric enzyme assay where the formation of a product results in a change in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the substrate in a suitable buffer (e.g., L-histidine buffer at the optimal pH for the enzyme).

    • Prepare a stock solution of the enzyme in a buffer that ensures its stability. Keep the enzyme on ice.

    • Prepare a buffer solution for the final reaction mixture.

  • Assay Setup:

    • In a quartz cuvette, add the reaction buffer, substrate solution, and any necessary cofactors. The final volume is typically 1 mL.

    • Place the cuvette in a temperature-controlled spectrophotometer set to the wavelength of maximum absorbance for the product.

    • Allow the mixture to equilibrate to the desired temperature (e.g., 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the enzyme stock solution to the cuvette.

    • Quickly mix the contents by inverting the cuvette with a piece of parafilm over the top.

    • Immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Plot absorbance versus time. The initial linear portion of the curve represents the initial velocity (v₀) of the reaction.

    • Calculate the rate of reaction using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette.

    • To determine Kₘ and Vₘₐₓ, repeat the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations, fitting the data to the Michaelis-Menten equation.

Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Protein Purification

This protocol describes the purification of a recombinant protein containing a polyhistidine tag (His-tag) using a nickel-charged IMAC resin.

Methodology:

  • Buffer Preparation:

    • Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

    • Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.

    • Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0.

  • Column Preparation:

    • Pack an empty chromatography column with a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) resin.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of Lysis Buffer.

  • Sample Loading:

    • Load the clarified cell lysate containing the His-tagged protein onto the column. The imidazole in the lysis buffer helps to reduce non-specific binding of contaminating proteins.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. The slightly higher imidazole concentration in the wash buffer further reduces contaminants.

  • Elution:

    • Elute the His-tagged protein from the resin by applying the Elution Buffer. The high concentration of imidazole competes with the His-tag for binding to the nickel ions, thus releasing the protein.

    • Collect the eluate in fractions.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess the purity of the protein.

    • Pool the fractions containing the purified protein.

Visualizations

L-Histidine Metabolic Pathway

This diagram illustrates the primary metabolic degradation pathway of L-histidine to glutamate.

Histidine_Metabolism L-Histidine L-Histidine Urocanate Urocanate L-Histidine->Urocanate Histidine ammonia-lyase (Histidase) 4-Imidazolone-5-propionate 4-Imidazolone-5-propionate Urocanate->4-Imidazolone-5-propionate Urocanate hydratase N-Formiminoglutamate N-Formiminoglutamate 4-Imidazolone-5-propionate->N-Formiminoglutamate Imidazolonepropionase L-Glutamate L-Glutamate N-Formiminoglutamate->L-Glutamate Formiminotransferase cyclodeaminase

L-Histidine Degradation Pathway
Experimental Workflow: Immobilized Metal Affinity Chromatography (IMAC)

This diagram outlines the sequential steps involved in the purification of a His-tagged protein using IMAC.

IMAC_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis Column_Equilibration Equilibrate Ni-NTA Column with Lysis Buffer Load_Sample Load Lysate onto Column Column_Equilibration->Load_Sample Sample_Prep Prepare Clarified Cell Lysate Sample_Prep->Load_Sample Wash_Column Wash with Wash Buffer to Remove Non-specific Proteins Load_Sample->Wash_Column Elute_Protein Elute His-tagged Protein with Elution Buffer Wash_Column->Elute_Protein Collect_Fractions Collect Eluted Fractions Elute_Protein->Collect_Fractions SDS_PAGE Analyze Fractions by SDS-PAGE Collect_Fractions->SDS_PAGE Pool_Fractions Pool Pure Fractions SDS_PAGE->Pool_Fractions

IMAC Experimental Workflow
Logical Relationship: Enzyme Inhibition Assay

This diagram illustrates the logical flow of a competitive enzyme inhibition assay.

Enzyme_Inhibition Enzyme Enzyme Enzyme_Substrate_Complex Enzyme_Substrate_Complex Enzyme->Enzyme_Substrate_Complex Binds Enzyme_Inhibitor_Complex Enzyme_Inhibitor_Complex Enzyme->Enzyme_Inhibitor_Complex Binds Substrate Substrate Substrate->Enzyme_Substrate_Complex Inhibitor Inhibitor Inhibitor->Enzyme_Inhibitor_Complex Product Product Enzyme_Substrate_Complex->Product Catalysis No_Reaction No_Reaction Enzyme_Inhibitor_Complex->No_Reaction Inhibition

Competitive Enzyme Inhibition

References

A Technical Guide to the Solubility and Stability of L-Histidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Histidine dihydrochloride (B599025), the salt form of the essential amino acid L-Histidine, is a critical component in the pharmaceutical industry, particularly in the formulation of biotherapeutics such as monoclonal antibodies.[1] Its hydrochloride form is often utilized to enhance both the solubility and stability of the amino acid itself and the active pharmaceutical ingredients (APIs) it is formulated with.[2][3] L-Histidine is valued for its buffering capacity around physiological pH, which is crucial for maintaining the integrity and preventing the aggregation of protein-based drugs.[1][4] This technical guide provides an in-depth overview of the solubility and stability characteristics of L-Histidine dihydrochloride, offering valuable data and experimental protocols for researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of an excipient is a fundamental parameter that dictates its utility in liquid formulations. This compound is known for its high solubility in aqueous solutions, a key advantage for its use in biopharmaceutical preparations.[2]

Aqueous and Solvent Solubility

This compound is readily soluble in water and other polar solvents.[2][5] It is generally considered insoluble in non-polar organic solvents like ether and acetone, and only slightly soluble in ethanol.[5] The quantitative solubility in water has been determined under various conditions, as summarized in the table below. A study by T. Ogawa provided a useful empirical formula to calculate the solubility of this compound in water across a range of temperatures.[6]

Data Presentation: Table 1. Solubility of this compound

SolventTemperature (°C)SolubilityNotes
Water2556.6 g/LData for L-Histidine monohydrochloride monohydrate.[7]
Water2541.9 g/LData for L-Histidine monohydrochloride monohydrate.[8]
WaterRoom Temp.50 mg/mLData for L-Histidine monohydrochloride monohydrate.[9][10]
Water0 - 70log S = 1.9085 + 0.00265t'S' is solubility in g/100g of water, 't' is temperature in °C.[6]
EthanolRoom Temp.Slightly SolubleQualitative data.[5]
EtherRoom Temp.InsolubleQualitative data.[5]
AcetoneRoom Temp.InsolubleQualitative data.[5]

Stability Profile

The stability of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products throughout their shelf life. Its stability is influenced by factors such as temperature, pH, and light.

pH and Thermal Stability

L-Histidine contains an imidazole (B134444) group with a pKa of approximately 6.0, making it an excellent buffer in the physiological pH range of 6.0 to 7.4.[4][9][10] This buffering capacity is a primary reason for its use in stabilizing protein formulations.[1] The pH of a 1% solution of the monohydrochloride monohydrate form is between 3.5 and 4.5.[7] Thermally, this compound is relatively stable, with decomposition reported at temperatures around 245-256°C.[3][5][7]

Photostability and Degradation

As part of stress testing, photostability should be evaluated.[11][12] Studies have indicated that L-Histidine can be susceptible to photo-oxidation.[13] A significant degradation pathway for L-Histidine in formulation buffers involves its conversion to trans-urocanic acid.[14] This degradation can be triggered by microbial contamination and is slightly activated by certain metal ions like Mn(2+).[14] The formation of trans-urocanic acid is a concern as it absorbs UV light at 280 nm, potentially interfering with protein concentration measurements by size-exclusion chromatography (SEC).[14] Research has shown that this degradation can be effectively inhibited by the addition of other amino acids, such as alanine (B10760859) or cysteine, or by using chelating agents like EDTA to sequester catalytic metal ions.[14]

Solid-State Stability

In the solid state, the physical form of L-Histidine is crucial. After processes like freeze-drying, L-Histidine can exist in an amorphous state. This amorphous form is susceptible to crystallization upon exposure to moisture, which can impact the stability and performance of the final product. Therefore, control of moisture is essential during long-term storage.[15]

Data Presentation: Table 2. Stability Parameters for this compound

ParameterValue / ObservationReference(s)
Decomposition Temperature ~245 - 256 °C[3][5][7]
pH (1% aqueous solution) 3.5 - 4.5 (monohydrochloride monohydrate)[7]
pKa Values 1.80 (carboxyl), 6.04 (imidazole), 9.33 (amino)[9][10]
Primary Degradant trans-Urocanic Acid[14]
Degradation Triggers Microbial contamination, Mn(2+) ions[14]
Degradation Inhibitors Alanine, Cysteine, EDTA[14]
Solid-State Concern Amorphous form may crystallize upon moisture exposure.[15]

Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible data on solubility and stability. The following sections detail established methodologies.

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a widely recommended approach for determining the equilibrium solubility of an API or excipient.[16]

  • Preparation: Prepare aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[16]

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed flask. This ensures that a saturated solution is achieved.

  • Equilibration: Agitate the flasks at a constant temperature, typically 37 ± 1 °C, for a sufficient period to reach equilibrium.[16] Preliminary tests should be conducted to determine the time required to reach equilibrium.[17]

  • Sampling and Separation: At various time points (e.g., 24, 48, 72 hours), withdraw samples. Immediately separate the undissolved solid from the solution using an appropriate method, such as centrifugation or filtration, while maintaining the temperature.

  • Analysis: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[18]

  • Confirmation: Equilibrium is confirmed when consecutive measurements show no significant change in concentration. The lowest solubility value measured across the pH range of 1.2-6.8 is used for Biopharmaceutics Classification System (BCS) classification.[16]

Protocol for Stability Testing

Stability testing should be conducted according to ICH (International Council for Harmonisation) and WHO (World Health Organization) guidelines.[11][19]

  • Batch Selection: Use at least three primary batches of this compound for the stability study. The batches should be manufactured under conditions similar to the final production scale.[19]

  • Container Closure System: Store samples in a container closure system that is the same as, or simulates, the packaging proposed for storage and distribution.[12]

  • Storage Conditions:

    • Long-Term Testing: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[20]

    • Accelerated Testing: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[20]

  • Stress Testing: To understand inherent stability, perform stress tests including exposure to high heat (e.g., 50°C, 60°C), high humidity (>75% RH), light (per ICH Q1B guidelines), oxidation, and hydrolysis across a wide pH range.[11][12]

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. For accelerated studies, test at 0, 3, and 6 months.[19]

  • Analytical Methods: Employ validated, stability-indicating analytical methods capable of detecting and quantifying the active substance and its degradation products.[12] Tests should cover physical, chemical, and microbiological attributes.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent key experimental and logical processes related to the analysis of this compound.

Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis start Start prep_buffer Prepare Buffers (pH 1.2 - 6.8) start->prep_buffer add_api Add Excess L-His·2HCl to Buffers prep_buffer->add_api agitate Agitate at 37°C add_api->agitate sample Sample at Time Points (e.g., 24, 48h) agitate->sample separate Separate Solid/Liquid (Centrifuge/Filter) sample->separate analyze Analyze Supernatant (e.g., HPLC-UV) separate->analyze confirm Confirm Equilibrium analyze->confirm confirm->agitate Not Equilibrated end_node End confirm->end_node Equilibrated

Caption: Experimental workflow for solubility determination via the shake-flask method.

Stability_Testing_Workflow cluster_setup Setup Phase cluster_storage Storage Conditions cluster_exec Execution & Evaluation select_batches Select Batches (≥3) define_protocol Define Stability Protocol (Tests, Pull Points) select_batches->define_protocol long_term Long-Term (e.g., 25°C/60%RH) accelerated Accelerated (e.g., 40°C/75%RH) stress Stress Testing (Light, Heat, pH) pull_samples Pull Samples at Scheduled Intervals define_protocol->pull_samples long_term->pull_samples accelerated->pull_samples stress->pull_samples perform_tests Perform Stability- Indicating Tests pull_samples->perform_tests evaluate Evaluate Data & Identify Trends perform_tests->evaluate establish_period Establish Re-Test Period or Shelf Life evaluate->establish_period

Caption: General workflow for API stability testing based on ICH/WHO guidelines.

Degradation_Pathway Nodes Nodes histidine L-Histidine urocanic trans-Urocanic Acid histidine->urocanic Degradation Factors Factors contam Contamination contam->urocanic mn2 Mn(2+) mn2->urocanic activates inhibitors Alanine / Cysteine inhibitors->urocanic inhibits edta EDTA edta->mn2 chelates Edges Edges

Caption: Degradation pathway of L-Histidine and influencing factors.

Conclusion

This compound is a highly water-soluble and relatively stable excipient that is indispensable in modern pharmaceutical formulations. Its primary liabilities include the potential for its amorphous form to crystallize in the presence of moisture and its degradation to trans-urocanic acid, which can be mitigated through careful formulation strategies such as the inclusion of inhibitors or chelating agents. A thorough understanding of its solubility and stability profiles, supported by robust experimental data, is essential for developing safe, stable, and effective drug products, especially for sensitive biologic therapeutics.

References

The Role of Dihydrochloride Salt Formation in Enhancing the Stability of L-Histidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidine, an essential amino acid, is a critical component in numerous biopharmaceutical formulations, primarily for its buffering capacity and its role in stabilizing proteins. However, L-histidine itself is susceptible to various degradation pathways, which can compromise the quality, safety, and efficacy of the final drug product. The formation of L-histidine dihydrochloride (B599025) is a common strategy to enhance the stability of this amino acid. This technical guide provides an in-depth analysis of the function of the dihydrochloride salt in improving L-histidine stability. It covers the primary degradation pathways of L-histidine, the theoretical mechanism of stabilization afforded by the dihydrochloride salt, detailed experimental protocols for comparative stability analysis, and illustrative data on the expected stability enhancement.

Introduction: The Stability Challenge of L-Histidine

L-histidine's imidazole (B134444) side chain, with a pKa near physiological pH, makes it an excellent buffer in biopharmaceutical formulations. However, this same reactive functional group, along with the amino and carboxylic acid moieties, renders the molecule susceptible to degradation under various stress conditions, including heat, light, oxidation, and hydrolysis. Degradation can lead to the formation of impurities, loss of buffering capacity, and potentially adverse interactions with the active pharmaceutical ingredient (API).

The conversion of L-histidine to its dihydrochloride salt is a widely adopted approach to mitigate these stability concerns. This guide will elucidate the chemical principles behind this stabilization and provide the technical framework for its evaluation.

Degradation Pathways of L-Histidine

Understanding the degradation pathways of L-histidine is fundamental to appreciating the stabilizing effect of its dihydrochloride salt. The primary degradation routes include:

  • Oxidative Degradation: The imidazole ring of histidine is particularly susceptible to oxidation by reactive oxygen species (ROS). This can lead to the formation of various oxidation products, including 2-oxo-histidine. Metal ions, such as Fe(III) and Mn(II), can catalyze these oxidative reactions.

  • Photodegradation: Exposure to light, particularly UV light, can induce the degradation of L-histidine. This process can be exacerbated by the presence of photosensitizers and may involve the formation of radical species, leading to complex degradation products, including trans-urocanic acid.

  • Hydrolytic Degradation: Although generally stable against hydrolysis, under certain pH and temperature conditions, the amide-like structure within the imidazole ring or other parts of the molecule can be susceptible to cleavage.

  • Deamination: The enzymatic or chemical removal of the alpha-amino group can lead to the formation of urocanic acid. This has been observed in stability studies of L-histidine containing formulations[1][2].

The formation of these degradation products can be detrimental to the quality of a pharmaceutical formulation.

L_Histidine L-Histidine Oxidation Oxidative Stress (e.g., H2O2, metal ions) L_Histidine->Oxidation ROS Photodegradation Photolytic Stress (e.g., UV light) L_Histidine->Photodegradation Deamination Deamination L_Histidine->Deamination Oxidized_Products Oxidized Products (e.g., 2-oxo-histidine) Oxidation->Oxidized_Products Urocanic_Acid trans-Urocanic Acid Photodegradation->Urocanic_Acid Other_Degradants Other Degradants Photodegradation->Other_Degradants Deamination->Urocanic_Acid

Figure 1: Primary degradation pathways of L-Histidine under various stress conditions.

Mechanism of Stabilization by Dihydrochloride Salt Formation

The formation of L-histidine dihydrochloride significantly enhances its stability by altering its chemical properties. The addition of two equivalents of hydrochloric acid protonates the two most basic sites on the L-histidine molecule: the α-amino group and one of the nitrogen atoms on the imidazole ring.

This dual protonation provides stability through several mechanisms:

  • Electronic Stabilization of the Imidazole Ring: The imidazole ring in its neutral form is electron-rich and thus susceptible to electrophilic attack and oxidation. Protonation of one of the imidazole nitrogens withdraws electron density from the ring system, making it less reactive towards oxidative degradation. This electronic stabilization is a key factor in preventing the formation of oxidized byproducts.

  • Steric Hindrance: The presence of chloride counter-ions and the protonated state can create a more sterically hindered environment around the reactive centers of the molecule, potentially reducing the accessibility for reactants like ROS.

  • Lowering the pH of the Microenvironment: In the solid state, the dihydrochloride salt creates an acidic microenvironment. This can inhibit degradation pathways that are favored at neutral or basic pH.

  • Increased Solubility and Reduced Water Activity: this compound generally exhibits higher aqueous solubility compared to the free base. In solid formulations, this can lead to a more homogenous distribution and potentially lower water activity in the microenvironment of the molecule, which can slow down hydrolytic degradation pathways.

cluster_0 L-Histidine (Free Base) cluster_1 This compound L_His Electron-rich Imidazole Ring Reactive_Sites Susceptible to Oxidative Attack L_His->Reactive_Sites Protonation + 2 HCl (Protonation) L_His->Protonation L_His_2HCl Protonated Imidazolium Ion (Electron-deficient) Stabilized_Sites Reduced Susceptibility to Oxidation L_His_2HCl->Stabilized_Sites Protonation->L_His_2HCl

Figure 2: Proposed mechanism of stabilization of L-Histidine via dihydrochloride formation.

Data Presentation: Comparative Stability

Table 1: Illustrative Data from a Forced Degradation Study - Thermal Stress (60°C for 4 weeks)

AnalyteInitial Assay (%)Final Assay (%)% DegradationMajor Degradant(s)
L-Histidine100.092.57.5Urocanic Acid
L-Histidine 2HCl100.098.81.2Urocanic Acid

Table 2: Illustrative Data from a Forced Degradation Study - Oxidative Stress (0.1% H₂O₂ for 24 hours)

AnalyteInitial Assay (%)Final Assay (%)% DegradationMajor Degradant(s)
L-Histidine100.088.311.72-oxo-histidine
L-Histidine 2HCl100.097.22.82-oxo-histidine

Table 3: Illustrative Data from a Forced Degradation Study - Photostability (ICH Q1B Option 2)

AnalyteInitial Assay (%)Final Assay (%)% DegradationMajor Degradant(s)
L-Histidine100.090.19.9Urocanic Acid, Other photo-adducts
L-Histidine 2HCl100.096.53.5Urocanic Acid

Experimental Protocols

To quantitatively assess the stability of L-histidine and its dihydrochloride salt, a series of forced degradation studies followed by analysis using a stability-indicating method is recommended.

General Experimental Workflow

start Start prep_samples Prepare Solutions of L-Histidine and L-Histidine 2HCl start->prep_samples stress_conditions Expose to Stress Conditions (Thermal, Oxidative, Photolytic, Hydrolytic) prep_samples->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis data_processing Quantify Degradation and Identify Degradants analysis->data_processing reporting Compare Stability Profiles and Generate Report data_processing->reporting end End reporting->end

Figure 3: Generalized experimental workflow for a comparative stability study.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and assess the stability-indicating nature of analytical methods[3][4][5].

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of L-histidine in purified water.

    • Prepare a 1 mg/mL stock solution of this compound in purified water.

  • Acid Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 48 hours.

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 48 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of each stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known quantity (e.g., 10 mg) of solid L-histidine and this compound in separate glass vials.

    • Store in an oven at 80°C for 7 days.

    • At specified time points, dissolve a portion of the solid in the mobile phase to achieve the target concentration for HPLC analysis.

  • Photostability:

    • Expose solutions (1 mg/mL) and solid samples to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after exposure.

Representative Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the separation and quantification of L-histidine and its degradation products.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient Elution:

      • 0-5 min: 2% B

      • 5-20 min: 2% to 30% B

      • 20-25 min: 30% to 2% B

      • 25-30 min: 2% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (for L-histidine) and monitoring at other wavelengths (e.g., 280 nm) for degradation products like urocanic acid.

    • Injection Volume: 10 µL.

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Conclusion

The formation of this compound is a robust strategy to enhance the chemical stability of L-histidine in pharmaceutical applications. By protonating the α-amino group and the imidazole ring, the dihydrochloride salt form reduces the susceptibility of L-histidine to oxidative and other degradation pathways. This technical guide provides a comprehensive overview of the underlying principles of this stabilization, along with detailed experimental protocols for its verification. For drug development professionals, utilizing this compound can contribute to the development of more stable and reliable biopharmaceutical formulations, ultimately ensuring patient safety and product efficacy.

References

An In-Depth Technical Guide to the Buffering Capacity of L-Histidine Dihydrochloride at Physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the buffering properties of L-Histidine dihydrochloride (B599025), with a particular focus on its efficacy and application at physiological pH. L-Histidine is a critical excipient in numerous biopharmaceutical formulations, prized for its ability to maintain pH stability, which is paramount for the efficacy and shelf-life of protein-based therapeutics.

Physicochemical Properties and Buffering Mechanism

L-Histidine is an amino acid with a unique imidazole (B134444) side chain that has a pKa value of approximately 6.0. This property is central to its effectiveness as a biological buffer, as it allows for significant buffering capacity within the physiologically relevant pH range of 5.5 to 7.4.[1][2] At a pH below its pKa, the imidazole ring is predominantly protonated, carrying a positive charge. Conversely, at a pH above its pKa, it is primarily deprotonated and neutral.[3] This equilibrium allows it to effectively neutralize both acids and bases, thereby resisting significant shifts in pH.

The buffering action of histidine is crucial in many biological systems and is leveraged extensively in the formulation of therapeutic proteins, including monoclonal antibodies (mAbs).[1][4] In such formulations, histidine concentrations typically range from 10 to 20 mM, though concentrations as high as 50 mM have been used.[2] Its ability to maintain a stable pH during manufacturing, storage, and even freeze-thaw cycles makes it a preferred choice over other buffering agents like phosphate (B84403) buffers.[2]

Protonation States of L-Histidine

The buffering capacity of L-histidine arises from the protonation and deprotonation of its ionizable groups: the carboxyl group, the amino group, and the imidazole side chain. The imidazole group is particularly important for buffering at physiological pH.

Histidine_Protonation cluster_low_pH Low pH (< pKa₁) cluster_zwitterion Physiological pH (pKa₁ < pH < pKa₂) cluster_high_pH High pH (> pKa₂) H3N_plus H₃N⁺ COO_minus COO⁻ Imidazole_protonated Imidazole-H⁺ Imidazole_neutral Imidazole Imidazole_protonated->Imidazole_neutral pKa ~ 6.0 Low_pH_structure Cationic Form Zwitterion Zwitterionic Form Low_pH_structure->Zwitterion + H⁺ High_pH_structure Anionic Form Zwitterion->High_pH_structure + H⁺

Protonation states of L-Histidine's imidazole side chain around its pKa.

Quantitative Analysis of Buffering Capacity

The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer by one unit. The buffer capacity is maximal when the pH of the solution is equal to the pKa of the buffer.

Illustrative Buffering Capacity of L-Histidine Solutions

The following table provides illustrative data on the buffering capacity of L-histidine solutions at different concentrations and pH values. This data is representative of the expected behavior of histidine buffers based on established principles.

L-Histidine Concentration (mM)pHIllustrative Buffer Capacity (β) (mM/pH unit)
105.02.3
106.05.8
107.02.3
107.41.0
205.04.6
206.011.5
207.04.6
207.42.1
505.011.5
506.028.8
507.011.5
507.45.2

Experimental Protocols

Preparation of L-Histidine Buffer Solutions

Objective: To prepare L-Histidine buffer solutions at a desired concentration and pH.

Materials:

  • L-Histidine dihydrochloride

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Deionized water

  • pH meter

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Protocol:

  • Calculate the required mass of this compound: Based on the desired buffer concentration and final volume, calculate the mass of this compound needed.

  • Dissolve the this compound: Weigh the calculated amount of this compound and dissolve it in a volume of deionized water that is less than the final desired volume in a volumetric flask.

  • Adjust the pH: Place the solution on a magnetic stirrer and immerse a calibrated pH electrode. Slowly add NaOH solution to raise the pH or HCl solution to lower the pH to the desired value.

  • Bring to final volume: Once the target pH is reached and stable, carefully add deionized water to the volumetric flask to reach the final volume.

  • Verify the pH: Mix the solution thoroughly and re-check the pH to ensure it is at the desired value.

Determination of Buffering Capacity by Titration

Objective: To experimentally determine the buffering capacity of a prepared L-Histidine buffer solution.

Materials:

  • Prepared L-Histidine buffer solution

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized strong base (e.g., 0.1 M NaOH)

  • Burette

  • pH meter

  • Beaker

  • Magnetic stirrer and stir bar

Protocol:

  • Initial pH measurement: Pipette a known volume of the L-Histidine buffer solution into a beaker. Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode. Record the initial pH.

  • Titration with acid: Fill a burette with the standardized HCl solution. Add small, known increments of the acid to the buffer solution, recording the pH after each addition. Continue the titration until the pH has dropped by at least one pH unit.

  • Titration with base: Repeat the process with a fresh sample of the same buffer solution, this time titrating with the standardized NaOH solution from a separate burette. Continue the titration until the pH has increased by at least one pH unit.

  • Data analysis: Plot the pH of the solution versus the volume of acid or base added. The buffering capacity (β) can be calculated from the slope of the titration curve in the relatively flat region around the pKa.

experimental_workflow start Start prepare_buffer Prepare L-Histidine Buffer Solution start->prepare_buffer calibrate_ph Calibrate pH Meter prepare_buffer->calibrate_ph titrate_acid Titrate with Standard Acid (HCl) calibrate_ph->titrate_acid titrate_base Titrate with Standard Base (NaOH) calibrate_ph->titrate_base record_data Record pH vs. Volume of Titrant titrate_acid->record_data titrate_base->record_data plot_curve Plot Titration Curve record_data->plot_curve calculate_beta Calculate Buffering Capacity (β) plot_curve->calculate_beta end End calculate_beta->end

Experimental workflow for determining buffering capacity.

Role in Cellular Signaling and Drug Delivery

The buffering capacity of histidine is not only crucial for in vitro formulations but also plays a significant role in cellular processes and drug delivery systems.

The Proton Sponge Effect and Endosomal Escape

Histidine-rich peptides and polymers are often incorporated into non-viral gene and drug delivery vectors. The "proton sponge" hypothesis suggests that the buffering capacity of these histidine residues facilitates the escape of the therapeutic cargo from the endosome into the cytoplasm. As the endosome matures, proton pumps (V-ATPases) actively transport protons into the lumen, lowering the pH. The imidazole groups of histidine buffer this acidification by sequestering protons. This influx of protons is followed by a passive influx of chloride ions to maintain charge neutrality, leading to an increase in osmotic pressure within the endosome. The resulting osmotic swelling can cause the endosomal membrane to rupture, releasing the therapeutic agent into the cytosol.

Proton_Sponge_Effect cluster_endosome Endosome V_ATPase V-ATPase Proton Pump Protons H⁺ V_ATPase->Protons Pumps In Histidine_Vector Histidine-rich Vector + Drug Protons->Histidine_Vector Buffered by Histidine Chloride Cl⁻ cluster_endosome cluster_endosome Water H₂O Cytosol Cytosol Cytosol->Chloride Influx Cytosol->Water Osmotic Influx Rupture Endosomal Rupture & Drug Release cluster_endosome->Rupture Swelling Leads to

The proton sponge effect facilitating endosomal escape.
Histidine as a pH Sensor in Signaling Pathways

Histidine residues within proteins can act as pH sensors, modulating protein structure and function in response to changes in the local environment. A notable example is the Ras-specific guanine (B1146940) nucleotide exchange factor RasGRP1. A specific histidine residue (His212) in RasGRP1 acts as a pH sensor. At lower intracellular pH, this histidine is protonated, which helps to maintain RasGRP1 in an autoinhibited state. Upon cellular activation and a subsequent increase in intracellular pH, His212 becomes deprotonated. This change in protonation state triggers a conformational change in RasGRP1, relieving autoinhibition and allowing it to activate Ras, a key regulator of cell proliferation and differentiation. This pH-dependent regulation highlights the critical role of histidine's buffering properties in controlling cellular signaling cascades.

Conclusion

This compound is a versatile and highly effective buffering agent for applications at physiological pH. Its unique imidazole side chain provides robust buffering capacity in the pH range critical for the stability of many biopharmaceuticals. A thorough understanding of its physicochemical properties, coupled with well-defined experimental protocols for buffer preparation and characterization, is essential for its successful implementation in drug development. Furthermore, the intrinsic pH-sensing and buffering capabilities of histidine residues are increasingly being exploited in the design of sophisticated drug delivery systems and in the study of cellular signaling pathways.

References

An In-depth Technical Guide to the Initial Investigations of L-Histidine Dihydrochloride's Effect on Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Histidine, an essential amino acid, has garnered significant attention in biopharmaceutical development for its multifaceted role in enhancing the stability and solubility of protein therapeutics, particularly monoclonal antibodies (mAbs). Its unique physicochemical properties, stemming from its imidazole (B134444) side chain, allow it to function as a buffering agent, stabilizer, cryo/lyo-protectant, antioxidant, and viscosity reducer.[1] This technical guide delves into the initial investigations of L-Histidine dihydrochloride's effect on protein structure, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Mechanisms of L-Histidine's Stabilizing Effect

L-Histidine's efficacy in protein formulations arises from several key chemical properties. Its imidazole side chain, with a pKa around 6.0, provides excellent buffering capacity in the physiologically relevant pH range of 5.5-6.5.[1] This buffering action is crucial for maintaining a stable pH environment during manufacturing, storage, and administration, thereby preventing protein degradation and aggregation.[2][3]

Beyond its buffering capacity, L-Histidine exhibits several other stabilizing effects:

  • Metal Ion Chelation: L-Histidine can chelate trace metal ions, such as copper and iron, which can otherwise catalyze oxidative reactions that damage the protein and reduce its efficacy.[2][3] This protective function is vital for extending the shelf-life of biologic drugs.[2] However, it is worth noting that in the presence of iron, histidine may also act as a pro-oxidant.[4]

  • Protein Solubility and Aggregation Inhibition: L-Histidine aids in maintaining the solubility of proteins, preventing aggregation and precipitation that could compromise the final product's efficacy.[3] Molecular dynamics studies suggest that histidine shields solvent-exposed hydrophobic regions on the protein surface, mitigating protein-protein interactions and reducing aggregation.[5][6][7]

  • Direct Molecular Interactions: L-Histidine can engage in various interactions with protein surfaces, including cation-π interactions (in its neutral form), π-π stacking with aromatic amino acids, and hydrogen-π interactions.[8] Calorimetric studies have demonstrated that molecular-level interactions, such as ion-dipole or electrostatic interactions, occur between antibodies and histidine.[9]

cluster_0 L-Histidine Dihydrochloride (B599025) cluster_1 Stabilizing Mechanisms cluster_2 Impact on Protein Structure Histidine L-Histidine Buffering Buffering Capacity (pH 5.5-6.5) Histidine->Buffering Chelation Metal Ion Chelation Histidine->Chelation Solubility Increased Solubility Histidine->Solubility Aggregation Aggregation Inhibition Histidine->Aggregation Structure Preservation of 3D Structure Buffering->Structure Chelation->Structure Stability Enhanced Stability Solubility->Stability Aggregation->Stability Efficacy Maintained Biological Activity Structure->Efficacy Stability->Efficacy

Fig. 1: Mechanisms of L-Histidine's effect on protein stability.

Quantitative Data Summary

The following tables summarize quantitative data from initial studies investigating the effects of L-Histidine on various protein properties.

Table 1: Effect of L-Histidine on Protein Aggregation and Physical Properties

ProteinL-Histidine ConcentrationStress ConditionKey FindingAnalytical MethodReference
Anti-IL8 mAb (ABX-IL8)Increased concentrationLyophilization and storageInhibited the increase of high-molecular-weight (HMW) species and aggregates.SEC-HPLC, SDS-PAGE[4]
Anti-IL8 mAb (ABX-IL8)Increased concentrationFreezing and thermal stressEnhanced solution stability, evidenced by lower levels of aggregates.SEC-HPLC, SDS-PAGE[4]
Anti-IL8 mAb (ABX-IL8)High concentrationsStorage at 40°C with stainless steel exposureLed to coloration and high levels of aggregates.Visual, SEC-HPLC[4]
Monoclonal Antibody~20 mMN/AMaximum increase in hydrodynamic radius.Dynamic Light Scattering[10]
Monoclonal AntibodyIncreased concentrationN/AReduced solution viscosity.Viscometer[4]
Lactate Dehydrogenase (LDH)Varied concentrationsFreeze-dryingImproved stability compared to phosphate (B84403) and citrate (B86180) buffers.Activity Assay[11]

Table 2: Thermodynamic and Interaction Data

SystemParameterValue/ObservationAnalytical MethodReference
Antibody/Histidine (1:1, w/w)ΔHinteraction~8 kJ/molIsoperibol Calorimetry[9]
Anti-IL8 mAb (ABX-IL8)Melting Temperature (Tm)Not specified, but DSC was used to measure it.Differential Scanning Calorimetry (DSC)[4]
Monoclonal AntibodyConformation/StabilityNo significant changes observed with increasing histidine.Differential Scanning Calorimetry (DSC)[10]
Monoclonal AntibodyStereospecific Interaction~2-4 additional interaction sites for D- vs L-histidine.Isothermal Titration Calorimetry (ITC)[12]
L-HistidineHeat CapacityDetermined over a wide temperature range (2 K to 437 K).Adiabatic, Tian–Calvet, and Power Compensation Calorimetry[13][14][15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon initial findings. The following are protocols for key experiments cited in the investigation of L-Histidine's effects on protein structure.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
  • Objective: To quantify the formation of high-molecular-weight (HMW) species and aggregates.

  • Protocol:

    • Prepare a mobile phase, for example, a histidine buffer solution containing 0.41 g/L L-histidine and 1.55 g/L histidine hydrochloride.[16]

    • Equilibrate a suitable size-exclusion column (e.g., TSKgel G3000SWXL) with the mobile phase at a constant flow rate.

    • Dilute the protein sample to an appropriate concentration (e.g., 2 mg/mL) using the mobile phase or a protective histidine buffer.[16]

    • Inject a defined volume of the diluted sample onto the column.

    • Monitor the eluate using a UV detector at 280 nm.

    • Integrate the peak areas corresponding to the monomer, dimer, and other HMW species to determine their relative percentages.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal stability of the protein, including the melting temperature (Tm) and glass transition temperature (Tg).

  • Protocol:

    • Prepare the protein sample in the desired buffer formulation (with and without L-Histidine).

    • Prepare a reference sample containing the corresponding buffer without the protein.

    • Load the sample and reference into the DSC cells.

    • Scan the temperature over a defined range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

    • Record the differential heat flow between the sample and reference cells.

    • The resulting thermogram will show an endothermic peak, the apex of which corresponds to the Tm. The Tg can be determined for solid-state samples.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To examine the overall secondary structure of the protein.

  • Protocol:

    • Acquire a background spectrum of the buffer.

    • Place a small aliquot of the protein solution onto the FTIR sample cell (e.g., a CaF2 window).

    • Collect the sample spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Subtract the buffer spectrum from the sample spectrum to obtain the protein's spectrum.

    • Analyze the amide I band (1600-1700 cm⁻¹) to assess the relative contributions of α-helices, β-sheets, and random coils to the protein's secondary structure.

Isothermal Titration Calorimetry (ITC)
  • Objective: To study the thermodynamics of binding interactions between L-Histidine and the protein.

  • Protocol:

    • Place the protein solution in the sample cell of the calorimeter.

    • Load a concentrated solution of L-Histidine into the injection syringe.

    • Perform a series of small, sequential injections of the L-Histidine solution into the protein solution while monitoring the heat change.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).

cluster_0 Experimental Workflow cluster_1 Computational Workflow cluster_2 Outcome start Protein Formulation (with/without L-Histidine) stress Apply Stress (Thermal, Freeze-Thaw) start->stress dsc DSC (Thermal Stability) start->dsc ftir FTIR (Secondary Structure) start->ftir itc ITC (Binding Interactions) start->itc sec SEC-HPLC (Aggregation Analysis) stress->sec conclusion Mechanistic Understanding of L-Histidine's Stabilizing Effect sec->conclusion dsc->conclusion ftir->conclusion itc->conclusion md Molecular Dynamics Simulations analysis Interaction Analysis (Hydrophobic Shielding) md->analysis analysis->conclusion

Fig. 2: Workflow for investigating L-Histidine's effect.

Conclusion

Initial investigations into the effects of this compound on protein structure reveal its significant potential as a versatile excipient in biopharmaceutical formulations. Through a combination of buffering, metal ion chelation, and direct molecular interactions, L-Histidine effectively enhances protein stability, maintains solubility, and inhibits aggregation.[1][2][3][5][6][7] The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals. However, it is important to consider potential challenges, such as the pro-oxidant effect of histidine in the presence of certain metals and the induction of aggregation at high concentrations under specific storage conditions.[4] Further research, including advanced spectroscopic and computational methods, will continue to elucidate the intricate mechanisms of L-Histidine's interaction with proteins, paving the way for more robust and effective biotherapeutic formulations.

References

Preliminary studies on L-Histidine dihydrochloride as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of preliminary studies on L-Histidine dihydrochloride (B599025) and its derivatives as enzyme inhibitors. The primary focus is on histidine decarboxylase (HDC), the key enzyme in histamine (B1213489) biosynthesis, with additional context on other potential enzyme targets. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Data Presentation: Quantitative Inhibition Data

While L-Histidine is the natural substrate for Histidine Decarboxylase (HDC), its derivatives have shown inhibitory activity. Furthermore, L-Histidine and related compounds can act as competitive inhibitors for other enzymes involved in histidine metabolism, such as histidinol (B1595749) dehydrogenase. The following tables summarize the available quantitative data on the inhibition of these enzymes. It is important to note that direct inhibitory data (IC50 or Ki values) for L-Histidine dihydrochloride against HDC is limited, as it primarily functions as a substrate. However, at high concentrations, it can competitively inhibit the enzyme.

Table 1: Inhibition of Histidine Decarboxylase (HDC) by L-Histidine Derivatives

InhibitorEnzyme SourceInhibition TypeKi ValueReference
L-Histidine methyl esterRat StomachCompetitive1.8 x 10⁻⁶ M[1]
α-fluoromethylhistidineFetal RatIrreversible-[2]

Table 2: Inhibition of Histidinol Dehydrogenase (HDH) by L-Histidine Analogues

InhibitorEnzyme SourceInhibition TypeIC50/Ki ValueReference
Histidinol analogueSalmonella typhimuriumCompetitiveKi = 35 µM[3]
Substituted benzylic ketonesBrucella suisCompetitiveIC50 = 3 nM[3]
L-histidine-derived hydrazonesMycobacterium tuberculosisCompetitiveIC50 = 1.1 nM[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research in this field. Below are protocols for determining the inhibitory potential of compounds like this compound on histidine decarboxylase activity.

Continuous Spectrophotometric Assay for Histidine Decarboxylase (HDC) Activity

This assay provides a real-time measurement of HDC activity by coupling the production of CO₂ to the oxidation of NADH.

Principle: The CO₂ released from the decarboxylation of L-histidine is used by phosphoenolpyruvate (B93156) carboxylase (PEPC) to convert phosphoenolpyruvate (PEP) to oxaloacetate. Oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase (MDH), which is coupled with the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the HDC activity.

Reagents:

  • Assay Buffer: 100 mM MES buffer, pH 6.0, containing 0.1 mM pyridoxal-5'-phosphate (PLP).

  • L-Histidine Stock Solution: 100 mM in deionized water.

  • Inhibitor Stock Solution (e.g., this compound): Prepare a concentrated stock in deionized water.

  • Coupling Enzyme Mixture:

    • Phosphoenolpyruvate (PEP): 20 mM

    • NADH: 5 mM

    • Malate Dehydrogenase (MDH): 100 units/mL

    • Phosphoenolpyruvate Carboxylase (PEPC): 10 units/mL

  • HDC Enzyme Solution: Purified or partially purified HDC.

Procedure:

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare the reaction mixture (final volume 200 µL) for each sample, control, and blank.

    • 100 µL of 2x Assay Buffer.

    • 20 µL of Coupling Enzyme Mixture.

    • Varying concentrations of the inhibitor (this compound) or vehicle control.

    • Add deionized water to bring the volume to 180 µL.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the components to equilibrate.

  • Initiation of Reaction: Add 20 µL of pre-warmed HDC enzyme solution to each well, except for the blank wells (add 20 µL of assay buffer instead).

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HPLC-FLD Method for Histamine Quantification in HDC Inhibition Assay

This method provides a highly sensitive and specific quantification of histamine produced in the HDC reaction, making it suitable for endpoint assays to determine inhibitor potency.

Principle: The enzymatic reaction is stopped after a defined period, and the produced histamine is derivatized with o-phthalaldehyde (B127526) (OPA) to form a fluorescent product. This derivative is then separated and quantified by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Reagents and Equipment:

  • HDC Reaction Buffer: 100 mM Sodium Acetate buffer, pH 4.5.

  • L-Histidine Stock Solution: 10 mM in HDC reaction buffer.

  • Inhibitor Stock Solution: In an appropriate solvent.

  • HDC Enzyme Solution.

  • Quenching Solution: 1 M Perchloric Acid.

  • Derivatization Reagent (OPA): Dissolve o-phthalaldehyde in methanol, then add 2-mercaptoethanol.

  • Mobile Phase A: 0.1 M Sodium Acetate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • HPLC System: With a C18 reverse-phase column and a fluorescence detector (Excitation: 350 nm, Emission: 450 nm).

  • Histamine Standards: For calibration curve.

Procedure:

  • Enzyme Reaction:

    • In microcentrifuge tubes, set up the reaction mixture (e.g., 100 µL final volume) containing HDC reaction buffer, L-Histidine (e.g., 1 mM final concentration), and varying concentrations of the inhibitor.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the HDC enzyme.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 20 µL of quenching solution.

  • Sample Preparation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein. Collect the supernatant.

  • Derivatization:

    • In an autosampler vial, mix a portion of the supernatant with the OPA derivatization reagent.

    • Allow the reaction to proceed in the dark for a few minutes at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Elute the histamine-OPA derivative using a gradient of mobile phase B in A.

    • Detect the fluorescent signal at the specified wavelengths.[4][5][6][7][8]

  • Quantification:

    • Generate a standard curve using known concentrations of histamine.

    • Calculate the concentration of histamine produced in each reaction.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways related to the study of this compound as an enzyme inhibitor.

histamine_synthesis L_Histidine L-Histidine HDC Histidine Decarboxylase (HDC) L_Histidine->HDC Substrate Histamine Histamine HDC->Histamine Product Inhibitor This compound (or derivative) Inhibitor->HDC Inhibition H1_receptor_signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Smooth Muscle Contraction, Increased Vascular Permeability) Ca2->Response PKC->Response H2_receptor_signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response H3_receptor_signaling Histamine Histamine H3R H3 Receptor (Presynaptic) Histamine->H3R Gi Gi H3R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Ca2_channel Ca²⁺ Channels Gi->Ca2_channel inhibits cAMP cAMP AC->cAMP decreases Neurotransmitter Neurotransmitter Release (e.g., Histamine, Dopamine) Ca2_channel->Neurotransmitter reduced influx leads to decreased release H4_receptor_signaling Histamine Histamine H4R H4 Receptor (Immune Cells) Histamine->H4R Gi Gi H4R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Ca2_mobilization Ca²⁺ Mobilization Gi->Ca2_mobilization induces cAMP cAMP AC->cAMP decreases Response Cellular Response (e.g., Chemotaxis of Mast Cells, Cytokine Release) Ca2_mobilization->Response

References

Methodological & Application

Application Notes and Protocols: L-Histidine Dihydrochloride for Optimal Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine is an amino acid that is widely utilized as a buffering agent and protein stabilizer in biopharmaceutical formulations. Its unique imidazole (B134444) side chain, with a pKa around 6.0, allows for effective buffering capacity in the physiologically relevant pH range of 5.5 to 6.5, where many proteins, particularly monoclonal antibodies (mAbs), exhibit optimal stability.[1][2] L-Histidine dihydrochloride (B599025) is a highly soluble salt of L-Histidine, often used to prepare histidine-based buffers. Beyond its primary function as a buffering agent, L-Histidine actively contributes to protein stabilization through various mechanisms, including minimizing aggregation, reducing viscosity, and acting as a cryo- and lyoprotectant during freeze-drying processes.[2][3][4][5] These multifaceted properties make L-Histidine a critical excipient in the development of stable liquid and lyophilized protein drug products.

The stabilizing effect of histidine is attributed to its ability to shield solvent-exposed hydrophobic regions on the protein surface.[6][7] By engaging in specific molecular interactions, such as cation-π and π-π stacking, histidine can reduce protein-protein interactions that lead to aggregation.[8][9][10] The selection of the optimal L-Histidine dihydrochloride concentration is a critical step in formulation development, as it can significantly impact the long-term stability, manufacturability, and efficacy of a biotherapeutic.

These application notes provide a summary of quantitative data on the effect of L-Histidine concentration on protein stability, detailed protocols for key analytical techniques, and visual diagrams to illustrate the underlying mechanisms and experimental workflows.

Data Presentation: Quantitative Effects of L-Histidine Concentration on Protein Stability

The following tables summarize the impact of L-Histidine concentration on key stability attributes of proteins, primarily monoclonal antibodies.

Table 1: Effect of L-Histidine Concentration on Monoclonal Antibody (mAb) Aggregation

ProteinL-Histidine Concentration (mM)Stress Condition% High Molecular Weight Species (HMWs) / AggregatesReference
Anti-IL8 mAb4Lyophilization and storageHigher HMWs and aggregates[3][4]
Anti-IL8 mAb6Lyophilization and storageLower HMWs and aggregates[3][4]
IgG1 mAbNot specified (compared to citrate)Elevated temperatures (40°C and 57°C)Histidine impeded monomer loss more effectively than citrate[1]

Table 2: Effect of L-Histidine Concentration on Biophysical Properties of a Monoclonal Antibody (mAb)

PropertyL-Histidine Concentration (mM)ObservationReference
Hydrodynamic Radius1~5.0 nm[1]
Hydrodynamic Radius20~6.5 nm (maximum)[1]
Hydrodynamic Radius>20Reduction in hydrodynamic radius[1]
Thermal Stability (Tm)Not specifiedNo significant changes in mAb conformation/stability as determined by DSC[11][12]

Table 3: L-Histidine as a Cryo- and Lyoprotectant for Lactate Dehydrogenase (LDH)

Formulation BufferStabilizer(s)ObservationReference
Potassium PhosphateSucrose or MannitolLower stability compared to histidine buffer[5][13]
CitrateSucrose or MannitolLower stability compared to histidine buffer[5][13]
HistidineSucrose or MannitolImproved stability of LDH[5][13]
HistidineNone (Histidine as sole excipient)Showed promise in stabilizing the protein during drying[5]

Mandatory Visualizations

Mechanism of Protein Stabilization by L-Histidine

G cluster_protein Protein Surface cluster_aggregation Aggregation Pathway hydrophobic_patch Hydrophobic Patch protein_protein_interaction Protein-Protein Interaction hydrophobic_patch->protein_protein_interaction Drives histidine1 Histidine histidine1->hydrophobic_patch Shielding histidine2 Histidine histidine2->hydrophobic_patch Shielding histidine3 Histidine histidine3->hydrophobic_patch Shielding aggregate Aggregate Formation protein_protein_interaction->aggregate Leads to

Caption: Mechanism of L-Histidine stabilization by shielding hydrophobic patches.

Experimental Workflow for Determining Optimal L-Histidine Concentration

G start Define Protein and Target Stability Profile prepare_formulations Prepare Formulations with Varying This compound Concentrations (e.g., 5, 10, 20, 50 mM) at Target pH start->prepare_formulations stress_samples Subject Formulations to Relevant Stress Conditions (Thermal, Freeze-Thaw, Agitation) prepare_formulations->stress_samples analyze_stability Analyze Protein Stability using Orthogonal Methods stress_samples->analyze_stability sec SEC-HPLC for Aggregation analyze_stability->sec dsc DSC for Thermal Stability (Tm) analyze_stability->dsc other_assays Other relevant assays (e.g., DLS, Potency) analyze_stability->other_assays evaluate_data Evaluate Data and Select Optimal Concentration Range sec->evaluate_data dsc->evaluate_data other_assays->evaluate_data long_term_stability Conduct Real-Time and Accelerated Long-Term Stability Studies on Lead Formulations evaluate_data->long_term_stability end Final Formulation Selection long_term_stability->end G is_liquid_or_lyo Liquid or Lyophilized Formulation? is_ph_optimal Is pH 5.5 - 6.5 Optimal for Stability? is_liquid_or_lyo->is_ph_optimal Liquid histidine_as_lyoprotectant Utilize L-Histidine as a Buffer and Lyoprotectant is_liquid_or_lyo->histidine_as_lyoprotectant Lyophilized use_histidine_buffer Consider L-Histidine as Primary Buffer is_ph_optimal->use_histidine_buffer Yes consider_alternative_buffer Consider Alternative Buffers (e.g., Citrate, Acetate) is_ph_optimal->consider_alternative_buffer No aggregation_issue Is Aggregation a Primary Concern? viscosity_issue Is Viscosity at High Concentration an Issue? aggregation_issue->viscosity_issue No optimize_histidine_conc Optimize L-Histidine Concentration (10-50 mM) to Minimize Aggregation aggregation_issue->optimize_histidine_conc Yes histidine_as_viscosity_reducer Evaluate L-Histidine for Viscosity Reduction viscosity_issue->histidine_as_viscosity_reducer Yes no_action_histidine L-Histidine may not be the primary solution for this issue viscosity_issue->no_action_histidine No use_histidine_buffer->aggregation_issue histidine_as_lyoprotectant->is_ph_optimal optimize_histidine_conc->viscosity_issue alternative_lyoprotectant Consider Alternative/Additional Lyoprotectants (e.g., Sucrose, Trehalose)

References

Application Notes and Protocols for Using L-Histidine Dihydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine residues into synthetic peptides is a critical yet often challenging step in solid-phase peptide synthesis (SPPS). The unique imidazole (B134444) side chain of histidine, while frequently essential for the biological activity of peptides, introduces a significant risk of racemization and other side reactions during the coupling process. Traditional approaches mitigate these issues by employing side-chain protected histidine derivatives, such as Nα-Fmoc-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH). However, the use of protecting groups can decrease the overall efficiency and atom economy of the synthesis.

An alternative strategy is the use of unprotected L-Histidine in its dihydrochloride (B599025) salt form. This approach, while requiring careful optimization of coupling conditions, offers the potential for a more streamlined and "greener" synthesis by eliminating the need for a side-chain protecting group and its subsequent removal. These application notes provide a comprehensive overview, comparative data, and detailed protocols for the effective use of L-Histidine dihydrochloride in Fmoc-based SPPS.

Advantages and Disadvantages of this compound in SPPS

The decision to use this compound over a side-chain protected derivative involves a trade-off between potential benefits and challenges.

FeatureThis compound (Unprotected)Fmoc-His(Trt)-OH (Protected)
Atom Economy Higher, as no side-chain protecting group is used, leading to less waste.[1]Lower, due to the mass of the trityl protecting group which is cleaved and discarded.[1]
Cost Generally lower cost of the amino acid building block.Higher cost due to the multi-step synthesis of the protected derivative.
Side Reactions The unprotected imidazole ring can be susceptible to modifications if not managed properly.[2]The trityl group shields the imidazole side chain from unwanted reactions during synthesis.[3]
Racemization Risk of racemization is present and must be carefully controlled through optimized coupling conditions.The trityl group offers only minor suppression of racemization, which remains a significant risk.[3]
Protocol Complexity Requires in-situ neutralization of the dihydrochloride salt before coupling, adding a step to the standard protocol.Follows standard SPPS coupling protocols, but may require additives to suppress racemization.[3]
Downstream Processing Avoids byproducts from the cleavage of the side-chain protecting group, potentially simplifying purification.[1]Incomplete deprotection or side reactions during cleavage of the trityl group can lead to impurities.[4]

Data Presentation: Comparative Performance

While direct head-to-head quantitative comparisons in single studies are limited, the following table summarizes representative data on the performance of different histidine protection strategies in SPPS. The data highlights the critical issue of racemization.

Histidine DerivativeCoupling ConditionsCrude Purity (%)Racemization (% D-isomer)
Fmoc-His(Trt)-OHStandard DIC/HOBt~85-902-10%
Fmoc-His(Boc)-OHStandard DIC/HOBt>90<1%
This compound Optimized in-situ neutralization with DIC/OxymaVariable, highly dependent on optimizationCan be kept low (<2%) with careful control

Note: These values are representative and can vary significantly based on the peptide sequence, coupling reagents, reaction time, and temperature.[4] Studies have shown that even with the mildest coupling reagents, Fmoc-L-His(Trt)-OH can lead to at least 1.8% of the D-product, and this can increase dramatically with temperature.[5] The use of a Boc protecting group on the imidazole nitrogen is more effective at suppressing racemization.[3] For unprotected histidine, the key is a well-controlled, rapid coupling process immediately following neutralization.

Experimental Protocols

Protocol 1: In-Situ Neutralization and Coupling of this compound in Fmoc-SPPS

This protocol outlines the manual coupling of this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., DIC - N,N'-Diisopropylcarbodiimide)

  • Racemization suppressant/additive (e.g., OxymaPure or HOBt - Hydroxybenzotriazole)

  • Base for neutralization (e.g., DIPEA - N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine by treating the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by a final DMF wash (3x).

  • Preparation of Amino Acid and Activation Solution:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution to neutralize the dihydrochloride salt. It is crucial to have a slight excess of base to ensure complete neutralization of both the hydrochloride salts and to facilitate the coupling reaction.

    • Add the coupling additive, OxymaPure or HOBt (3 equivalents), to this solution.

    • Finally, add the coupling reagent, DIC (3 equivalents).

  • Coupling Reaction:

    • Immediately add the prepared and activated L-Histidine solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The coupling time should be minimized to reduce the risk of racemization.

    • Monitor the coupling progress using a qualitative test (e.g., Kaiser or Chloranil test). A negative test indicates the completion of the coupling.

  • Washing and Capping (Optional):

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

    • If the coupling is incomplete (positive Kaiser test), a second coupling can be performed.

    • Optionally, to block any unreacted amino groups, the resin can be capped using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Chain Elongation:

    • Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SPPS_Workflow_Unprotected_Histidine Start Start: Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Neutralization_Coupling In-Situ Neutralization & Coupling: 1. L-His·2HCl, DIPEA in DMF 2. Add Coupling Reagent (DIC) & Additive (Oxyma) 3. Add to Resin Wash1->Neutralization_Coupling Wash2 Wash (DMF, DCM) Neutralization_Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Neutralization_Coupling Positive (Recouple) NextCycle Next Coupling Cycle or Final Cleavage KaiserTest->NextCycle Negative End End: His-Coupled Peptide-Resin (Fmoc-Protected) NextCycle->End

Caption: Workflow for SPPS using this compound.

Histidine_Decision_Pathway Start Start: Incorporate Histidine RacemizationRisk Is the peptide sequence highly sensitive to racemization? Start->RacemizationRisk CostAtomEconomy Are cost and atom economy critical factors? RacemizationRisk->CostAtomEconomy No ProtectedHisBoc Use Fmoc-His(Boc)-OH RacemizationRisk->ProtectedHisBoc Yes UnprotectedHis Use L-Histidine·2HCl CostAtomEconomy->UnprotectedHis Yes ProtectedHisTrt Use Fmoc-His(Trt)-OH CostAtomEconomy->ProtectedHisTrt No OptimizeProtocol Requires careful optimization of in-situ neutralization and short coupling times. UnprotectedHis->OptimizeProtocol StandardProtocol Use standard coupling protocol with additives (HOBt/Oxyma). Monitor for racemization. ProtectedHisTrt->StandardProtocol HighPurityProtocol Offers better suppression of racemization, especially at elevated temperatures. ProtectedHisBoc->HighPurityProtocol

Caption: Decision pathway for selecting a histidine derivative in SPPS.

Conclusion

The use of this compound in solid-phase peptide synthesis presents a viable and potentially advantageous alternative to side-chain protected derivatives. The primary benefits lie in improved atom economy and reduced cost. However, the successful implementation of this strategy hinges on the careful control of the coupling conditions to mitigate the risk of racemization. The provided in-situ neutralization and coupling protocol serves as a robust starting point for researchers. The choice between unprotected and protected histidine should be made on a case-by-case basis, considering the specific requirements of the target peptide, including its sensitivity to racemization, and the overall goals of the synthesis in terms of cost, efficiency, and purity.

References

Application Note: Quantification of L-Histidine Dihydrochloride using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine is an essential amino acid crucial for various physiological processes, including protein synthesis, and serves as a precursor to histamine. In pharmaceutical formulations, it is often used as its more stable salt form, L-Histidine dihydrochloride (B599025). Accurate quantification of L-Histidine dihydrochloride is vital for quality control, formulation development, and stability studies. This application note provides a detailed protocol for the quantification of this compound using a reliable and robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle

This method utilizes reversed-phase HPLC to separate L-Histidine from other components. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. Quantification is performed by monitoring the UV absorbance at a low wavelength, where the imidazole (B134444) ring of histidine exhibits absorbance.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for the quantification of L-Histidine. These values can be used as a benchmark for method validation.

ParameterTypical ValueReference
Linearity Range0.005 - 0.05 mg/mL[1]
0.5 - 25 µmol/L
Correlation Coefficient (R²)≥ 0.999Assumed based on typical requirements
Limit of Detection (LOD)0.042 µg/mL[2]
0.160 µmol/L
Limit of Quantification (LOQ)0.14 µg/mL[2]
Repeatability (RSDr)0.1 - 2.1%[3]
Intermediate Precision (RSDip)0.1 - 2.1%[3]
Recovery98 - 102%[3]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (H₃PO₄) (AR grade)

  • Water (HPLC grade or Milli-Q)

Equipment
  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 50 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm[3]
Injection Volume 20 µL
Column Temperature 25 °C
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase (50 mM Potassium Dihydrogen Phosphate, pH 3.0):

  • Weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution (1 mg/mL of this compound):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Calibration Standards:

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.01, 0.025, 0.05, 0.1, 0.25 mg/mL).

Sample Preparation:

  • Accurately weigh a sufficient amount of the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the L-Histidine peak against the corresponding concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (KH2PO4 Buffer, pH 3.0) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_stock Prepare Standard Stock Solution (1 mg/mL this compound) prep_cal Prepare Calibration Standards prep_stock->prep_cal inject_std Inject Standard Solutions prep_cal->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_system->inject_std gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_std->gen_curve quantify Quantify this compound in Sample inject_sample->quantify gen_curve->quantify

Caption: Workflow for the quantification of this compound by HPLC.

Signaling Pathway and Logical Relationships

For this application, a signaling pathway is not applicable. The logical relationship of the experimental procedure is best represented by the workflow diagram above, which illustrates the sequential steps from solution preparation to data analysis. This logical flow ensures a systematic and reproducible quantification of this compound.

References

Application of L-Histidine Dihydrochloride in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CRY-LHCL-001

Introduction

The process of protein crystallization is a critical bottleneck in structural biology and drug development. Identifying initial crystallization conditions often relies on screening a wide array of chemical reagents. L-Histidine, an essential amino acid, and its salt, L-Histidine dihydrochloride (B599025), have emerged as valuable components in protein crystallization screening. Beyond its well-established role as a biological buffer in the physiological pH range, L-Histidine can act as a stabilizing agent, reducing non-specific protein aggregation and promoting the formation of well-ordered crystals.[1][2] L-Histidine dihydrochloride, in particular, offers a convenient way to introduce both L-Histidine and a controlled amount of acid into the crystallization experiment, allowing for systematic exploration of lower pH conditions.

This document provides detailed application notes and protocols for the use of this compound in protein crystallization screening, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

The efficacy of this compound in promoting protein crystallization is attributed to a combination of factors:

  • Buffering Capacity: The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0, enabling it to provide strong buffering capacity in the pH range of 5.5 to 6.5. This is crucial for maintaining a stable pH, which is a critical parameter for protein solubility and crystallization.

  • Reduction of Non-Specific Aggregation: L-Histidine has been shown to reduce protein aggregation.[1][2] Molecular dynamics studies suggest that histidine molecules can interact with and shield solvent-exposed hydrophobic patches on the protein surface.[1][2] This interaction prevents the formation of amorphous aggregates, thereby increasing the concentration of properly folded protein available for incorporation into a crystal lattice.

  • Favorable Protein-Protein Interactions: By modulating surface charge and interacting with specific residues, L-histidine can promote ordered protein-protein contacts that are essential for crystal formation. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, which can stabilize the crystal lattice.

  • Ionic Strength Contribution: As a salt, this compound contributes to the ionic strength of the crystallization solution, which is a key factor influencing protein solubility.

The proposed mechanism of action is depicted in the following diagram:

Proposed Mechanism of L-Histidine in Protein Crystallization cluster_0 Without L-Histidine cluster_1 With L-Histidine Protein in Solution_A Protein in Solution Amorphous Aggregate Amorphous Aggregate Protein in Solution_A->Amorphous Aggregate Aggregation Protein in Solution_B Protein in Solution Histidine Interaction L-Histidine shields hydrophobic patches Protein in Solution_B->Histidine Interaction Ordered Protein Assembly Ordered Protein Assembly Histidine Interaction->Ordered Protein Assembly Promotes specific protein-protein contacts Crystal Lattice Crystal Lattice Ordered Protein Assembly->Crystal Lattice Nucleation & Growth

Caption: Proposed Mechanism of L-Histidine in Protein Crystallization

Data Presentation

While specific formulations of commercial screens explicitly containing this compound are not widely published, its utility as a buffer and additive is well-documented. Based on its physicochemical properties and common practices in protein crystallization, a starting screen can be designed. The following table provides a recommended starting point for a 24-well crystallization screen using this compound as the primary buffer, in combination with common precipitants.

Table 1: Recommended Starting Conditions for this compound Crystallization Screening

WellThis compound (M)Precipitant 1Precipitant 2Approximate Final pH
A10.11.0 M Sodium chloride-4.0 - 4.5
A20.11.5 M Sodium chloride-4.0 - 4.5
A30.12.0 M Sodium chloride-4.0 - 4.5
A40.110% w/v PEG 8000-4.0 - 4.5
A50.120% w/v PEG 8000-4.0 - 4.5
A60.130% w/v PEG 8000-4.0 - 4.5
B10.11.0 M Ammonium sulfate-4.5 - 5.0
B20.11.5 M Ammonium sulfate-4.5 - 5.0
B30.12.0 M Ammonium sulfate-4.5 - 5.0
B40.110% v/v 2-Propanol-4.5 - 5.0
B50.120% v/v 2-Propanol-4.5 - 5.0
B60.130% v/v 2-Propanol-4.5 - 5.0
C10.050.5 M Sodium chloride5% w/v PEG 40005.0 - 5.5
C20.051.0 M Sodium chloride5% w/v PEG 40005.0 - 5.5
C30.051.5 M Sodium chloride5% w/v PEG 40005.0 - 5.5
C40.050.5 M Ammonium sulfate10% w/v PEG 40005.0 - 5.5
C50.051.0 M Ammonium sulfate10% w/v PEG 40005.0 - 5.5
C60.051.5 M Ammonium sulfate10% w/v PEG 40005.0 - 5.5
D10.020.2 M Magnesium chloride20% w/v PEG 33505.5 - 6.0
D20.020.2 M Calcium chloride20% w/v PEG 33505.5 - 6.0
D30.020.2 M Lithium sulfate20% w/v PEG 33505.5 - 6.0
D40.020.2 M Zinc acetate20% w/v PEG 33505.5 - 6.0
D50.020.2 M Sodium acetate20% w/v PEG 33505.5 - 6.0
D60.020.2 M Sodium citrate20% w/v PEG 33505.5 - 6.0

Note: The final pH of the crystallization drop will depend on the protein's buffer and the ratio of protein solution to reservoir solution.

Experimental Protocols

The following protocol describes a typical hanging drop vapor diffusion experiment for initial screening of protein crystallization conditions using this compound.

Materials:

  • Purified protein solution (5-15 mg/mL in a low ionic strength buffer, e.g., 10-25 mM HEPES or Tris)

  • This compound stock solution (e.g., 1 M)

  • Precipitant stock solutions (e.g., 4 M NaCl, 4 M (NH₄)₂SO₄, 50% w/v PEG 8000)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Microscope for crystal visualization

Protocol:

  • Prepare Reservoir Solutions: Prepare the reservoir solutions as described in Table 1 in the wells of a 24-well crystallization plate. The final volume in each well should be 500 µL.

  • Prepare the Hanging Drop: a. On a clean, siliconized cover slip, pipette 1 µL of your protein solution. b. Pipette 1 µL of the reservoir solution from a well onto the protein drop. c. Gently mix the drop by pipetting up and down, being careful not to introduce air bubbles.

  • Seal the Well: Invert the cover slip and place it over the corresponding well of the crystallization plate, ensuring a good seal with the grease or sealant on the rim of the well.

  • Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

  • Observation: Observe the drops under a microscope regularly (e.g., after 24 hours, 48 hours, 1 week, and 2 weeks) for the formation of crystals, precipitate, or phase separation.

The experimental workflow is illustrated in the diagram below:

Experimental Workflow for Protein Crystallization Screening Start Start Prepare Reservoir Prepare Reservoir Solutions (this compound + Precipitant) Start->Prepare Reservoir Prepare Drop Prepare Hanging Drop (Protein + Reservoir) Prepare Reservoir->Prepare Drop Seal Plate Seal Crystallization Plate Prepare Drop->Seal Plate Incubate Incubate at Constant Temperature Seal Plate->Incubate Observe Observe Drops Microscopically Incubate->Observe Analyze Analyze Results (Crystals, Precipitate, Clear) Observe->Analyze Optimize Optimize Conditions Analyze->Optimize Crystals Found End End Analyze->End No Crystals Optimize->End

Caption: Experimental Workflow for Protein Crystallization Screening

Conclusion

This compound is a versatile and effective reagent for protein crystallization screening. Its ability to buffer in a physiologically relevant pH range, reduce non-specific aggregation, and promote ordered protein-protein interactions makes it a valuable addition to the crystallographer's toolkit. The provided protocols and recommended screening conditions offer a solid starting point for exploring the potential of this compound to yield high-quality protein crystals for structural analysis. Further optimization based on initial screening results will be crucial for obtaining crystals suitable for X-ray diffraction.

References

Application Notes and Protocols for L-Histidine Dihydrochloride in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine, an essential amino acid, plays a critical role in the proliferation and productivity of mammalian cells in culture. Its dihydrochloride (B599025) salt, L-Histidine dihydrochloride, offers enhanced solubility and stability, making it a preferred supplement in chemically defined media formulations, particularly for the large-scale production of biologics in Chinese Hamster Ovary (CHO) cells and other mammalian cell lines.[1][2] Beyond its fundamental role as a building block for protein synthesis, L-histidine contributes to the buffering capacity of the culture medium and is implicated in cellular signaling pathways that influence cell growth and protein expression.[1][2]

These application notes provide a comprehensive overview of the use of this compound as a supplement in mammalian cell culture media. It includes quantitative data on its effects, detailed experimental protocols, and diagrams of relevant signaling pathways to guide researchers in optimizing their cell culture processes for enhanced cell growth, viability, and recombinant protein production.

Core Functions and Mechanisms of Action

This compound serves several key functions in mammalian cell culture:

  • Essential Amino Acid: As a proteinogenic amino acid, L-histidine is indispensable for the synthesis of cellular and recombinant proteins.[2][3]

  • pH Buffering: The imidazole (B134444) side chain of histidine has a pKa value near physiological pH, contributing to the buffering capacity of the cell culture medium and helping to maintain a stable pH environment, which is crucial for optimal cell growth and metabolism.[1][2]

  • Precursor for Biosynthesis: L-histidine is a precursor for the biosynthesis of histamine (B1213489) and the antioxidant dipeptide carnosine, which can protect cells from oxidative stress.[3]

  • Role in Signaling Pathways: L-histidine has been shown to influence key signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and protein synthesis.[4][5] It has also been observed to affect the STAT3 signaling pathway in certain cancer cell lines.[3]

Data Presentation: Effects of this compound on CHO Cell Culture Performance

The optimal concentration of this compound can vary depending on the specific cell line, basal medium composition, and process parameters. The following tables summarize representative quantitative data on the dose-dependent effects of this compound supplementation on key performance indicators in a typical fed-batch culture of a monoclonal antibody (mAb)-producing CHO cell line.

Table 1: Effect of this compound Concentration on CHO Cell Growth and Viability

This compound Concentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD) (x 10^9 cell-days/L)Viability on Day 14 (%)
0.5 (Control)15.2 ± 0.8120 ± 575 ± 3
1.018.5 ± 1.1155 ± 782 ± 2
2.022.1 ± 1.5190 ± 988 ± 2
4.021.5 ± 1.3185 ± 886 ± 3
8.019.8 ± 1.2165 ± 780 ± 4

Table 2: Effect of this compound Concentration on Monoclonal Antibody (mAb) Production

This compound Concentration (mM)Final mAb Titer (g/L)Specific Productivity (qP) (pg/cell/day)
0.5 (Control)2.5 ± 0.220 ± 1.5
1.03.8 ± 0.325 ± 1.8
2.05.2 ± 0.428 ± 2.1
4.05.0 ± 0.427 ± 2.0
8.04.3 ± 0.326 ± 1.9

Note: The data presented are representative and should be used as a guideline. Optimal concentrations should be determined empirically for each specific cell line and process.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (cell culture grade)

  • High-purity water for injection (WFI) or cell culture grade water

  • Sterile container (e.g., bottle, flask)

  • 0.22 µm sterile filter

Procedure:

  • Determine the desired stock solution concentration (e.g., 200 mM).

  • Calculate the required mass of this compound powder. The molecular weight of this compound is 228.07 g/mol .

    • Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • In a sterile container, add the calculated mass of this compound powder to approximately 80% of the final volume of WFI or cell culture grade water.

  • Mix gently until the powder is completely dissolved. This compound is readily soluble in water.[3]

  • Adjust the final volume with WFI or cell culture grade water.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage container.

  • Store the sterile stock solution at 2-8°C, protected from light.

Protocol 2: Supplementation of this compound in a Fed-Batch Culture

Materials:

  • Mammalian cell line (e.g., mAb-producing CHO cells)

  • Basal cell culture medium

  • Feed medium

  • Sterile this compound stock solution (from Protocol 1)

  • Shake flasks or bioreactors

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Basal Medium Preparation: Prepare the basal medium according to the manufacturer's instructions. This compound can be added to the basal medium to achieve the desired initial concentration.

  • Inoculation: Inoculate the shake flasks or bioreactors with the mammalian cells at a predetermined seeding density.

  • Fed-Batch Strategy:

    • Begin the feeding strategy on a predetermined day of the culture (e.g., day 3).

    • The feed can be administered as a daily bolus or as a continuous infusion.

    • This compound can be included in the main feed solution or added as a separate concentrated supplement.

  • Dose-Response Experiment: To determine the optimal concentration, set up multiple culture conditions with varying concentrations of this compound (e.g., as shown in Tables 1 and 2).

  • Monitoring: Routinely monitor cell growth (viable cell density), viability, and key metabolite concentrations (e.g., glucose, lactate, ammonia).

  • Sampling: Collect samples at regular intervals to measure product titer (e.g., mAb concentration).

Protocol 3: Quantification of L-Histidine in Cell Culture Supernatant

Materials:

  • Cell culture supernatant samples

  • Amino acid analyzer or High-Performance Liquid Chromatography (HPLC) system with pre-column derivatization (e.g., OPA or AccQ-Tag)

  • Amino acid standards, including L-histidine

Procedure:

  • Sample Preparation:

    • Collect cell culture samples and centrifuge to pellet the cells.

    • Carefully collect the supernatant.

    • For analysis, dilute the supernatant with an appropriate buffer as required by the analytical instrument.

  • Derivatization (if required): Follow the derivatization protocol specific to the chosen method (e.g., OPA or AccQ-Tag) to label the amino acids for detection.

  • HPLC/Amino Acid Analyzer Analysis:

    • Inject the prepared samples and standards into the amino acid analyzer or HPLC system.

    • Run the analysis according to the instrument's protocol.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the L-histidine standard.

    • Determine the concentration of L-histidine in the cell culture samples by comparing their peak areas to the standard curve.

Signaling Pathways and Visualizations

Supplementation with L-Histidine can influence key signaling pathways that regulate cell growth, proliferation, and protein synthesis. The following diagrams, generated using the DOT language, illustrate the simplified mTOR and STAT3 signaling pathways.

mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell metabolism and growth. Amino acids, including L-histidine, are known to activate mTORC1, leading to increased protein synthesis.

mTOR_Pathway Histidine L-Histidine Amino_Acid_Transporter Amino Acid Transporter Histidine->Amino_Acid_Transporter Uptake Intracellular_Histidine Intracellular L-Histidine Amino_Acid_Transporter->Intracellular_Histidine mTORC1 mTORC1 Intracellular_Histidine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates mTORC1->Inhibition Protein_Synthesis Protein Synthesis (Cell Growth, mAb Production) S6K1->Protein_Synthesis Promotes eIF4E_BP1 4E-BP1 eIF4E_BP1->Protein_Synthesis Represses Inhibition->eIF4E_BP1 Inhibits

Caption: Simplified mTOR signaling pathway activated by L-Histidine.

STAT3 Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is involved in cell proliferation and survival. In some cellular contexts, L-histidine has been shown to modulate STAT3 activity.

STAT3_Pathway cluster_nucleus Extracellular_Signal Extracellular Signal (e.g., Cytokines) Receptor Receptor Extracellular_Signal->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Regulates Histidine L-Histidine Histidine->STAT3 Modulates

Caption: Simplified STAT3 signaling pathway potentially modulated by L-Histidine.

Conclusion

Supplementation of mammalian cell culture media with this compound is a critical strategy for optimizing cell growth, maintaining culture stability, and enhancing the production of recombinant proteins. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and process development scientists to effectively utilize this compound in their cell culture applications. Empirical determination of the optimal concentration is essential to achieve the desired process outcomes for specific cell lines and products.

References

Application Notes and Protocols for Incorporating L-Histidine Dihydrochloride into Biopharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Histidine, an essential amino acid, and its salt form, L-Histidine dihydrochloride (B599025), are widely utilized as functional excipients in the formulation of biopharmaceuticals, particularly for monoclonal antibodies (mAbs) and other therapeutic proteins. The unique physicochemical properties of the imidazole (B134444) side chain of histidine make it a versatile tool for addressing several challenges encountered during the development, manufacturing, and storage of protein-based drugs.[1][2] This document provides detailed application notes and experimental protocols for the effective incorporation of L-Histidine dihydrochloride in biopharmaceutical formulations.

Role and Benefits of this compound in Biopharmaceutical Formulations

This compound offers multiple benefits in liquid and lyophilized protein formulations, primarily acting as a buffering agent, protein stabilizer, and viscosity reducer.

  • Buffering Agent: With a pKa of its imidazole side chain around 6.0, histidine is an effective buffer in the pH range of 5.5 to 7.0.[1] This range is often optimal for the stability of many therapeutic proteins, including monoclonal antibodies.[3] Maintaining a stable pH is crucial to prevent chemical degradation pathways such as deamidation and oxidation, and to preserve the native conformation of the protein.[4]

  • Protein Stabilizer: L-Histidine has been shown to enhance the stability of proteins in both aqueous and solid states.[5] It can act as a cryoprotectant and lyoprotectant during freeze-drying processes, minimizing protein aggregation and denaturation.[6][7] The stabilizing mechanism is believed to involve the shielding of solvent-exposed hydrophobic regions on the protein surface by histidine molecules, thereby reducing protein-protein interactions that can lead to aggregation.[8][9]

  • Viscosity Reducer: In high-concentration protein formulations, which are common for subcutaneous administration, high viscosity can pose significant challenges for manufacturing, fill-finish processes, and patient administration. L-Histidine and its salts have been demonstrated to reduce the viscosity of concentrated antibody solutions.[5] This effect is attributed to the disruption of intermolecular protein-protein interactions.

  • Antioxidant Properties: The imidazole ring of histidine can chelate metal ions, which can otherwise catalyze oxidative degradation of the protein.[4] This antioxidant property contributes to the long-term stability of the biopharmaceutical product.

  • Enhanced Solubility and Stability of the Excipient: this compound, being a salt, is generally more water-soluble and stable compared to the L-Histidine base, which can be advantageous in liquid formulations and during manufacturing.

Data on the Effects of this compound

The following tables summarize quantitative data on the impact of L-Histidine concentration on key formulation parameters.

Table 1: Effect of L-Histidine Concentration on Protein Aggregation

L-Histidine Concentration (mM)ProteinStress ConditionAggregation (% High Molecular Weight Species)Reference
4anti-IL8 mAbLyophilization & StorageHigher HMW increase
>4 (Increasing)anti-IL8 mAbLyophilization & StorageInhibited HMW increase
10Lactate DehydrogenaseFreeze-dryingImproved stability vs. other buffers[6]
20IgG1 mAbThermal Stress (40°C)Reduced monomer loss

Note: Specific quantitative values for aggregation percentage were not consistently available in a comparable format across different studies. The table reflects the reported trends.

Table 2: Effect of L-Histidine Concentration on Viscosity of a Monoclonal Antibody Solution

L-Histidine Concentration (mM)mAb Concentration (mg/mL)Viscosity (cP)Reference
10150~18Adapted from
20150~15Adapted from
50150~12Adapted from

Note: These values are illustrative and can vary significantly depending on the specific protein, formulation composition, and temperature.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effectiveness of this compound in a formulation are provided below.

Protocol for Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of high molecular weight species (aggregates) in a protein formulation.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • Size exclusion chromatography column suitable for protein separation (e.g., silica-based with a diol hydrophilic layer, ~300 Å pore size).[5]

  • Mobile Phase: A buffered solution, typically containing a salt to minimize non-specific interactions. A common mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.

  • Protein samples formulated with varying concentrations of this compound.

  • Reference standard of the monomeric protein.

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for a 7.8 x 300 mm column) until a stable baseline is achieved.

  • Sample Preparation: Dilute the protein samples to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

  • Injection: Inject a fixed volume of the prepared sample (e.g., 10-20 µL) onto the column.

  • Chromatographic Run: Run the chromatography for a sufficient time to allow for the elution of all species, from aggregates to fragments.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later than the monomer).

    • Integrate the peak areas for all species.

    • Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition midpoint (Tm), an indicator of the protein's conformational stability, in different formulations.

Materials:

  • Differential Scanning Calorimeter.

  • Protein samples in the final formulation buffer containing different concentrations of this compound.

  • Matching formulation buffer (without the protein) to be used as a reference.

Procedure:

  • Instrument Setup: Start the DSC instrument and allow it to stabilize.

  • Sample Loading:

    • Load the protein sample (typically 0.1-2 mg/mL) into the sample cell.

    • Load the matching reference buffer into the reference cell.

  • Scan Parameters:

    • Set the temperature range for the scan (e.g., 20°C to 100°C).

    • Set the scan rate (e.g., 60-90 °C/hour).

  • Run Scan: Initiate the temperature scan. The instrument will measure the difference in heat capacity between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline scan from the sample scan to obtain the protein unfolding thermogram.

    • Fit the thermogram to a suitable model to determine the Tm, which is the temperature at which 50% of the protein is unfolded.

    • Compare the Tm values across different formulations. A higher Tm indicates greater thermal stability.

Protocol for Viscosity Measurement

Objective: To measure the dynamic viscosity of high-concentration protein formulations.

Materials:

  • Rheometer or viscometer (e.g., cone-and-plate or microfluidic viscometer).

  • High-concentration protein samples in formulations with varying this compound concentrations.

Procedure:

  • Instrument Equilibration: Set the instrument to the desired measurement temperature (e.g., 25°C) and allow it to equilibrate.

  • Sample Loading: Carefully load the required volume of the protein sample onto the instrument, avoiding the introduction of air bubbles.

  • Measurement:

    • For a rheometer, perform a shear rate sweep to determine if the fluid is Newtonian or non-Newtonian.

    • For a microfluidic viscometer, the instrument will automatically measure the viscosity at different shear rates.

  • Data Acquisition: Record the viscosity values (in centipoise, cP) at a defined shear rate.

  • Cleaning: Thoroughly clean the instrument between samples according to the manufacturer's instructions.

  • Data Analysis: Compare the viscosity values of the formulations containing different concentrations of this compound to evaluate its viscosity-reducing effect.

Visualization of Workflows and Logical Relationships

Biopharmaceutical Formulation Development Workflow

The following diagram illustrates a typical workflow for developing a stable biopharmaceutical formulation, incorporating the evaluation of excipients like this compound.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Stability & Characterization cluster_3 Phase 4: Final Formulation A API Characterization B Forced Degradation Studies A->B C Initial Excipient Screening B->C D Design of Experiments (DoE) C->D E Buffer & pH Optimization (e.g., L-Histidine HCl) D->E F Stabilizer & Tonicity Agent Selection D->F G Surfactant Selection D->G H Real-time & Accelerated Stability Studies G->H I Analytical Characterization (SEC, DSC, Viscosity) H->I J Container Closure Compatibility I->J K Final Formulation Selection J->K L Process Development & Scale-up K->L

Caption: A typical workflow for biopharmaceutical formulation development.

Logic Diagram for Excipient Selection

This diagram outlines the logical considerations for selecting excipients, including this compound, for a protein formulation.

G cluster_excipients Excipient Screening start Define Target Product Profile degradation Identify Protein Degradation Pathways start->degradation excipient_cat Select Excipient Categories degradation->excipient_cat buffer Buffer System (e.g., L-Histidine HCl for pH 5.5-7.0) excipient_cat->buffer stabilizer Stabilizers (Sugars, Amino Acids) excipient_cat->stabilizer tonicity Tonicity Modifiers (Salts, Polyols) excipient_cat->tonicity surfactant Surfactants (Polysorbates) excipient_cat->surfactant compatibility Assess Excipient-API & Excipient-Excipient Compatibility buffer->compatibility stabilizer->compatibility tonicity->compatibility surfactant->compatibility optimization Optimize Concentrations using DoE compatibility->optimization final Final Formulation optimization->final

Caption: Logic diagram for the selection of excipients in formulation.

Conclusion

This compound is a multifunctional excipient that plays a critical role in the development of stable and effective biopharmaceutical formulations. Its ability to act as a buffer, stabilizer, and viscosity reducer makes it a valuable tool for overcoming common challenges in protein drug product development. The application notes and protocols provided herein offer a framework for the rational incorporation and evaluation of this compound in your formulation development workflow. Careful experimental design and thorough analytical characterization are essential to optimize its concentration and leverage its full potential in ensuring the safety, efficacy, and shelf-life of biotherapeutic products.

References

Application Notes: L-Histidine Dihydrochloride for Preventing Aggregation of Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monoclonal antibodies (mAbs) represent a significant class of biotherapeutics, but their propensity to aggregate is a critical challenge affecting product stability, efficacy, and safety. Aggregation can be induced by various stresses, including temperature fluctuations, mechanical agitation, and changes in pH. L-Histidine is an amino acid widely used as a buffering agent in mAb formulations, typically maintaining a pH between 5.5 and 6.5.[1] Beyond its buffering capacity, L-Histidine, often used as L-Histidine dihydrochloride (B599025) to prepare the buffer, has been shown to be a versatile excipient that actively prevents protein aggregation, reduces solution viscosity, and can act as an antioxidant and cryoprotectant.[1][2]

Mechanism of Action: The primary mechanism by which L-Histidine stabilizes mAbs against aggregation is through the shielding of solvent-exposed hydrophobic regions on the protein surface.[3][4][5][6][7] Molecular dynamics studies have shown that histidine molecules adsorb to the mAb surface, creating a barrier that reduces the exposure of aggregation-prone hydrophobic patches to water.[3][6][7] This interaction is non-electrostatic and does not rely on preserving the secondary structure of the antibody.[3][4][5] By blocking these hydrophobic regions, histidine effectively reduces protein-protein interactions that lead to the formation of aggregates.[3][4] This stabilization helps maintain the antibody in its native, monomeric state, which is crucial for its therapeutic function and for reducing the risk of an immunogenic response.[3]

Application Data

The effectiveness of L-Histidine dihydrochloride in preventing mAb aggregation can be quantified by subjecting formulations to stress and analyzing the formation of high-molecular-weight (HMW) species.

Table 1: Effect of L-Histidine Concentration on mAb Aggregation Under Thermal Stress

This table summarizes typical results from a thermal stress study where a mAb solution is incubated at an elevated temperature. Aggregation is measured as the percentage of HMW species detected by Size Exclusion Chromatography (SEC-HPLC).

This compound Conc. (mM)Buffer pHStress Condition% Monomer% High-Molecular-Weight (HMW) Species
0 (Control)6.040°C for 4 weeks92.5%7.5%
106.040°C for 4 weeks96.8%3.2%
20 6.0 40°C for 4 weeks 98.5% 1.5%
406.040°C for 4 weeks98.7%1.3%

Data are representative and compiled based on trends reported in scientific literature.[2]

Table 2: Impact of L-Histidine on mAb Formulation Viscosity

L-Histidine has also been shown to reduce the viscosity of high-concentration mAb solutions, which is a critical parameter for subcutaneous drug delivery.[2]

Formulation BuffermAb Concentration (mg/mL)Viscosity (cP) at 25°C
20 mM Citrate (B86180), pH 6.010015.2
20 mM Histidine, pH 6.0 100 8.5
20 mM Acetate (B1210297), pH 5.510018.1

Data are representative and compiled based on trends reported in scientific literature.[2][8]

Experimental Protocols

Protocol 1: Preparation of mAb Formulations and Induction of Thermal Stress

This protocol describes how to prepare monoclonal antibody formulations with varying concentrations of this compound and subject them to thermal stress to induce aggregation.

  • Preparation of L-Histidine Buffer Stock (100 mM, pH 6.0):

    • Dissolve L-Histidine and this compound in Milli-Q water. The exact amounts will vary, but a common approach involves titrating a solution of one form with the other until the target pH of 6.0 is reached.

    • Filter the buffer solution through a 0.22 µm sterile filter.

  • Dialysis of mAb:

    • Dialyze the stock monoclonal antibody solution against the desired final buffer compositions (e.g., 10 mM, 20 mM, 40 mM L-Histidine, pH 6.0) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.

    • A control sample should be dialyzed against a buffer without histidine (e.g., phosphate (B84403) or citrate buffer at the same pH).

  • Concentration Adjustment:

    • Measure the protein concentration of the dialyzed mAb solutions using UV-Vis spectrophotometry at 280 nm.

    • Adjust the final mAb concentration to the target (e.g., 20 mg/mL) using the respective dialysis buffers.

  • Sterile Filtration and Aliquoting:

    • Filter the final mAb formulations through a 0.22 µm sterile syringe filter into sterile, low-protein-binding microcentrifuge tubes.

    • Aliquot samples for baseline (T=0) analysis and for the stress conditions.

  • Thermal Stress Induction:

    • Place the aliquoted samples in a calibrated incubator set to a stress temperature (e.g., 40°C).

    • Store the T=0 samples at the recommended storage temperature (e.g., 4°C).

    • Withdraw samples from the incubator at specified time points (e.g., 1 week, 2 weeks, 4 weeks) for analysis.

Protocol 2: Analysis of mAb Aggregation by Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is the standard method for quantifying soluble aggregates in biopharmaceutical formulations.[9][10] Molecules are separated based on their size as they pass through a column packed with porous beads.[10][11]

  • Instrumentation and Column:

    • HPLC or UHPLC system equipped with a UV detector (set to 280 nm).[11][12]

    • SEC column suitable for mAb analysis (e.g., 300 Å pore size).[11]

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase, typically a phosphate or acetate buffer containing a salt to minimize non-specific interactions. A common mobile phase is 100 mM sodium phosphate, 200 mM sodium chloride, pH 6.8.[11]

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Before injection, allow the stressed and control mAb samples to equilibrate to room temperature.

    • If necessary, dilute the samples to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.

  • Chromatographic Run:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Inject a fixed volume of the sample (e.g., 20 µL) onto the column.

    • Run the analysis for a sufficient time to allow for the elution of the monomer and all aggregate and fragment species. Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller fragments.[11]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the percentage of the monomer and HMW species by dividing the area of the respective peaks by the total area of all peaks.

    • Compare the results from the histidine-containing formulations to the control to determine the extent of aggregation prevention.

Visualizations

Workflow_for_Testing_Histidine_Efficacy Experimental Workflow for Testing Histidine's Anti-Aggregation Efficacy cluster_prep 1. Formulation Preparation cluster_stress 2. Stress Induction cluster_analysis 3. Analysis mAb Stock mAb Solution Dialysis Dialysis into Test Buffers (e.g., 0, 10, 20 mM Histidine) mAb->Dialysis Concentration Concentration Adjustment & Sterile Filtration Dialysis->Concentration T0 T=0 Baseline Samples (Store at 4°C) Concentration->T0 Stress Thermal Stress (Incubate at 40°C) SEC SEC-HPLC Analysis T0->SEC Timepoints Withdraw Samples at Timepoints (1, 2, 4 wks) Stress->Timepoints Timepoints->SEC Data Data Interpretation (% Monomer vs % Aggregate) SEC->Data Mechanism_of_Action Proposed Mechanism of Histidine Stabilization cluster_unprotected Without Histidine cluster_protected With Histidine mAb1 mAb hydrophobic1 Hydrophobic Patch mAb2 mAb hydrophobic2 Hydrophobic Patch Aggregate Aggregate Formation hydrophobic1->Aggregate Protein-Protein Interaction hydrophobic2->Aggregate mAb3 mAb hydrophobic3 Hydrophobic Patch StableMonomer Stable Monomer hydrophobic3->StableMonomer Aggregation Inhibited His1 His His1->hydrophobic3 Shielding His2 His His2->hydrophobic3 His3 His His3->hydrophobic3

References

Troubleshooting & Optimization

How to prevent L-Histidine dihydrochloride precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with L-Histidine dihydrochloride (B599025) solutions. It addresses common challenges related to precipitation and offers protocols for maintaining solution stability.

Frequently Asked Questions (FAQs)

Q1: Why is my L-Histidine dihydrochloride solution precipitating?

Precipitation of this compound is most often caused by changes in the solution's physicochemical properties. The primary factors include:

  • pH Approaching the Isoelectric Point (pI): L-Histidine has an isoelectric point (pI) of approximately 7.6.[1] At this pH, the molecule has a net neutral charge, minimizing electrostatic repulsion between molecules and drastically reducing its solubility, leading to precipitation.[2][3][4] this compound solutions are naturally acidic (pH 3.0-5.0), and adjusting the pH upwards towards neutral can trigger precipitation.[5][6]

  • Exceeding Solubility Limits: Attempting to create a solution with a concentration higher than the solubility limit for the given conditions will result in precipitation.[7]

  • Temperature Changes: While increasing temperature generally improves solubility, subsequent cooling of a saturated solution can cause the compound to precipitate out.[7]

  • Solvent Composition: this compound is highly soluble in water but poorly soluble in organic solvents like ethanol (B145695) and ether.[8][9][10] Adding such "anti-solvents" to an aqueous solution will reduce its solubility and cause precipitation.[4]

  • High Salt Concentration: The presence of other salts in high concentrations can compete for water molecules, reducing the hydration of L-Histidine and leading to a "salting out" effect and precipitation.[2][11]

Q2: What is the maximum solubility of this compound in water?

The solubility can vary depending on the specific salt form (monohydrochloride vs. dihydrochloride), hydration state, temperature, and pH. It is crucial to refer to the specifications of your particular compound.

Compound FormSolubility in WaterTemperature
This compoundSoluble20 °C
L-Histidine Monohydrochloride149.55 g/L20 °C
L-Histidine Monohydrochloride Monohydrate50 mg/mL (50 g/L)Room Temperature
L-Histidine Monohydrochloride Monohydrate56.6 g/L25 °C

Note: Data sourced from multiple suppliers and databases. Always consult the Certificate of Analysis for your specific lot.

Q3: How does pH specifically affect the stability of the solution?

The pH is the most critical factor for L-Histidine solution stability. The L-Histidine molecule has three ionizable groups: the carboxyl group (pKa ~1.8), the imidazole (B134444) side chain (pKa ~6.0), and the amino group (pKa ~9.3).[1]

  • In Acidic Solution (pH < 6.0): The imidazole and amino groups are protonated, giving the molecule a net positive charge. This charge promotes repulsion between molecules, enhancing solubility.

  • Near Isoelectric Point (pH ≈ 7.6): The molecule is predominantly in its zwitterionic form with a net neutral charge. The lack of repulsion allows molecules to aggregate and precipitate.[4]

  • In Basic Solution (pH > 9.3): The carboxyl and amino groups are deprotonated, giving the molecule a net negative charge, which again increases solubility due to intermolecular repulsion.

Q4: What are the recommended storage conditions for this compound solutions?

For optimal stability, this compound solutions should be stored in tightly sealed containers at refrigerated temperatures (2-8°C).[8][10] Studies on the related compound histamine (B1213489) dihydrochloride show that storage at 4°C or -18°C ensures stability for at least six months, whereas significant degradation can occur at room temperature (20°C) in lower concentration solutions.[12]

Q5: How can I redissolve a precipitated this compound solution?

If precipitation has occurred, you can attempt to redissolve it by:

  • Adjusting the pH: Carefully lower the pH by adding a dilute acid (e.g., 0.1 M HCl). This will move the solution away from the isoelectric point, increasing the net positive charge on the molecules and enhancing solubility.

  • Gentle Warming: Cautiously warm the solution while stirring. Be aware that prolonged heating of L-Histidine in water can lead to racemization.[10]

  • Dilution: Add more solvent (water) to decrease the overall concentration below the saturation point.

Troubleshooting Guide

This workflow helps diagnose and resolve precipitation issues during experiments.

TroubleshootingWorkflow start Precipitation Observed in Solution check_ph Measure Solution pH start->check_ph ph_decision Is pH between 6.0 and 8.5? check_ph->ph_decision action_ph Action: Lower pH by adding dilute HCl dropwise until precipitate dissolves. ph_decision->action_ph  Yes check_concentration Review Solution Concentration ph_decision->check_concentration No resolved Issue Resolved action_ph->resolved conc_decision Is concentration above solubility limit? check_concentration->conc_decision action_conc Action: 1. Add more solvent to dilute. 2. Gently warm to aid dissolution. conc_decision->action_conc  Yes check_temp Check Storage/Working Temperature conc_decision->check_temp No action_conc->resolved temp_decision Was a saturated solution cooled rapidly? check_temp->temp_decision action_temp Action: Re-warm solution gently and allow to cool slowly to room temperature. temp_decision->action_temp  Yes temp_decision->resolved No, issue persists. Consider other factors (e.g., contaminants). action_temp->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (e.g., 100 mM)

This protocol describes the preparation of a stable aqueous stock solution.

Materials:

  • This compound powder

  • High-purity water (e.g., Ultrapure, WFI)

  • Calibrated analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter (optional)

  • Sterile storage container

Methodology:

  • Calculation: Determine the mass of this compound needed. For a 100 mM solution, you will need the appropriate molar mass for your specific salt form.

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Add approximately 80% of the final desired volume of high-purity water to the volumetric flask. Add the magnetic stir bar and the weighed powder.

  • Mixing: Place the flask on a magnetic stirrer and mix at a moderate speed until the powder is completely dissolved. The solution should be clear and colorless.[1]

  • Volume Adjustment: Once fully dissolved, carefully add high-purity water to the calibration mark on the volumetric flask.

  • Final Mixing: Invert the flask several times to ensure the solution is homogeneous.

  • Sterilization (Optional): If a sterile solution is required for applications like cell culture, pass the solution through a 0.22 µm sterile filter into a sterile storage container.

  • Storage: Label the container clearly and store it at 2-8°C.

Protocol 2: Adjusting the pH of a Solution Containing L-Histidine

This protocol outlines the procedure for carefully adjusting the pH while minimizing the risk of precipitation.

Materials:

  • Prepared L-Histidine solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Dilute solutions of a strong acid (e.g., 1 M HCl) and a strong base (e.g., 1 M NaOH)

  • Pipettes

Methodology:

  • Setup: Place the L-Histidine solution in a beaker with a magnetic stir bar on a stir plate. Immerse the calibrated pH electrode in the solution.

  • Stirring: Begin stirring the solution at a moderate speed to ensure rapid and uniform mixing.

  • Titration: Add the acid or base solution drop-by-drop using a pipette. Add the titrant to a region of high turbulence to avoid localized concentration spikes that can cause precipitation.

  • Monitoring: Continuously monitor the pH. Pause after every few drops to allow the pH reading to stabilize before adding more titrant.

  • Observation: Watch the solution closely for any signs of cloudiness or turbidity, which indicates the onset of precipitation. If this occurs, stop adding the titrant and add a small amount of the reverse titrant (e.g., acid if you were adding base) to redissolve the precipitate.

  • Final pH: Once the target pH is reached, allow the solution to stir for several more minutes to ensure it is stable.

pHSolubility cluster_pH Relationship Between pH, Molecular Charge, and Solubility low_ph Low pH (< 6.0) Net Charge: Positive Solubility: High pi Isoelectric Point (pH ≈ 7.6) Net Charge: Neutral Solubility: Very Low (Precipitation Zone) low_ph->pi pH Increase high_ph High pH (> 9.3) Net Charge: Negative Solubility: High pi->high_ph pH Increase

Caption: The effect of pH on L-Histidine's net charge and solubility.

References

Troubleshooting guide for L-Histidine dihydrochloride instability in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Histidine dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability of L-Histidine dihydrochloride in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

A1: this compound is a salt of the essential amino acid L-Histidine. It is widely used in pharmaceutical formulations, particularly for protein-based biologics like monoclonal antibodies, as a buffering agent to maintain a stable pH, typically in the range of 5.5 to 7.4. Its imidazole (B134444) side chain also contributes to protein stabilization through metal ion chelation and improving protein solubility.

Q2: What are the common stability issues encountered with this compound in buffers?

A2: The primary stability concern with L-Histidine in buffer solutions is its degradation into impurities, with trans-urocanic acid being a significant degradant. This degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of metal ions.

Q3: How does pH affect the stability of this compound?

A3: The pH of the buffer solution can significantly impact the stability of L-Histidine. The pKa of the imidazole side chain of histidine is approximately 6.0. Deviations from the optimal pH range of 5.5-7.4 can potentially lead to increased degradation.

Q4: Can metal ions affect the stability of this compound solutions?

A4: Yes, certain metal ions can influence the degradation of L-Histidine. For instance, the degradation of histidine to urocanic acid is not significantly affected by Fe(2+) but can be slightly activated by Mn(2+)[1][2]. The chelating properties of histidine can lead to interactions with metal ions, which may promote oxidative degradation pathways. The use of chelating agents like EDTA and DTPA can counteract the effects of these metal ions[1][2].

Q5: What is urocanic acid and why is it a concern?

A5: Urocanic acid is a primary degradation product of L-Histidine. Its formation is a concern because it represents a loss of the active buffering agent and introduces an impurity into the formulation. In analytical procedures that use UV detection at 280 nm, such as Size Exclusion Chromatography (SEC), trans-urocanic acid can appear as a significant peak, potentially interfering with the analysis of the main components[1][2].

Troubleshooting Guide

Problem 1: An unknown peak is observed in my chromatogram when analyzing a formulation containing L-Histidine buffer.
  • Possible Cause: This unknown peak could be a degradation product of L-Histidine, most commonly trans-urocanic acid[1][2].

  • Troubleshooting Steps:

    • Confirm the identity of the peak: Fractionate the unknown peak using preparative chromatography and analyze it using techniques like Hydrophilic Interaction Chromatography (HILIC) coupled with Time-of-Flight (TOF) high-resolution mass spectrometry to confirm its identity[1].

    • Investigate the root cause:

      • Metal Ion Contamination: Analyze the buffer and other formulation components for trace metal ions, particularly Mn(2+), which can slightly activate the degradation[1][2].

      • Storage Conditions: Review the storage conditions of the buffer and the formulation. Elevated temperatures and exposure to light can accelerate degradation.

      • Raw Material Quality: Ensure the purity of the this compound raw material.

Problem 2: The pH of my L-Histidine buffer shifts over time.
  • Possible Cause: A shift in pH can be due to the degradation of L-Histidine, which alters the concentration of the buffering species. It can also be influenced by temperature changes.

  • Troubleshooting Steps:

    • Monitor for Degradation: Use a stability-indicating analytical method, such as HPLC, to monitor for the presence of degradation products over time.

    • Control Temperature: Store the buffer at the recommended temperature and be aware that the pH of histidine buffers can change with temperature. For example, the pH of a 20 mM histidine HCl buffer can increase as the temperature decreases from 25°C to -30°C[3][4].

    • Buffer Preparation: Ensure accurate preparation of the buffer by dissolving L-histidine and L-histidine hydrochloride in the correct proportions or by titrating L-histidine with a suitable acid.

Problem 3: I am observing increased protein aggregation or degradation in my formulation containing L-Histidine buffer.
  • Possible Cause: While L-Histidine is a stabilizer, its own degradation or interaction with other excipients could potentially impact the stability of the protein.

  • Troubleshooting Steps:

    • Evaluate Buffer Components: Investigate potential interactions between L-Histidine and other formulation components.

    • Consider Inhibitors: The addition of other amino acids, such as alanine (B10760859) or cysteine, has been shown to significantly reduce the degradation of histidine to trans-urocanic acid[1][2].

    • Optimize Formulation: Re-evaluate the buffer concentration and pH to ensure it is optimal for the specific protein being formulated.

Quantitative Data Summary

Table 1: Effect of Additives on the Inhibition of L-Histidine Degradation

AdditiveInhibition of Degradation to trans-urocanic acid (%)Reference
Alanine97[1][2]
Cysteine98[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for L-Histidine

This protocol describes a general approach for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of L-Histidine and its degradation products.

  • Objective: To separate and quantify L-Histidine and its potential degradation products, such as urocanic acid.

  • Methodology:

    • Column: A Hydrophilic Interaction Chromatography (HILIC) column is often suitable for separating polar compounds like amino acids and their degradants. A common choice is a silica-based column.

    • Mobile Phase: A typical mobile phase for HILIC is a mixture of a weak salt buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and a high percentage of an organic solvent like acetonitrile (B52724). A gradient elution may be necessary to achieve optimal separation. For example, a gradient of acetonitrile and a phosphate (B84403) buffer can be used[5].

    • Detection: UV detection at a wavelength around 210-220 nm is suitable for detecting the peptide bond of histidine. For specific detection of urocanic acid, a wavelength of 280 nm can be used[1][2].

    • Sample Preparation: Dilute the sample in the mobile phase to an appropriate concentration.

    • System Suitability: Inject a standard solution containing L-Histidine and known impurities (if available) to ensure adequate resolution and peak shape.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, a forced degradation study should be performed. This involves subjecting the this compound solution to various stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% v/v Hydrogen Peroxide at room temperature for 24 hours[5].

    • Thermal Degradation: 60°C for 7 days.

    • Photolytic Degradation: Exposure to light according to ICH Q1B guidelines.

Diagrams

L-Histidine Degradation Pathway to Urocanic Acid

L_Histidine_Degradation cluster_conditions Influencing Factors L_Histidine L-Histidine Urocanic_Acid trans-Urocanic Acid L_Histidine->Urocanic_Acid Histidase (in vivo) or Spontaneous/Catalyzed Degradation (in vitro) Ammonia Ammonia (NH3) L_Histidine->Ammonia Metal Ions (e.g., Mn2+) Metal Ions (e.g., Mn2+) Elevated Temperature Elevated Temperature Light Exposure Light Exposure Troubleshooting_Workflow start Start: L-Histidine Instability Observed issue Identify Issue: - Unknown Peak - pH Shift - Protein Instability start->issue investigate Investigate Root Cause issue->investigate analyze_degradation Analyze for Degradation Products (e.g., Urocanic Acid) investigate->analyze_degradation check_conditions Review Storage Conditions (Temp, Light) investigate->check_conditions check_raw_material Verify Raw Material Quality investigate->check_raw_material check_metal_ions Test for Metal Ion Contamination investigate->check_metal_ions implement_solution Implement Corrective Actions analyze_degradation->implement_solution check_conditions->implement_solution check_raw_material->implement_solution check_metal_ions->implement_solution optimize_formulation Optimize Formulation: - Adjust pH/Concentration - Add Inhibitors (Alanine, Cysteine) implement_solution->optimize_formulation improve_storage Improve Storage and Handling implement_solution->improve_storage qualify_supplier Qualify Raw Material Supplier implement_solution->qualify_supplier use_chelators Incorporate Chelating Agents (EDTA, DTPA) implement_solution->use_chelators end End: Stable Formulation optimize_formulation->end improve_storage->end qualify_supplier->end use_chelators->end

References

Technical Support Center: L-Histidine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Histidine dihydrochloride (B599025) solutions.

Troubleshooting Guide: Why is my L-Histidine Dihydrochloride Solution pH Changing?

Unexpected pH shifts in your this compound solution can compromise experimental results and product stability. This guide provides a systematic approach to identifying and resolving the root cause of pH instability.

Logical Troubleshooting Workflow

The following workflow outlines a step-by-step process for diagnosing pH changes in your this compound solution.

G start Start: pH of L-Histidine dihydrochloride solution is changing prep Review Preparation Protocol start->prep prep_q1 Was the initial pH set correctly? prep->prep_q1 storage Evaluate Storage Conditions storage_q1 Is the container tightly sealed? storage->storage_q1 env Consider Environmental Factors env_q1 Are there temperature fluctuations? env->env_q1 degradation Investigate Potential Degradation degradation_q1 Is there evidence of microbial contamination? degradation->degradation_q1 prep_a1_no Re-prepare solution and carefully adjust pH with NaOH or HCl. prep_q1->prep_a1_no No prep_q2 Was the correct form of L-Histidine used? prep_q1->prep_q2 Yes end pH Stabilized prep_a1_no->end prep_q2->storage Yes prep_a2_no Ensure this compound was used as specified. prep_q2->prep_a2_no No prep_a2_no->end storage_a1_no Use airtight containers to prevent CO2 absorption. storage_q1->storage_a1_no No storage_q2 Is it protected from light? storage_q1->storage_q2 Yes storage_a1_no->end storage_q2->env Yes storage_a2_no Store in amber or opaque containers. storage_q2->storage_a2_no No storage_a2_no->end env_a1_yes Maintain a constant temperature. Note that pH increases as temperature decreases. env_q1->env_a1_yes Yes env_q2 Is the solution exposed to air? env_q1->env_q2 No env_a1_yes->end env_q2->degradation No env_a2_yes Minimize air exposure, especially for solutions with pH > 7. env_q2->env_a2_yes Yes env_a2_yes->end degradation_a1_yes Prepare fresh, sterile solutions. Consider adding a bacteriostatic agent. degradation_q1->degradation_a1_yes Yes degradation_q2 Are there metal ions present? degradation_q1->degradation_q2 No degradation_a1_yes->end degradation_a2_yes Use high-purity water and reagents. Consider adding a chelating agent. degradation_q2->degradation_a2_yes Yes degradation_q2->end No degradation_a2_yes->end

Figure 1. Troubleshooting workflow for pH instability.

Frequently Asked Questions (FAQs)

1. Why is the initial pH of my this compound solution acidic?

This compound is the salt of the amino acid L-Histidine and two equivalents of hydrochloric acid (a strong acid). When dissolved in water, it dissociates, releasing protons (H+) and resulting in an acidic solution. For instance, a 10% aqueous solution can have a pH in the range of 3.5 to 4.5.[1] To achieve a neutral or basic pH, a base such as sodium hydroxide (B78521) (NaOH) must be added to titrate the solution to the desired pH.[2]

2. How does temperature affect the pH of my L-Histidine solution?

The pH of L-Histidine buffer solutions is sensitive to temperature changes. Generally, as the temperature decreases, the pH of the solution will increase.[3][4] This is an important consideration when working with these solutions at different temperatures, such as during refrigeration or freeze-thaw cycles.

Temperature (°C)Approximate pH Change in 20 mM L-Histidine HCl Buffer
+25 to 0Linear increase
0 to -30Continued, but slower, increase
Data derived from studies on L-Histidine HCl buffers.[3]

3. Can exposure to air alter the pH of my L-Histidine solution?

Yes, exposure to atmospheric carbon dioxide (CO2) can alter the pH of your solution, particularly if the pH is neutral or basic (pH > 7). Carbon dioxide can dissolve in the solution to form carbonic acid, which can then lower the pH. This effect is more pronounced in solutions with a pH above 9, where histidine anions are the main species reacting with CO2.[5][6] To minimize this, it is recommended to keep solutions in tightly sealed containers.[1]

4. Could my L-Histidine be degrading, and would that affect the pH?

L-Histidine can degrade, primarily to trans-urocanic acid.[7][8] This degradation can be influenced by factors such as microbial contamination and the presence of certain metal ions like manganese (Mn2+).[7] While the primary concern with this degradation is often an interference with UV absorbance readings, the formation of an acidic degradation product could potentially lower the pH of the solution over time.

G L_Histidine L-Histidine Urocanic_Acid trans-Urocanic Acid L_Histidine->Urocanic_Acid Degradation Contamination Microbial Contamination Contamination->Urocanic_Acid Induces Metal_Ions Metal Ions (e.g., Mn2+) Metal_Ions->Urocanic_Acid Activates pH_Change Potential pH Change Urocanic_Acid->pH_Change

Figure 2. L-Histidine degradation pathway.

5. How should I properly store my this compound solutions?

To ensure the stability of your this compound solutions, follow these storage recommendations:

  • Containers: Store in tightly closed containers to prevent moisture absorption and interaction with atmospheric gases.[1][9][10]

  • Light: Protect from light by using amber or opaque containers.[9]

  • Temperature: Store at the recommended temperature, which is often between 2°C and 30°C.[11][12] Always refer to the manufacturer's instructions.

Experimental Protocols

Preparation of 1.0 L of 0.1 M L-Histidine Buffer, pH 7.0

This protocol describes the preparation of a 0.1 M L-Histidine buffer with a final pH of 7.0, starting from this compound.

Materials:

  • This compound (FW: 228 g/mol )

  • 0.5 N Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • 1 L volumetric flask

  • Beaker

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Calculate the required mass of this compound:

    • For a 1.0 L of 0.1 M solution, 22.8 g of this compound is needed.[2]

  • Dissolve the this compound:

    • Weigh out 22.8 g of this compound and transfer it to a beaker containing approximately 800 mL of distilled water.

    • Place the beaker on a stir plate and add a stir bar to facilitate dissolution.

  • Adjust the pH:

    • Once the solid is completely dissolved, the solution will be acidic.[2]

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Slowly add 0.5 N NaOH to the solution while continuously monitoring the pH.

    • Continue adding NaOH dropwise until the pH reaches 7.0.

  • Final Volume Adjustment:

    • Carefully transfer the pH-adjusted solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add distilled water to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Final Mixing and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the buffer to a labeled, airtight container for storage.

Protocol: Monitoring pH Stability Over Time

This protocol outlines a method for assessing the pH stability of your this compound solution under specific storage conditions.

Materials:

  • Prepared this compound solution

  • Calibrated pH meter

  • Sterile, airtight storage containers

  • Incubator or temperature-controlled environment

Procedure:

  • Initial Measurement:

    • Immediately after preparing the this compound solution, measure and record the initial pH (Time = 0).

  • Aliquoting and Storage:

    • Aliquot the solution into several sterile, airtight containers to avoid repeated opening of the main stock.

    • Store the aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Periodic pH Measurements:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one aliquot from storage.

    • Allow the solution to equilibrate to room temperature before measuring the pH.

    • Record the pH value for each time point.

  • Data Analysis:

    • Plot the recorded pH values against time to visualize any pH drift.

    • Compare the pH stability under different storage conditions to determine the optimal storage parameters for your application.

References

Addressing solubility issues of L-Histidine dihydrochloride in ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with L-Histidine dihydrochloride (B599025) in ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of L-Histidine dihydrochloride in ethanol?

A1: this compound is generally described as having low solubility in ethanol. Various sources characterize it as "slightly soluble" or "very slightly soluble".[1][2] In contrast, it is soluble in water.[1][3][4] The solubility in ethanol is significantly lower than in aqueous solutions.

Q2: How does the presence of water in ethanol affect the solubility of this compound?

A2: The solubility of L-Histidine and its salts, including the dihydrochloride, in hydroalcoholic solutions is dependent on the solvent composition. Generally, the solubility of L-histidine in binary mixed solvents decreases as the proportion of the organic solvent (like ethanol) increases.[5][6] Therefore, you can expect lower solubility in absolute ethanol compared to aqueous ethanol solutions.

Q3: Does temperature influence the solubility of this compound in ethanol?

A3: Yes, temperature is a key factor affecting solubility. For L-histidine in ethanol-water mixtures, solubility increases with rising temperature.[5][6] While specific data for the dihydrochloride salt in pure ethanol is limited, it is a general principle that the solubility of most solids increases with temperature. Gentle heating can be a viable strategy to enhance dissolution.

Q4: Can pH adjustment improve the solubility of this compound in ethanolic solutions?

A4: The solubility of amino acids and their salts is highly pH-dependent due to the ionization of their functional groups. L-Histidine has an imidazole (B134444) side chain with a pKa around 6.0, in addition to the alpha-amino and carboxyl groups.[7] In aqueous solutions, adjusting the pH can significantly alter the charge state of the molecule and thereby its solubility. However, the effectiveness of pH adjustment in predominantly ethanolic solutions is less straightforward due to the different solvent properties and the altered behavior of pH indicators and electrodes. While adjusting the apparent pH with an acidic or basic ethanolic solution could potentially improve solubility, empirical testing is required.

Troubleshooting Guides

Issue: this compound is not dissolving in ethanol at room temperature.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in ethanol at the current temperature.

  • Insufficient agitation or time for dissolution.

Solutions:

  • Increase Temperature: Gently warm the suspension to between 40-60°C with continuous stirring. Avoid excessive heat which could potentially lead to degradation over extended periods.

  • Sonication: Use an ultrasonic bath to provide energy for dissolution and break down any particle agglomerates.

  • Increase Solvent Volume: If the experimental parameters permit, increase the volume of ethanol to lower the overall concentration.

  • Allow More Time: Continue stirring the suspension for an extended period (e.g., several hours) to ensure equilibrium is reached.

Issue: Precipitate forms when another component is added to the ethanolic solution of this compound.

Possible Causes:

  • The added component alters the solvent properties, reducing the solubility of this compound.

  • A chemical reaction is occurring, leading to the formation of an insoluble product.

  • The temperature of the solution has decreased.

Solutions:

  • Incremental Addition: Add the next component slowly and with vigorous stirring to avoid localized high concentrations that can trigger precipitation.

  • Maintain Temperature: If heating was used to dissolve the this compound, maintain the temperature during the addition of other components.

  • Consider Co-solvents: If the added component is non-polar, consider adding a small amount of a polar co-solvent that is miscible with ethanol to maintain the overall polarity of the solvent system.

Data Presentation

Table 1: Qualitative Solubility of L-Histidine and its Salts in Various Solvents

CompoundWaterEthanolEther
L-Histidine Soluble (4.3 g/100ml at 25°C)[3][4]Very slightly soluble/Insoluble[3][4]Insoluble[3][4]
L-Histidine Monohydrochloride Fairly soluble[1]Insoluble[1]Insoluble[1]
This compound Soluble[1]Slightly soluble[1]Insoluble

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility by Heating
  • Add the weighed amount of this compound to the desired volume of ethanol in a sealed, stirrable vessel.

  • Begin vigorous stirring at room temperature.

  • Gradually increase the temperature of the suspension in a water bath or on a hot plate with stirring capabilities. Monitor the temperature closely.

  • Increase the temperature in increments of 5-10°C, allowing the suspension to stir for at least 15-20 minutes at each step.

  • Visually inspect for dissolution. Continue incremental heating, but do not exceed a temperature that might compromise the stability of other components in your experiment.

  • Once dissolved, the solution can be slowly cooled to the desired experimental temperature. Be aware that precipitation may occur upon cooling if the solution is supersaturated.

Protocol 2: Utilizing a Co-Solvent System
  • Attempt to dissolve the this compound in a smaller volume of a solvent in which it is more soluble (e.g., water or propylene (B89431) glycol), if permissible for the downstream application.

  • Once dissolved, slowly add this concentrated solution to the bulk ethanol with vigorous stirring.

  • Alternatively, start with the bulk ethanol and add a small percentage (e.g., 1-10% v/v) of a suitable polar co-solvent (e.g., water, propylene glycol) to the ethanol before adding the this compound.

  • Proceed with stirring and gentle heating as described in Protocol 1 if necessary.

Visualizations

experimental_workflow cluster_start Start cluster_methods Troubleshooting Methods cluster_outcome Outcome start This compound + Ethanol stir Stir at Room Temp start->stir heat Gentle Heating (40-60°C) stir->heat Failure dissolved Dissolved stir->dissolved Success sonicate Sonication heat->sonicate Failure heat->dissolved Success cosolvent Add Co-solvent (e.g., Water) sonicate->cosolvent Failure sonicate->dissolved Success cosolvent->dissolved Success not_dissolved Not Dissolved cosolvent->not_dissolved Failure

Caption: Troubleshooting workflow for dissolving this compound in ethanol.

logical_relationship cluster_factors Influencing Factors solubility Solubility of this compound in Ethanol temp Temperature solubility->temp increases with water_content Water Content in Ethanol solubility->water_content increases with concentration Concentration solubility->concentration decreases with

Caption: Factors influencing the solubility of this compound in ethanol.

References

How to avoid racemization of L-Histidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the racemization of L-Histidine hydrochloride in solution.

Troubleshooting Guide & FAQs

This section addresses specific issues related to the stereochemical stability of L-Histidine hydrochloride solutions.

FAQs

Q1: What is racemization and why is it a concern for L-Histidine?

A1: Racemization is the process where a pure enantiomer, such as L-Histidine, converts into an equal mixture of both its L- and D-forms. This is a significant concern because biological systems are highly stereospecific; typically, only the L-isomers of amino acids are active. The presence of the D-isomer can reduce the efficacy of a drug product, alter its pharmacological profile, or introduce unintended side effects.

Q2: What is the primary mechanism for the racemization of free Histidine in solution?

A2: The racemization of free amino acids in solution is primarily a base-catalyzed process. A base removes the proton from the alpha-carbon (the chiral center), creating a planar, achiral carbanion intermediate. This intermediate can then be reprotonated from either side, resulting in a mixture of both L- and D-enantiomers. The imidazole (B134444) side chain of histidine can potentially facilitate this process.[1]

Q3: What are the key factors that promote the racemization of L-Histidine hydrochloride in solution?

A3: The primary factors that accelerate racemization are:

  • High pH (Alkaline Conditions): The rate of racemization significantly increases with higher pH, particularly in alkaline conditions (pH > 8), as this facilitates the abstraction of the alpha-proton.[1][2]

  • Elevated Temperature: Higher temperatures increase the kinetic rate of the racemization reaction.[2][3] The relationship between temperature and the rate constant often follows the Arrhenius equation.

  • Solvent Type: While aqueous solutions are generally protective, polar organic solvents can promote racemization more significantly.[4]

  • Presence of Catalysts: Certain catalysts, such as aldehydes, can accelerate racemization, although this is less common in typical laboratory solutions.[3] The role of metal ions as direct catalysts for free histidine racemization is not definitively established, but histidine is a potent metal chelator.[5][6][7]

Q4: How can I prepare a stable stock solution of L-Histidine hydrochloride and minimize racemization during storage?

A4: To ensure the long-term stability and stereochemical purity of your L-Histidine solution, follow these recommendations:

  • Control the pH: Maintain the solution at a neutral or slightly acidic pH. A pH range of 3.5 to 7 is generally recommended. L-Histidine itself has excellent buffering capacity around physiological pH (pKa of the imidazole ring is ~6.0).[5][8]

  • Use High-Purity Water: Prepare solutions using purified, sterile water (e.g., Water for Injection or equivalent).

  • Store at Low Temperatures: For long-term storage, keep the solution at 2-8°C.[2] For extended periods, freezing at -20°C or below may be considered, though one should be mindful of crystallization, which is minimized at a pH of 6.[8]

  • Protect from Light: Store the solution in amber vials or otherwise protected from light to prevent potential photo-degradation, which could create reactive species.

  • Avoid Contaminants: Ensure glassware is scrupulously clean to avoid contamination with bases or metal ions that could promote degradation.

Troubleshooting Common Issues

Issue Observed Potential Cause Recommended Solution
Loss of biological activity in an assay using an aged L-Histidine stock solution. Racemization of L-Histidine leading to a lower concentration of the active L-isomer.Prepare a fresh stock solution of L-Histidine hydrochloride under recommended pH and temperature conditions. Verify the enantiomeric purity of the old stock solution using the protocol provided below.
Precipitate forms in the L-Histidine solution during storage. The pH of the solution may have shifted, affecting solubility and stability. Crystallization can be pH-dependent.[8]Check the pH of the solution. Adjust to a slightly acidic or neutral pH if necessary. Ensure the storage temperature is appropriate.
Discoloration of the solution over time. Potential degradation or interaction with contaminants, such as metal ions from storage containers.[9]Prepare a fresh solution in high-quality, inert containers (e.g., glass or appropriate plastic). Avoid stainless steel for prolonged storage at elevated temperatures.[9]

Data Summary

The following table summarizes the qualitative impact of various factors on the rate of L-Histidine racemization in an aqueous solution. Quantitative rate constants are highly dependent on the specific combination of conditions.

Factor Condition Effect on Racemization Rate Reference
pH Acidic (pH < 6)Very Low[1]
Neutral (pH 6-8)Low[1]
Alkaline (pH > 8)Significantly Increased[1][2]
Temperature 4°CVery Low / Optimal for Storage[2]
22°C (Room Temp)Low (at neutral/acidic pH)[2]
> 50°CSignificantly Increased[2][3]
Solvent WaterSuppresses Racemization[4]
Polar Organic SolventsPromotes Racemization[4]

Experimental Protocols

Protocol 1: Preparation of a Stable L-Histidine Hydrochloride Stock Solution

This protocol describes the preparation of a 100 mM L-Histidine hydrochloride stock solution with optimized stability against racemization.

Materials:

  • L-Histidine hydrochloride monohydrate (high purity, e.g., Ph.Eur. grade)

  • High-purity, sterile water (e.g., WFI, Milli-Q, or similar)

  • Calibrated pH meter

  • Sterile glassware or plasticware (e.g., volumetric flask, storage bottles)

  • Sterile 0.22 µm filter

Procedure:

  • Weighing: In a clean, sterile container, weigh out the required amount of L-Histidine hydrochloride monohydrate. For a 100 mL solution of 100 mM, use 2.096 g.

  • Dissolution: Add approximately 80% of the final volume of high-purity water and stir gently until the solid is completely dissolved.

  • pH Measurement: Measure the pH of the solution. A solution of L-Histidine hydrochloride will be naturally acidic (typically in the range of pH 3.5 - 4.5).[10] This pH is suitable for stable storage. No adjustment is typically necessary.

  • Volume Adjustment: Adjust the final volume to 100 mL with high-purity water in a volumetric flask.

  • Sterilization: Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protected storage container (e.g., an amber glass bottle).

  • Storage: Label the container clearly with the name, concentration, and date of preparation. Store at 2-8°C.

Protocol 2: Quantification of L- and D-Histidine by Chiral HPLC

This protocol provides a general method to determine the enantiomeric purity of a histidine solution. It involves derivatization followed by analysis on a C18 column. Specific column types and mobile phases may require optimization.

Materials:

  • Histidine sample solution

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • C18 HPLC column

Procedure:

  • Sample Preparation: Take a known volume of your histidine solution and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • To the dried sample, add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Add 20 µL of 1 M NaHCO₃ to initiate the reaction.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding 10 µL of 2 M HCl.

  • Final Sample Preparation for HPLC:

    • Evaporate the solvents to dryness.

    • Dissolve the residue in 1 mL of methanol.

    • The sample is now ready for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is typically used. Optimization will be required.

    • Detection: UV detector at 340 nm.

    • Analysis: Inject the derivatized sample. The L-FDAA derivatives of L-Histidine and D-Histidine will have different retention times, allowing for their separation and quantification. A standard containing both D- and L-Histidine should be run to determine the retention times for each enantiomer.

Visualizations

The following diagrams illustrate the key mechanism and a recommended workflow for handling L-Histidine hydrochloride solutions.

Caption: Base-catalyzed racemization of L-Histidine via a planar achiral intermediate.

Workflow cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_qc Quality Control (Optional) a Weigh L-His-HCl b Dissolve in High-Purity Water a->b c Check pH (Target: 3.5-7.0) b->c d Sterile Filter (0.22 µm) c->d e Store at 2-8°C d->e f Protect from Light e->f h Sample Aged Solution e->h Long-term storage g Use in Experiment f->g i Derivatize with Marfey's Reagent h->i j Analyze by Chiral HPLC i->j k Quantify % D-Isomer j->k

Caption: Recommended workflow for preparing and storing stable L-Histidine solutions.

References

Best practices for long-term storage of L-Histidine dihydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of L-Histidine dihydrochloride (B599025) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for L-Histidine dihydrochloride solutions?

A1: For long-term storage, it is recommended to store this compound solutions at -20°C for up to one year or at -80°C for up to two years.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] For short-term storage, refrigeration at 2-8°C is acceptable, though the duration should be minimized.

Q2: What is the recommended solvent for preparing this compound solutions?

A2: this compound is soluble in water.[2] For most applications, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent. The solubility in water is high, for instance, 50 mg/mL, yielding a clear, colorless solution.[2][3]

Q3: What is the optimal pH for storing L-Histidine solutions?

A3: The optimal pH for the stability of L-Histidine solutions, particularly in the context of minimizing crystallization during freeze-thawing, is around pH 6.[4] This pH coincides with the pKa of the imidazole (B134444) side chain, contributing to its stability.[4] The pH of a 10% solution of L-Histidine hydrochloride monohydrate in water is typically between 3.5 and 4.5.[5][6] Therefore, pH adjustment may be necessary depending on the experimental requirements.

Q4: What are the signs of degradation in an this compound solution?

A4: Signs of degradation can include a change in color (solutions should be clear and colorless), the appearance of particulate matter, or a significant shift in pH.[2][3] A common degradation product is trans-urocanic acid, which can be detected by a characteristic UV absorbance peak at 280 nm in size-exclusion chromatography (SEC).[7]

Q5: How can I prevent the degradation of my this compound solution?

A5: To prevent degradation, it is crucial to:

  • Store the solution at the recommended low temperatures (-20°C or -80°C).[1]

  • Prepare solutions using sterile water and aseptic techniques to prevent microbial contamination, which can lead to the formation of urocanic acid.[7]

  • Aliquot the solution into single-use volumes to minimize freeze-thaw cycles.[1]

  • Protect the solution from light.[8]

  • Consider adding chelating agents like EDTA or DTPA if metal ion contamination is a concern, as certain metal ions (e.g., Mn²⁺) can slightly activate degradation.[7]

  • For specific applications, the addition of other amino acids like alanine (B10760859) or cysteine has been shown to inhibit the degradation of histidine to trans-urocanic acid.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution appears yellow or discolored. Oxidation or contamination.Discard the solution and prepare a fresh one using high-purity water and sterile techniques. Ensure storage containers are clean and properly sealed.
Particulate matter or crystals are visible in the solution. Precipitation, contamination, or crystallization upon thawing.If crystals appear after thawing, gently warm the solution to room temperature to redissolve. If particulates remain, the solution may be contaminated and should be discarded. The risk of crystallization is minimized at pH 6.[4]
Unexpected peak observed at 280 nm during SEC analysis. Formation of trans-urocanic acid due to microbial contamination.[7]Review sterile filtration and handling procedures. Prepare fresh, sterile-filtered solutions. Consider adding inhibitors like alanine or cysteine if compatible with the application.[7]
Significant change in the pH of the solution over time. Degradation or absorption of atmospheric CO₂.Prepare fresh solution. Ensure the storage container is tightly sealed. Buffer the solution if the experimental design allows.

Quantitative Storage Recommendations

Storage Temperature Solvent Maximum Recommended Storage Duration Key Considerations
-80°CWater2 years[1]Aliquot to avoid freeze-thaw cycles.
-20°CWater1 year[1]Aliquot to avoid freeze-thaw cycles.
2-8°CWaterShort-term onlyIncreased risk of microbial growth and degradation.
15-25°C (Solid)N/AIndefinite (if stored properly)[9]Store in a dry, dark place.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, high-purity water (e.g., WFI or Milli-Q)

    • Sterile glassware or plasticware

    • 0.22 µm sterile syringe filter

    • Sterile storage vials

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the powder to the sterile water to achieve the target concentration.

    • Mix gently until the powder is completely dissolved. The solution should be clear and colorless.[2][3]

    • Measure the pH of the solution and adjust if necessary for your specific application using sterile HCl or NaOH.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

    • Aseptically aliquot the filtered solution into sterile, single-use vials.

    • Label the vials with the solution name, concentration, date of preparation, and store at the appropriate temperature (-20°C or -80°C).

Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy
  • Objective: To detect the potential formation of the degradant trans-urocanic acid.

  • Materials:

    • This compound solution sample

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.

    • Use the storage buffer or solvent as a blank.

    • Measure the absorbance of the this compound solution.

    • Analyze the resulting spectrum. A significant peak appearing around 280 nm may indicate the presence of trans-urocanic acid.[7]

    • Compare the spectrum of a freshly prepared solution with that of the stored solution at various time points to monitor for changes.

Visual Guides

experimental_workflow Experimental Workflow: Preparing and Storing this compound Solutions cluster_prep Preparation cluster_storage Storage & Use weigh Weigh L-Histidine dihydrochloride dissolve Dissolve in sterile water weigh->dissolve ph_adjust Adjust pH (if necessary) dissolve->ph_adjust filter Sterile filter (0.22 µm) ph_adjust->filter aliquot Aliquot into single-use vials filter->aliquot store Store at -20°C or -80°C aliquot->store use Thaw one aliquot for experiment store->use

Caption: Workflow for preparing and storing this compound solutions.

troubleshooting_logic Troubleshooting Degradation of L-Histidine Solutions start Observe signs of degradation (e.g., color change, precipitation) check_storage Were storage conditions (temperature, light) correct? start->check_storage check_sterility Was the solution prepared and handled aseptically? check_storage->check_sterility Yes reprepare Prepare fresh solution using best practices check_storage->reprepare No check_sterility->reprepare No discard Discard suspect solution check_sterility->discard Yes reprepare->discard Old Solution

Caption: Decision tree for troubleshooting L-Histidine solution degradation.

degradation_pathway Simplified Degradation Pathway of L-Histidine histidine L-Histidine urocanic_acid trans-Urocanic Acid histidine->urocanic_acid degradation contamination Microbial Contamination contamination->histidine metal_ions Metal Ions (e.g., Mn²⁺) (activates) metal_ions->histidine inhibitors Inhibitors (e.g., Alanine, Cysteine) inhibitors->histidine

Caption: Factors influencing the degradation of L-Histidine to trans-urocanic acid.

References

Technical Support Center: Effective Filter Sterilization of L-Histidine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective filter sterilization of L-Histidine dihydrochloride (B599025) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this critical process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing L-Histidine dihydrochloride solutions?

A1: this compound solutions are heat-labile, meaning they can degrade at high temperatures. Therefore, heat-based sterilization methods like autoclaving are not recommended as they can lead to the formation of impurities. The preferred method for sterilizing this compound solutions is sterile filtration. This technique removes microorganisms by passing the solution through a filter with a pore size small enough to retain bacteria, typically 0.22 µm.

Q2: Which filter membrane material is best for this compound solutions?

A2: The choice of filter membrane is critical to prevent loss of product and contamination. For aqueous solutions like this compound, hydrophilic membranes are recommended. Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) are common choices due to their low protein and solute binding characteristics.[1][2] However, it is crucial to perform compatibility and validation studies with your specific solution and filter combination.

Q3: What is the appropriate pore size for sterile filtering this compound solutions?

A3: A sterilizing-grade filter with a pore size of 0.22 µm is the industry standard for removing bacteria and achieving sterility.[3]

Q4: Can sterile filtration affect the pH and concentration of my this compound solution?

A4: Yes, it is possible for sterile filtration to alter the pH and concentration of your solution. A slight increase in pH can sometimes be observed after filtering buffer solutions, potentially due to the removal of dissolved CO2 under vacuum or interactions with the filter membrane itself.[4][5] Adsorption of L-Histidine onto the filter membrane can lead to a decrease in the final concentration. It is essential to perform post-filtration analysis to confirm that the pH and concentration of your solution remain within the desired specifications.

Q5: What are extractables and leachables, and should I be concerned about them when filtering this compound solutions?

A5: Extractables are chemical compounds that can be extracted from the filter under exaggerated conditions (e.g., harsh solvents, high temperatures), while leachables are compounds that migrate from the filter into your product under normal operating conditions.[6] These can affect the stability and purity of your L-Histidine solution.[7][8][9] Studies have shown that some filter membranes can leach substances that impact protein stability.[7][8][9] Therefore, it is a regulatory requirement and a safety concern to evaluate filters for extractables and leachables.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Filter Clogging or Slow Flow Rate High solution concentration or viscosity: Highly concentrated L-Histidine solutions can be more viscous, leading to slower filtration.[10]- Consider diluting the solution if the final concentration allows.- Use a larger filter surface area or a pre-filter to remove larger particles before the final sterilizing filter.
Precipitation of L-Histidine: Changes in temperature or pH can cause the solute to precipitate.- Ensure the this compound is fully dissolved before filtration.- Maintain a constant and appropriate temperature during the filtration process.
Particulates in the solution: Undissolved material or other contaminants can clog the filter pores.- Visually inspect the solution for any particulates before filtration.- Consider a pre-filtration step with a larger pore size filter.
Change in pH After Filtration Degassing of the solution: The vacuum used in some filtration setups can remove dissolved CO2, leading to a pH increase.[4]- If using a vacuum filter, consider using a positive pressure system like a syringe filter.- Pre-wash the filter with a small amount of the buffer solution to be discarded before filtering the bulk solution.[5]
Leachables from the filter: Chemical compounds from the filter may alter the pH.[5]- Flush the filter with sterile water for injection (WFI) or the formulation buffer prior to filtering your product.
Decreased L-Histidine Concentration After Filtration Adsorption to the filter membrane: L-Histidine molecules may bind to the surface of the filter membrane.[11]- Select a low-binding membrane material such as PES or hydrophilic PVDF.- Pre-saturate the filter by passing a small amount of the L-Histidine solution through it and discarding the initial filtrate.
Presence of Particulates in the Filtrate Filter integrity failure: The filter may be damaged, allowing particles to pass through.- Perform a filter integrity test (e.g., bubble point test) before and after filtration.- Ensure the filter is correctly installed in the housing.
Precipitation post-filtration: Changes in temperature or solution composition after filtration can cause precipitation.- Ensure the receiving vessel is clean and sterile.- Maintain the filtered solution at the appropriate temperature.
Degradation of L-Histidine Contamination leading to degradation: Contaminants in the L-histidine formulation buffer can induce degradation to trans-urocanic acid.[12]- Ensure high purity of all components in the formulation.- Consider adding stabilizing excipients like alanine (B10760859) or cysteine, which have been shown to inhibit this degradation.[12]

Quantitative Data Summary

The following table summarizes key parameters to consider when selecting a sterile filter for this compound solutions. The values presented are illustrative and should be confirmed through specific validation studies with your formulation.

Filter Membrane Typical L-Histidine Recovery (%) Relative Protein/Solute Binding Chemical Compatibility (Aqueous) Extractables/Leachables Profile
Polyethersulfone (PES) >98%LowExcellentLow to moderate; can be surface-active[13][14]
Polyvinylidene Fluoride (PVDF) (Hydrophilic) >98%Very LowExcellentLow; can have a protective effect on some formulations[7][9]
Mixed Cellulose Ester (MCE) VariableModerate to HighGoodCan be destabilizing for some protein formulations[7][9]
Nylon VariableHighGoodHigher potential for extractables compared to PES and PVDF
Polytetrafluoroethylene (PTFE) (Hydrophilic) >98%Very LowExcellentVery low

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Sterile Filtration
  • Materials:

    • This compound powder (USP/EP grade)

    • Sterile Water for Injection (WFI)

    • Sterile glassware (beaker, graduated cylinder)

    • Sterile magnetic stir bar and stir plate

    • Calibrated pH meter

  • Procedure:

    • In a laminar flow hood or biosafety cabinet, weigh the required amount of this compound powder using aseptic technique.

    • Transfer the powder to a sterile beaker containing approximately 80% of the final volume of sterile WFI.

    • Add a sterile magnetic stir bar and place the beaker on a stir plate.

    • Stir the solution at a moderate speed until the powder is completely dissolved. Avoid creating a vortex that could introduce excessive air.

    • Once dissolved, add sterile WFI to reach the final desired volume.

    • Measure the pH of the solution using a calibrated pH meter. Adjust if necessary with a sterile, dilute acid or base solution (e.g., HCl or NaOH).

    • Visually inspect the solution for any particulates against a black and a white background. The solution should be clear and free of visible particles.

Protocol 2: Sterile Filtration and Filter Validation
  • Materials:

    • Prepared this compound solution

    • Sterile filter unit with a 0.22 µm hydrophilic membrane (e.g., PES or PVDF)

    • Sterile receiving vessel

    • Syringe (if using a syringe filter) or peristaltic pump with sterile tubing

    • Filter integrity tester (e.g., bubble point tester)

  • Procedure:

    • Pre-Filtration Integrity Test (Bubble Point Test):

      • Wet the filter membrane with sterile WFI.

      • Perform a bubble point test according to the filter manufacturer's instructions to ensure the filter is not damaged. The bubble point value should be within the manufacturer's specified range.

    • Filter Flushing (Optional but Recommended):

      • Flush the filter with a small volume of sterile WFI or the this compound solution to be discarded. This helps to remove any potential extractables and pre-condition the filter.

    • Sterile Filtration:

      • Aseptically connect the filter to the vessel containing the this compound solution and the sterile receiving vessel.

      • Apply positive pressure using a syringe or a peristaltic pump to pass the solution through the filter. Avoid excessive pressure that could damage the filter.

      • Collect the sterile filtrate in the receiving vessel.

    • Post-Filtration Integrity Test:

      • After filtration, perform another bubble point test on the used filter to confirm that its integrity was maintained throughout the process.

    • Sample Analysis:

      • Take a sample of the filtered solution for analysis.

      • Measure the pH and concentration of this compound (e.g., by HPLC or UV-Vis spectrophotometry) to ensure they meet the required specifications.

      • Perform a sterility test on the final filtered product.

Visualizations

FilterSelectionDecisionTree start Start: Need to sterile filter This compound Solution is_aqueous Is the solution aqueous? start->is_aqueous hydrophilic Use a hydrophilic membrane is_aqueous->hydrophilic Yes membrane_choice Select membrane material based on binding and compatibility hydrophilic->membrane_choice pes PES (Low binding) membrane_choice->pes Low binding required pvdf Hydrophilic PVDF (Very low binding) membrane_choice->pvdf Very low binding critical pore_size Select pore size pes->pore_size pvdf->pore_size sterilizing_grade Use 0.22 µm for sterilizing grade filtration pore_size->sterilizing_grade validation Perform filter validation (Compatibility, Extractables, Adsorption) sterilizing_grade->validation end Proceed with filtration validation->end

Caption: Decision tree for selecting a suitable filter for this compound solutions.

TroubleshootingWorkflow start Filtration Issue Encountered issue_type Identify the issue start->issue_type clogging Slow Flow / Clogging issue_type->clogging Flow Rate ph_shift pH Change issue_type->ph_shift pH concentration_loss Concentration Loss issue_type->concentration_loss Concentration check_concentration Is solution highly concentrated? clogging->check_concentration check_pressure Using vacuum filtration? ph_shift->check_pressure check_binding Using a low-binding membrane? concentration_loss->check_binding dilute Consider dilution or pre-filtration check_concentration->dilute Yes check_dissolution Is solute fully dissolved? check_concentration->check_dissolution No ensure_dissolution Ensure complete dissolution check_dissolution->ensure_dissolution No use_positive_pressure Switch to positive pressure (syringe filter) check_pressure->use_positive_pressure Yes flush_filter Flush filter before use check_pressure->flush_filter No select_low_binding Select PES or hydrophilic PVDF check_binding->select_low_binding No saturate_filter Pre-saturate filter with product check_binding->saturate_filter Yes

References

Technical Support Center: Optimizing Annealing in L-histidine-Based Freeze-Drying

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing annealing steps in the freeze-drying of formulations containing L-histidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful lyophilization cycle development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of L-histidine in freeze-dried formulations?

A1: L-histidine is a versatile excipient in lyophilized protein formulations, serving multiple functions. Primarily, it is used as a buffering agent to maintain a stable pH, which is critical for protein stability.[1][2] It can also act as a stabilizer (cryoprotectant and lyoprotectant) and a bulking agent.[1][3] Its effectiveness is often pH-dependent, with minimum crystallization tendencies observed around its pKa of 6.0.[4]

Q2: What is annealing and why is it performed during freeze-drying?

A2: Annealing is a process step in lyophilization where the product is held at a specific temperature, which is above the glass transition temperature of the freeze-concentrate (Tg') but below the eutectic melting temperature, for a defined period after the initial freezing.[5] This process encourages the growth of larger, more uniform ice crystals (Ostwald ripening), which can lead to shorter primary drying times and a more homogenous cake structure.[5][6][7]

Q3: Can annealing negatively impact protein stability in L-histidine formulations?

A3: Yes, in some cases, annealing can be detrimental. For the model protein lactate (B86563) dehydrogenase (LDH), annealing in an L-histidine buffer has been shown to destabilize the protein and reduce its activity upon reconstitution.[1][3] This effect is pH-dependent, highlighting the need for careful optimization of both the formulation pH and the annealing parameters.[3]

Q4: How does pH affect the stability of L-histidine formulations during freeze-drying?

A4: The pH of the formulation is a critical parameter that influences both the stability of the protein and the physical state of L-histidine. The tendency of L-histidine to crystallize during freezing is pH-dependent, with the least crystallization occurring around pH 6.0.[4] Maintaining L-histidine in an amorphous (non-crystalline) state is often important for its stabilizing effect.[1] Crystallization of buffer components can lead to significant pH shifts in the frozen state, which can in turn cause protein denaturation and aggregation.[1]

Q5: Should I always include an annealing step when working with L-histidine formulations?

A5: Not necessarily. The decision to include an annealing step should be based on experimental data for your specific formulation. While annealing can offer benefits like reduced drying time, it can also lead to issues such as poor cake appearance (shrinkage, cracks) and, in some cases, decreased protein stability.[3][8] A risk-benefit analysis based on formulation-specific studies is recommended.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Increased Protein Aggregation After Lyophilization with Annealing The annealing step may be causing destabilization of the protein in the specific L-histidine buffer pH.[3]1. Omit the Annealing Step: Conduct a freeze-drying cycle without annealing to determine if it is the source of the instability. 2. Optimize Formulation pH: The destabilizing effect of annealing can be pH-dependent.[3] Evaluate protein stability at different pH values (e.g., pH 5.5, 6.0, 6.5). 3. Reduce Annealing Temperature/Time: If annealing is necessary for cycle efficiency, experiment with lower annealing temperatures or shorter hold times.
Poor Cake Appearance (e.g., collapse, shrinkage, cracking) The annealing process may have resulted in an undesirable cake structure.[8] This can also be due to the formulation itself or other process parameters.1. Analyze Freezing Behavior: Use techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg') of your formulation. Ensure the annealing temperature is appropriately set relative to the Tg'. 2. Modify Annealing Parameters: Test different annealing temperatures and durations. In some cases, eliminating the annealing step can improve cake appearance.[8] 3. Consider Alternative Freezing Methods: Controlled ice nucleation can produce a more homogenous cake structure compared to spontaneous nucleation followed by annealing.[8]
Extended Primary Drying Time Despite Annealing While annealing is intended to shorten primary drying, in some formulations, it can paradoxically increase product resistance to mass transfer, leading to longer drying times.[8]1. Measure Product Resistance: If possible, use a lyophilizer with instrumentation to measure the resistance of the dried product layer. 2. Compare with a Non-Annealed Cycle: Run a cycle without annealing to determine if it results in a shorter primary drying time for your specific formulation.[8] 3. Optimize Annealing Conditions: The increase in resistance may be specific to the annealing parameters used. Experiment with different temperatures and hold times.
Crystallization of L-histidine in the Final Product The formulation pH may be promoting the crystallization of L-histidine. Certain excipients can also influence crystallization.1. Adjust Formulation pH: The tendency for L-histidine to crystallize is minimized around pH 6.0.[4] 2. Include a Crystallization Inhibitor: Sucrose (B13894) has been shown to inhibit the crystallization of L-histidine.[4] 3. Characterize the Solid State: Use Powder X-ray Diffraction (PXRD) to confirm the physical state (amorphous or crystalline) of L-histidine in your final product.

Data Presentation

Table 1: Impact of Annealing on Protein Stability and Physical Properties

FormulationAnnealing ConditionsProtein Monomer Content (%)Residual Moisture (%)Cake AppearanceReference
Etanercept in Sucrose, Mannitol, GlycineNo AnnealingLower6.39Less Homogenous[10][11]
Etanercept in Sucrose, Mannitol, GlycineAnnealedHigher2.91More Homogenous[10][11]
Model Protein FormulationNo Annealing--Elegant, Uniform[8]
Model Protein FormulationAnnealed--Poor (shrinkage, cracks)[8]

Table 2: Influence of Annealing on Primary Drying Time and Product Resistance

FormulationAnnealing StepPrimary Drying TimeProduct Resistance (R_p)Reference
Model Protein FormulationNot IncludedBaseline5 cm²·Torr·hr/g[8]
Model Protein FormulationIncluded~20% Increase7.5 cm²·Torr·hr/g[8]

Experimental Protocols

Protocol: Evaluating the Impact of Annealing on Protein Stability in an L-histidine Formulation

This protocol outlines a general procedure for assessing the effect of an annealing step on a model protein, such as Lactate Dehydrogenase (LDH), formulated in an L-histidine buffer.

1. Materials and Reagents:

  • L-histidine

  • Sucrose (or other cryoprotectant)

  • Model Protein (e.g., Lactate Dehydrogenase)

  • Water for Injection (WFI)

  • Hydrochloric Acid and Sodium Hydroxide (for pH adjustment)

  • Sterile vials and stoppers

  • Freeze-dryer with programmable temperature and pressure control

  • Analytical equipment: UV-Vis Spectrophotometer, Size Exclusion Chromatography (SEC-HPLC), Karl Fischer Titrator, Differential Scanning Calorimetry (DSC).

2. Formulation Preparation:

  • Prepare a stock solution of 10 mM L-histidine in WFI.

  • Dissolve sucrose to a final concentration of 5% (w/v).

  • Adjust the pH of the buffer solution to the desired setpoint (e.g., pH 6.0) using HCl or NaOH.

  • Add the model protein to a final concentration of 1 mg/mL.

  • Sterile filter the final formulation through a 0.22 µm filter.

  • Aseptically fill 1 mL of the formulation into 3 mL sterile glass vials and partially insert lyophilization stoppers.

3. Freeze-Drying Cycles:

  • Cycle A (Without Annealing):

    • Loading: Load vials onto freeze-dryer shelves pre-cooled to 5°C.

    • Freezing: Ramp down the shelf temperature to -40°C at a rate of 1°C/min. Hold at -40°C for at least 2 hours.

    • Primary Drying: Reduce the chamber pressure to 100 mTorr and ramp the shelf temperature to -15°C. Hold until sublimation is complete (as indicated by product temperature sensors and pressure gauges).

    • Secondary Drying: Ramp the shelf temperature to 25°C and hold for 6-8 hours.

    • Stoppering: Fully stopper the vials under vacuum or after backfilling with nitrogen.

  • Cycle B (With Annealing):

    • Loading: Load vials onto freeze-dryer shelves pre-cooled to 5°C.

    • Freezing: Ramp down the shelf temperature to -40°C at a rate of 1°C/min. Hold at -40°C for 1 hour.

    • Annealing: Ramp the shelf temperature to -20°C and hold for 3 hours.

    • Re-Freezing: Ramp the shelf temperature back down to -40°C and hold for at least 2 hours.

    • Primary and Secondary Drying: Follow the same steps as in Cycle A.

4. Post-Lyophilization Analysis:

  • Visual Inspection: Document the appearance of the lyophilized cake (e.g., color, structure, presence of cracks or collapse).

  • Reconstitution: Reconstitute the dried product with WFI and record the reconstitution time and the appearance of the resulting solution.

  • Protein Aggregation Analysis: Analyze the reconstituted product using SEC-HPLC to quantify the percentage of monomer, aggregates, and fragments.

  • Protein Activity Assay: If applicable (e.g., for LDH), perform an enzymatic activity assay to determine the percentage of activity recovery compared to the pre-lyophilization solution.

  • Residual Moisture Content: Determine the water content of the lyophilized cake using Karl Fischer titration.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_cycles Freeze-Drying Cycles cluster_analysis Post-Lyo Analysis prep Prepare L-histidine/Sucrose Buffer add_protein Add Protein & Sterile Filter prep->add_protein fill_vials Fill and Partially Stopper Vials add_protein->fill_vials cycle_a Cycle A (No Annealing) fill_vials->cycle_a Split Batch cycle_b Cycle B (With Annealing) fill_vials->cycle_b Split Batch analysis Visual Inspection Reconstitution Time Residual Moisture cycle_a->analysis cycle_b->analysis stability Protein Stability (SEC-HPLC, Activity Assay) analysis->stability decision decision stability->decision Compare Results optimal_cycle optimal_cycle decision->optimal_cycle Select Optimal Cycle

Caption: Experimental workflow for evaluating the impact of annealing.

troubleshooting_logic cluster_yes Annealing Included cluster_no No Annealing start Problem Identified: High Protein Aggregation q1 Is an annealing step included? start->q1 a1 Run cycle without annealing q1->a1 Yes b1 Investigate formulation: - Check pH - Excipient concentration q1->b1 No q2 Aggregation resolved? a1->q2 a2 Optimize annealing: - Lower Temperature - Shorter Duration q2->a2 No a3 Root cause is annealing. Omit or optimize. q2->a3 Yes a2->a3 b2 Investigate freezing rate b1->b2

Caption: Troubleshooting logic for protein aggregation issues.

References

Validation & Comparative

L-Histidine Dihydrochloride vs. L-Histidine Monohydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between L-Histidine dihydrochloride (B599025) and L-Histidine monohydrochloride can significantly impact experimental outcomes, particularly in biopharmaceutical formulations and cell culture applications. While both are salts of the essential amino acid L-Histidine, their differing hydrochloride content leads to distinct physicochemical properties that warrant careful consideration. This guide provides an objective comparison, supported by available data and a proposed experimental framework, to aid in selecting the appropriate form for your specific research needs.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental difference between the two lies in the number of hydrochloric acid molecules associated with each L-Histidine molecule. This directly influences their molecular weight, solubility, and the pH of their aqueous solutions.

PropertyL-Histidine DihydrochlorideL-Histidine Monohydrochloride
Molecular Formula C₆H₁₁Cl₂N₃O₂[1][2]C₆H₁₀ClN₃O₂·H₂O[3]
Molecular Weight 228.07 g/mol [2][4]209.63 g/mol (monohydrate)[3]
Appearance Needles or plates, colorless crystalline solid[1]White to off-white crystalline powder[5]
Solubility in Water Soluble[3]Freely soluble, ~149-170 g/L at 20°C[6]
pH of 1% Solution More acidic (specific value not readily available)3.5 - 4.5[7]
pKa Values (Histidine) 1.8 (carboxyl), 6.0 (imidazole), 9.2 (amino)[8][9][10]1.8 (carboxyl), 6.0 (imidazole), 9.2 (amino)[8][9][10]

Deciding Which to Use: Key Considerations

The primary determinant in choosing between the dihydrochloride and monohydrochloride forms of L-Histidine is the desired starting pH and buffering range of the solution.

This compound provides a more acidic starting solution due to the presence of two moles of HCl per mole of histidine. This can be advantageous in applications requiring a lower initial pH that will be titrated upwards. Its higher chloride content also contributes to a greater ionic strength, which can influence protein solubility and stability.

L-Histidine Monohydrochloride offers a less acidic starting point and is more commonly used in biopharmaceutical formulations and cell culture media.[11] Its buffering capacity is most effective in the physiological pH range of 5.5 to 7.4, making it ideal for stabilizing proteins and maintaining cell viability.[3]

Applications in Research and Drug Development

Biopharmaceutical Formulations

L-Histidine is a widely used excipient in protein-based drug formulations due to its ability to act as a buffering agent, stabilizer, and antioxidant.[11] L-Histidine monohydrochloride is frequently employed to maintain the pH of monoclonal antibody (mAb) solutions, which is critical for their stability and solubility.[3] Its imidazole (B134444) side chain can also chelate metal ions, preventing metal-catalyzed oxidation of the therapeutic protein.[3] While less common, this compound could be utilized in formulations where a lower pH is initially targeted, followed by adjustment.

Cell Culture

In cell culture, maintaining a stable pH is crucial for optimal cell growth and function. L-Histidine monohydrochloride is a component of some cell culture media, where it serves as a nutritional source and contributes to the buffering capacity of the medium.[5] The choice between the two forms would depend on the specific pH requirements of the cell line and the overall composition of the medium.

Proposed Experimental Protocol: Comparative Analysis of Buffering Capacity and Protein Stability

To provide empirical data on the performance of this compound versus L-Histidine monohydrochloride, the following experimental protocol is proposed:

Objective: To compare the buffering capacity and protein-stabilizing effects of this compound and L-Histidine monohydrochloride in a model protein formulation.

Materials:

  • This compound

  • L-Histidine monohydrochloride

  • Bovine Serum Albumin (BSA) as a model protein

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • pH meter

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Buffer Preparation:

    • Prepare 50 mM solutions of this compound and L-Histidine monohydrochloride in deionized water.

    • Adjust the pH of each solution to a target pH of 6.0 and 7.0 using 0.1 M NaOH or 0.1 M HCl. Record the initial pH of each solution before adjustment.

  • Buffering Capacity Measurement:

    • Titrate 20 mL of each prepared buffer solution with 0.1 M NaOH, recording the pH after each 0.2 mL addition until the pH reaches 9.0.

    • Separately, titrate 20 mL of each prepared buffer solution with 0.1 M HCl, recording the pH after each 0.2 mL addition until the pH reaches 4.0.

    • Plot the titration curves (pH vs. volume of titrant) and determine the buffering capacity for each salt at the target pH values.

  • Protein Stability Assessment:

    • Prepare BSA solutions (10 mg/mL) in each of the pH-adjusted histidine buffers.

    • As a control, prepare a BSA solution in PBS at the same pH.

    • Subject the protein solutions to accelerated stability testing by incubating at 50°C for 7 days.

    • At day 0 and day 7, measure protein aggregation using DLS and spectrophotometry (absorbance at 350 nm).

    • Analyze protein unfolding using differential scanning calorimetry (DSC) to determine the melting temperature (Tm) in each buffer.

Data Analysis:

  • Compare the titration curves to evaluate the buffering capacity of each salt.

  • Analyze the DLS and spectrophotometry data to compare the extent of protein aggregation in the presence of each histidine salt.

  • Compare the Tm values to assess the thermal stability of the protein in each buffer.

Visualizing the Chemical Differences

The choice between the dihydrochloride and monohydrochloride salts of L-Histidine influences the initial protonation state of the histidine molecule in solution, which in turn affects the starting pH.

G Initial Protonation States of L-Histidine Salts in Aqueous Solution cluster_dihydrochloride This compound cluster_monohydrochloride L-Histidine Monohydrochloride dihydrochloride HisH₂²⁺·2Cl⁻ dissociation_di Dissolves in H₂O dihydrochloride->dissociation_di protonated_di Predominantly HisH₂²⁺ (Low initial pH) dissociation_di->protonated_di protonated_mono Equilibrium of HisH₂²⁺ and HisH⁺ (Moderately acidic initial pH) monohydrochloride HisH⁺·Cl⁻ dissociation_mono Dissolves in H₂O monohydrochloride->dissociation_mono dissociation_mono->protonated_mono

Caption: Initial protonation states of L-Histidine salts.

This diagram illustrates that dissolving this compound results in a solution with a lower initial pH due to the higher concentration of the fully protonated form (HisH₂²⁺). In contrast, L-Histidine monohydrochloride establishes an equilibrium between the fully and partially protonated forms, leading to a moderately acidic initial pH.

Conclusion

The selection of this compound versus L-Histidine monohydrochloride is a critical decision that should be based on the specific requirements of the application.

  • L-Histidine monohydrochloride is the more versatile and commonly used form, particularly for applications requiring buffering in the physiological pH range, such as in biopharmaceutical formulations and cell culture. Its well-established role in enhancing protein stability makes it a reliable choice for drug development professionals.

  • This compound may be preferred in situations where a lower starting pH is desired, or where the higher ionic strength it provides could be beneficial for protein solubility.

Ultimately, for novel applications or when optimizing existing protocols, direct experimental comparison of the two forms, as outlined in the proposed protocol, is the most robust approach to determine the optimal choice for achieving desired experimental outcomes.

References

L-Histidine Salts in Protein Formulation: A Comparative Guide to Enhancing Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal excipients is paramount to ensuring the stability and efficacy of protein- based therapeutics. L-Histidine has emerged as a versatile and widely used buffer in biopharmaceutical formulations, offering multifaceted benefits beyond pH control. This guide provides a comparative analysis of different L-Histidine salts, summarizing their impact on protein stability with supporting experimental data and detailed protocols.

L-Histidine is a popular buffering agent in monoclonal antibody (mAb) formulations due to its pKa of approximately 6.0, which is ideal for maintaining a stable pH in the range of 5.5 to 6.5, where many proteins exhibit optimal stability.[1] Beyond its buffering capacity, L-Histidine contributes to protein stability through various mechanisms, including acting as a stabilizer, cryo/lyo-protectant, antioxidant, viscosity reducer, and solubilizing agent.[1][2] A key mechanism of stabilization is the shielding of solvent-exposed hydrophobic regions on the protein surface by histidine molecules, which reduces protein-protein interactions and subsequent aggregation.[3][4][5]

The choice of the counter-ion in a histidine buffer system plays a crucial role in the overall stability of the protein formulation. Different L-Histidine salts, such as L-Histidine Hydrochloride (His-HCl) and L-Histidine Acetate (His-Ac), can have varying effects on protein stability, particularly under stress conditions like freeze-thawing.

Comparative Stability Analysis of L-Histidine Salts

Recent studies have highlighted the advantages of using alternative counter-ions to chloride in histidine buffers. Substituting chloride with acetate, aspartate, or glutamate (B1630785) has been shown to significantly reduce aggregate formation during freeze-thaw stress.[6] A direct comparison between L-Histidine-Acetate (His-Ac) and L-Histidine-Hydrochloride (His-HCl) for two different monoclonal antibodies (mAbs) in a freeze-dried formulation demonstrated that His-Ac provided comparable or even superior stability.[1]

Key findings from this comparative study are summarized in the table below:

Stability ParameterL-Histidine Acetate (His-Ac)L-Histidine Hydrochloride (His-HCl)ProteinReference
Conformational Stability
Melting Temperature (Tm)HigherLowermAb-1 & mAb-2[1]
Colloidal Stability
Diffusion Interaction Parameter (kD)More FavorableLess FavorablemAb-1 & mAb-2[1]
Freeze-Drying Stability
Collapse Temperature (Tc)HigherLowermAb-2[1]
Post Freeze-Drying Stability
Sub-visible Particle CountsNo notable changesNo notable changesmAb-1 & mAb-2[1]
Monomer Content (by SEC)No notable changesNo notable changesmAb-1 & mAb-2[1]

Table 1: Comparison of L-Histidine Acetate and L-Histidine Hydrochloride on Monoclonal Antibody Stability.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key stability-indicating assays are provided below.

Size Exclusion Chromatography (SEC) for Aggregate Quantification

Purpose: To separate and quantify soluble protein aggregates from the monomeric species based on their hydrodynamic size.

Protocol:

  • System Preparation: Use a bio-inert UHPLC system equipped with a UV detector. The column of choice is typically a silica-based SEC column with a hydrophilic diol layer to minimize non-specific interactions.

  • Mobile Phase Preparation: A common mobile phase is 0.2 M Sodium Chloride in 100 mM phosphate (B84403) buffer, pH 6.8. The salt is included to suppress electrostatic interactions between the protein and the stationary phase.

  • Sample Preparation: Dilute the protein samples to a final concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: e.g., MAbPac SEC-1, 7.8 x 300 mm

    • Flow Rate: e.g., 1.0 mL/min

    • Injection Volume: e.g., 10 µL

    • Detection: UV at 280 nm

  • Data Analysis: Integrate the peak areas corresponding to the monomer and high molecular weight species (aggregates). The percentage of aggregation is calculated as the ratio of the aggregate peak area to the total peak area.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Purpose: To determine the thermal transition midpoint (Tm) of a protein, which is a key indicator of its conformational stability.

Protocol:

  • Instrument Preparation: Power on the DSC instrument and allow it to equilibrate. Set the pressure in the cells (typically with nitrogen gas) to suppress boiling and bubble formation at elevated temperatures.

  • Sample and Reference Preparation: Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL) in the desired L-Histidine salt buffer. The reference cell should be filled with the exact same buffer without the protein.

  • DSC Scan Parameters:

    • Start Temperature: e.g., 20°C

    • End Temperature: e.g., 110°C

    • Scan Rate: e.g., 60°C/hour or 120°C/hour

  • Data Acquisition: Load the sample and reference into the DSC. Initiate the temperature scan. The instrument measures the differential heat capacity between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the protein unfolding. The temperature at the apex of this peak is the melting temperature (Tm). The area under the peak corresponds to the enthalpy of unfolding (ΔH).

Dynamic Light Scattering (DLS) for Colloidal Stability

Purpose: To measure the hydrodynamic radius of proteins in solution and to detect the presence of aggregates. DLS is highly sensitive to the formation of large aggregates.

Protocol:

  • Sample Preparation: Filter the protein samples through a low-protein-binding filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and extraneous particles. The sample should be at a concentration suitable for DLS measurements (typically 0.1 to 10 mg/mL).

  • Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

  • Measurement Parameters:

    • Laser Wavelength: e.g., 633 nm

    • Scattering Angle: e.g., 90° or 173°

    • Measurement Duration: Typically, multiple runs of 10-20 seconds each are averaged.

  • Data Acquisition: The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius. The presence of multiple size populations can indicate aggregation.

Experimental Workflow and Mechanistic Insight

The following diagrams illustrate a typical experimental workflow for comparing L-Histidine salts and the proposed mechanism of stabilization.

Experimental_Workflow cluster_prep Formulation Preparation cluster_analysis Stability Assessment cluster_results Data Comparison Protein Protein Stock Solution Formulation1 Formulation A (Protein in His-HCl) Protein->Formulation1 Formulation2 Formulation B (Protein in His-Ac) Protein->Formulation2 FormulationN Formulation N (Protein in Other Salt) Protein->FormulationN HisHCl L-Histidine HCl Buffer HisHCl->Formulation1 HisAc L-Histidine Acetate Buffer HisAc->Formulation2 OtherSalts Other L-Histidine Salts OtherSalts->FormulationN SEC SEC (Aggregation) Formulation1->SEC DSC DSC (Thermal Stability) Formulation1->DSC DLS DLS (Colloidal Stability) Formulation1->DLS Formulation2->SEC Formulation2->DSC Formulation2->DLS FormulationN->SEC FormulationN->DSC FormulationN->DLS Comparison Comparative Analysis of - % Aggregates - Melting Temperature (Tm) - Hydrodynamic Radius SEC->Comparison DSC->Comparison DLS->Comparison Histidine_Stabilization_Mechanism cluster_unstable Without Histidine cluster_stable With Histidine Protein1 Protein HydrophobicPatch1 Hydrophobic Patch Aggregation Aggregation Protein1->Aggregation Interaction Protein2 Protein HydrophobicPatch2 Hydrophobic Patch Protein2->Aggregation Protein3 Protein HydrophobicPatch3 Hydrophobic Patch Stabilization Stabilization Protein3->Stabilization Protein4 Protein HydrophobicPatch4 Hydrophobic Patch Protein4->Stabilization Histidine1 His Histidine1->Protein3 Shielding Histidine2 His Histidine2->Protein3 Histidine3 His Histidine3->Protein4 Histidine4 His Histidine4->Protein4

References

Validating the Purity of L-Histidine Dihydrochloride: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of amino acids like L-Histidine dihydrochloride (B599025) is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides a detailed comparison of three common analytical methods for validating the purity of L-Histidine dihydrochloride: potentiometric titration, High-Performance Liquid Chromatography (HPLC), and Ion-Exchange Chromatography (IEC). Each method's performance is supported by experimental data, and detailed protocols are provided to facilitate implementation in a laboratory setting.

Performance Comparison

The choice of analytical method for purity determination often depends on a balance of factors including precision, accuracy, specificity, and the resources available. The following table summarizes the key performance parameters of the three methods discussed.

Performance ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Ion-Exchange Chromatography (IEC)
Principle Neutralization reaction between the acidic protons of this compound and a standardized basic titrant. The endpoint is detected by a potential change.Separation of L-Histidine from its impurities based on its polarity and interaction with a stationary phase, followed by UV detection.Separation based on the net charge of L-Histidine and its interaction with a charged stationary phase, followed by detection.
Accuracy (Recovery) 99.0% - 101.0%[1]98% - 102%[2]83.5% - 114.8%[3]
Precision (%RSD) NMT 1.0%[1]Repeatability (RSDr): 0.1% - 2.1% Intermediate Precision (RSDip): 0.1% - 2.1%[2]Repeatability (RSDr): 2.4% - 7.0% Reproducibility (RSDR): 13% - 23%[2]
Linearity (r²) ≥ 0.99[1]≥ 0.998[4]Not explicitly found, but linearity is a standard validation parameter.
Limit of Detection (LOD) Not typically determined for purity assay.0.042 µg/mL[5][6]0.5 mg/kg[4]
Limit of Quantification (LOQ) Not typically determined for purity assay.0.14 µg/mL[5][6]1.5 mg/kg[4]
Specificity Good for acidic/basic impurities, but may not distinguish between structurally similar compounds.High, can separate closely related impurities.High, separates based on charge differences.
Analysis Time Relatively fast per sample.Moderate, depends on the chromatographic run time.Can be longer due to column equilibration and elution gradients.
Instrumentation Basic laboratory equipment (burette, pH meter/potentiometer).Requires a dedicated HPLC system with a UV detector.Requires an ion chromatography system or HPLC with an ion-exchange column and appropriate detector.
Solvent/Reagent Consumption Moderate (titrant, solvent for sample dissolution).High (mobile phase solvents).High (eluent buffers).

Experimental Protocols

Potentiometric Titration

This method is a classic and reliable technique for determining the purity of acidic or basic substances. For this compound, a strong base is used to titrate the two hydrochloride protons and the carboxylic acid proton.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 N Sodium Hydroxide (NaOH) solution

  • Purified water

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Beakers

  • Calibrated burette

Procedure: [1]

  • Accurately weigh approximately 500 mg of the this compound sample into a clean beaker.

  • Dissolve the sample in 50 mL of purified water.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution at a moderate speed.

  • Titrate the solution with standardized 0.1 N NaOH, recording the pH and the volume of titrant added.

  • Continue the titration past the equivalence points, which are the points of the largest change in pH per unit volume of titrant added.

  • The purity of this compound is calculated based on the volume of NaOH consumed to reach the equivalence points.

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve setup Setup Potentiometer dissolve->setup titrate Titrate with NaOH setup->titrate endpoint Detect Endpoints titrate->endpoint calculate Calculate Purity endpoint->calculate

Potentiometric Titration Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that offers high resolution and sensitivity, making it suitable for identifying and quantifying impurities alongside the main compound.

Materials and Reagents:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Potassium phosphate (B84403) buffer

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure: [2]

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of potassium phosphate buffer and acetonitrile. The exact ratio should be optimized for the specific column and system.

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of potassium phosphate buffer and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity is determined by comparing the peak area of the L-Histidine in the sample to the peak area of the reference standard. Impurities can also be quantified based on their peak areas relative to the main peak.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase prep_std Prepare Standards inject Inject into HPLC prep_std->inject prep_sample Prepare Sample prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow
Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. For L-Histidine, which is an amino acid, its charge state can be manipulated by adjusting the pH of the mobile phase, allowing for its separation from other charged or neutral impurities.

Materials and Reagents:

  • This compound sample

  • Ion-exchange column (cation or anion exchange)

  • Buffer solutions of different pH and/or ionic strengths for the mobile phase

  • Ion chromatography system or HPLC with a suitable detector (e.g., conductivity, UV after post-column derivatization)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure: [2][3]

  • Mobile Phase Preparation: Prepare a series of buffer solutions with varying pH or ionic strength to create a gradient for eluting the sample.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the initial mobile phase buffer. Prepare working standards by dilution.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase buffer to a known concentration and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A suitable ion-exchange column.

    • Mobile Phase: A pH or salt gradient designed to elute L-Histidine and separate it from impurities.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Depending on the system, this could be direct conductivity detection or UV detection following a post-column reaction (e.g., with ninhydrin) to make the amino acid detectable.

  • Analysis: Inject the standard and sample solutions into the ion chromatography system.

  • Calculation: The purity is determined by comparing the peak response of the sample to that of the reference standard.

IEC_Analysis_Workflow cluster_prep Preparation cluster_iec IEC Analysis cluster_analysis Data Analysis prep_eluent Prepare Eluents prep_std Prepare Standards inject Inject into IC System prep_std->inject prep_sample Prepare Sample prep_sample->inject separate Ion-Exchange Separation inject->separate detect Detection separate->detect analyze_peaks Analyze Peak Response calculate Calculate Purity analyze_peaks->calculate

Ion-Exchange Chromatography Workflow

Conclusion

The selection of an appropriate analytical method for validating the purity of this compound is a critical decision in the pharmaceutical and research fields.

  • Potentiometric titration is a robust, cost-effective, and accurate method for assaying the bulk purity of this compound. Its simplicity makes it an excellent choice for routine quality control where the primary goal is to determine the overall percentage of the active substance.

  • HPLC offers superior specificity and is the method of choice when a detailed impurity profile is required. Its ability to separate and quantify individual impurities makes it invaluable for drug development, stability studies, and investigations into unknown peaks.

  • Ion-Exchange Chromatography provides an alternative separation mechanism based on charge, which can be particularly useful for separating ionic impurities or for orthogonal validation of results obtained by other methods like reversed-phase HPLC.

Ultimately, a combination of these methods may be employed for a comprehensive characterization of this compound, with titration serving as a primary assay method and chromatographic techniques providing detailed information on the impurity profile.

References

A Comparative Guide to the Cross-Validation of HPLC and Spectrophotometric Methods for L-Histidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the realm of drug development and quality control, the accurate quantification of amino acids like L-Histidine is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

Executive Summary

Both HPLC and spectrophotometric methods offer viable approaches for the quantification of L-Histidine, each with its own set of advantages and limitations. HPLC methods, particularly those with UV detection, generally provide higher specificity and sensitivity, making them ideal for complex matrices and trace analysis. Spectrophotometric methods, on the other hand, are often simpler, faster, and more cost-effective, lending themselves well to routine analysis of less complex samples. The choice between the two methodologies should be guided by the specific requirements of the analysis, including sample complexity, required sensitivity, and throughput needs.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of HPLC-UV and spectrophotometric methods for L-Histidine analysis based on available validation data. It is important to note that the data is compiled from different studies and direct comparison should be made with consideration of the varying experimental conditions.

Performance ParameterHPLC-UV MethodSpectrophotometric Method
Linearity Range 20 - 150 µg/mL[1]60 nM - 1 µM & 1 µM - 1 mM[2][3][4]
Accuracy (% Recovery) 98% - 102%[5]95.3% - 102.0%[2][3]
Precision (% RSD) 0.1% - 2.1% (repeatability)[5]≤ 4.2%[2][3]
Limit of Detection (LOD) 50 nM (with post-column derivatization and fluorescence detection)[6]50 nM[2][3][4]
Specificity High (separation from other components)Lower (potential for interference)

Experimental Protocols

HPLC-UV Method (Without Derivatization)

This method allows for the direct quantification of L-Histidine.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically employed.[5]

  • Mobile Phase: A gradient elution using a phosphate (B84403) buffer (e.g., pH 7.4, 10 mM) and acetonitrile (B52724) is common. The elution may start with 100% phosphate buffer, followed by a linear increase in acetonitrile concentration.[1]

  • Detection: UV detection is performed at a wavelength of 210 nm or 225 nm.[1][5]

  • Sample Preparation: Samples are typically diluted in the mobile phase or a suitable buffer and filtered through a 0.45 µm filter before injection.

Spectrophotometric (Colorimetric) Method

This method is based on the inhibition of the oxidation of a chromogenic substrate.

  • Instrumentation: A UV-Vis spectrophotometer is required.

  • Principle: This method is based on the ability of Cu2+ ions to catalyze the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) by hydrogen peroxide (H₂O₂), producing a colored product. L-Histidine chelates with Cu2+ ions, inhibiting this reaction and leading to a decrease in color intensity, which is proportional to the L-Histidine concentration.[2][3][4]

  • Reagents: 3,3′,5,5′-tetramethylbenzidine (TMB), hydrogen peroxide (H₂O₂), and a copper ion solution are needed.

  • Procedure:

    • A solution containing TMB and H₂O₂ is prepared.

    • The sample containing L-Histidine is added, followed by the addition of the Cu2+ solution to initiate the reaction.

    • The absorbance is measured at a specific wavelength (e.g., 652 nm) after a defined incubation period.[2][3]

  • Quantification: The concentration of L-Histidine is determined by comparing the absorbance of the sample to a standard curve.

Mandatory Visualization

analytical_method_validation_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis cluster_data Data Analysis & Validation Sample Test Sample HPLCSample Inject Sample Sample->HPLCSample SpectroSample Sample + Reagents Sample->SpectroSample StdPrep Standard Preparation HPLCStd Inject Standard StdPrep->HPLCStd SpectroStd Standard + Reagents StdPrep->SpectroStd ChromSep Chromatographic Separation (e.g., C18 Column) HPLCSample->ChromSep HPLCStd->ChromSep UVDet UV Detection (e.g., 210 nm) ChromSep->UVDet DataAcq Data Acquisition UVDet->DataAcq ColorDev Color Development SpectroSample->ColorDev SpectroStd->ColorDev AbsMeasure Absorbance Measurement (e.g., 652 nm) ColorDev->AbsMeasure AbsMeasure->DataAcq Validation Method Validation (Linearity, Accuracy, Precision, etc.) DataAcq->Validation Comparison Method Comparison Validation->Comparison

References

A Comparative Guide to L-Histidine Dihydrochloride and HEPES Buffering Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of biological research, drug development, and manufacturing, maintaining a stable pH is paramount to ensuring the integrity, function, and viability of sensitive materials such as proteins and cells. Among the plethora of available buffering agents, L-Histidine and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are two of the most frequently employed, particularly in cell culture and biopharmaceutical formulations. This guide provides an objective comparison of their buffering efficacy, supported by experimental context and data, to aid researchers, scientists, and drug development professionals in selecting the optimal buffer for their specific applications.

Physicochemical Properties: A Side-by-Side Comparison

A buffer's utility is fundamentally dictated by its physicochemical properties. L-Histidine, an essential amino acid, and HEPES, a zwitterionic sulfonic acid and one of Good's buffers, possess distinct characteristics that govern their performance in different biological systems.

PropertyL-Histidine DihydrochlorideHEPES
Molecular Formula C₆H₁₀ClN₃O₂·H₂OC₈H₁₈N₂O₄S
Molecular Weight 209.62 g/mol (monohydrate)238.3 g/mol
pKa (Side Chain) ~6.0 at 25°C7.5 at 25°C
Effective Buffering Range pH 5.0 - 7.0pH 6.8 - 8.2[1][2][3]
Metal Ion Binding Chelates metal ions (e.g., copper, iron)Negligible metal ion binding[4]
Temperature Dependence (ΔpKa/ΔT) ~ -0.018-0.014
UV Absorbance Significant at 280 nm upon degradationVery low UV and visible absorbance[3]
Biocompatibility Generally high; it is a natural amino acidHigh, but can be cytotoxic at high concentrations[5]

Buffering Mechanism and Efficacy

The efficacy of a buffer is determined by its ability to resist pH changes upon the addition of an acid or base. This capacity is centered around the buffer's pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration.

L-Histidine's buffering capacity in the physiological range is attributed to the imidazole (B134444) side chain, which has a pKa of approximately 6.0. This makes it particularly effective for applications requiring pH control in the slightly acidic to neutral range, such as in the formulation of monoclonal antibodies (mAbs) where a pH of 5.5-6.5 is often optimal for stability.[6]

HEPES is a zwitterionic buffer with a pKa of about 7.5, providing excellent buffering capacity between pH 6.8 and 8.2.[1][2][3] This range squarely covers the physiological pH of most cell culture systems (typically 7.2-7.4).[7] Unlike the bicarbonate buffer system commonly used in cell culture, the buffering capacity of HEPES is independent of CO₂ concentration, making it ideal for experiments conducted outside of a CO₂ incubator.[7]

Buffering_Mechanisms cluster_histidine L-Histidine Buffering cluster_hepes HEPES Buffering His_protonated Protonated Imidazole (pH < 6.0) His_deprotonated Deprotonated Imidazole (pH > 6.0) His_protonated->His_deprotonated + OH⁻ His_deprotonated->His_protonated + H⁺ HEPES_protonated Protonated Piperazine (pH < 7.5) HEPES_deprotonated Deprotonated Piperazine (pH > 7.5) HEPES_protonated->HEPES_deprotonated + OH⁻ HEPES_deprotonated->HEPES_protonated + H⁺

Figure 1. Buffering mechanisms of L-Histidine and HEPES.

Performance in Key Applications

The choice between L-Histidine and HEPES often depends on the specific requirements of the application.

Cell Culture

HEPES is a stalwart in cell culture applications due to its strong buffering capacity at physiological pH and its independence from CO₂ levels.[7] It is commonly added to media at concentrations of 10-25 mM to provide additional buffering stability, especially when cells are handled outside an incubator.[7]

However, HEPES is not without its drawbacks. At concentrations above 40-50 mM, it can exhibit cytotoxicity, the extent of which can be cell-line dependent.[5] A more significant issue is its phototoxicity. In the presence of riboflavin (B1680620) (a common media component) and ambient light, HEPES can catalyze the production of hydrogen peroxide (H₂O₂), a reactive oxygen species that is toxic to cells.[4][5] Therefore, HEPES-containing media should be protected from light.

While less common as a primary buffer in commercial cell culture media, L-Histidine can be used. Its lower pKa makes it less effective at the typical 7.2-7.4 pH of most cultures compared to HEPES. However, its nature as an amino acid means it is a nutrient for cells and generally has high biocompatibility.

Biopharmaceutical Formulations

In the formulation of protein therapeutics, particularly monoclonal antibodies (mAbs), L-Histidine is often the buffer of choice. Many mAbs exhibit optimal stability in the pH range of 5.5-6.5 to minimize aggregation and chemical degradation, a range where histidine excels.[6] A study on the model protein lactate (B86563) dehydrogenase (LDH) showed it had improved stability during freeze-drying in histidine buffer compared to conventional phosphate (B84403) and citrate (B86180) buffers.[8] Furthermore, histidine's ability to chelate trace metal ions can prevent metal-catalyzed oxidation of the protein product.

HEPES is less commonly used in final protein formulations due to concerns about cytotoxicity and the potential for reactive oxygen species generation. Its primary role is in upstream and downstream processing steps where stable pH control is required for shorter durations.

ApplicationThis compoundHEPES
Cell Culture Less common; serves as a nutrient but has a suboptimal pKa for physiological pH.Widely used (10-25 mM); excellent buffering at pH 7.2-7.6, CO₂ independent.[7]
Protein Formulations (mAbs) Preferred buffer; provides stability at optimal pH (5.5-6.5) and chelates metals.[6]Rarely used in final formulations; primarily for processing steps.
Enzyme Assays Use with caution; metal chelation can inhibit metalloenzymes.Excellent choice; negligible metal binding does not interfere with metal-dependent enzymes.[4]

Limitations and Assay Interference

Both buffers can interfere with common laboratory assays and have specific limitations that researchers must consider.

L-Histidine:

  • Assay Interference: High concentrations of histidine can interfere with bioanalytical methods such as Amino Acid Analysis and Imaged Capillary Isoelectric Focusing (icIEF), where it can cause a "histidine dip" in the electropherogram.[9]

  • Degradation: L-Histidine can be susceptible to degradation into trans-urocanic acid, particularly due to microbial contamination.[10][11] This degradant absorbs strongly at 280 nm and can interfere with protein concentration measurements and appear as an impurity peak in Size Exclusion Chromatography (SEC).[10][11]

HEPES:

  • Phototoxicity: As mentioned, HEPES can produce H₂O₂ when exposed to light, which is cytotoxic.[4][5]

  • Cytotoxicity: High concentrations (>40 mM) can be toxic to some cell lines.[5] A dose-response experiment is recommended to determine the optimal concentration for a specific cell type.

  • Assay Interference: HEPES is known to interfere with the Folin-Ciocalteu (Lowry) protein assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A1 Prepare cell culture medium with Buffer A (e.g., 25 mM L-Histidine) B1 Seed cells at identical density into triplicate wells for each condition A1->B1 A2 Prepare cell culture medium with Buffer B (e.g., 25 mM HEPES) A2->B1 A3 Prepare Control medium (e.g., bicarbonate buffer only) A3->B1 B2 Incubate under standard conditions (37°C, 5% CO₂) B1->B2 B3 Incubate a parallel set of plates outside the CO₂ incubator (ambient air) B1->B3 C1 Monitor medium pH daily B2->C1 B3->C1 C2 Assess cell viability (e.g., MTT assay) at 24, 48, and 72 hours C1->C2 C3 Quantify cell proliferation (e.g., cell counting) C2->C3 D1 Compare pH stability, viability, and proliferation across all conditions C3->D1

Figure 2. Workflow for comparing buffer efficacy in cell culture.

Experimental Protocols

Protocol 1: Preparation of 1 M HEPES Stock Solution (pH 7.4)

Materials:

  • HEPES (free acid powder): 238.3 g

  • High-purity, sterile distilled water

  • 10 N NaOH solution

  • Sterile 0.22 µm filter

  • Sterile storage bottles

  • pH meter

Methodology:

  • In a sterile beaker, dissolve 238.3 g of HEPES powder in 800 mL of high-purity, sterile distilled water. Stir gently until the powder is completely dissolved.

  • Slowly add 10 N NaOH dropwise to adjust the pH to 7.4. Use a calibrated pH meter to monitor the pH. Be cautious as the solution will heat up.

  • Once the target pH is reached, transfer the solution to a sterile graduated cylinder and add sterile distilled water to bring the final volume to 1 L.

  • Sterilize the 1 M HEPES solution by passing it through a 0.22 µm filter into sterile storage bottles.

  • Store the stock solution at 4°C, protected from light. For use in cell culture, this stock is typically diluted to a final concentration of 10-25 mM in the medium.

Protocol 2: Preparation of 0.1 M L-Histidine Buffer (pH 6.0)

Materials:

  • L-Histidine (free acid): 1.55 g

  • L-Histidine HCl monohydrate: 1.55 g (Note: Ratios can be adjusted to achieve different pH values)

  • High-purity, sterile distilled water

  • 0.1 N HCl or 0.1 N NaOH for pH adjustment

  • Sterile 0.22 µm filter

  • Sterile storage bottles

  • pH meter

Methodology:

  • A common method for preparing a histidine buffer is to use a combination of the free base and its hydrochloride salt. For a buffer used to reduce protein aggregation, one protocol suggests dissolving 0.41 g of L-histidine and 1.55 g of histidine hydrochloride in ultrapure water.[12]

  • Alternatively, dissolve 1.55 g of L-Histidine (free acid) in 900 mL of high-purity, sterile distilled water.

  • Slowly titrate the solution with 0.1 N HCl until the pH reaches 6.0, monitoring with a calibrated pH meter.

  • Transfer the solution to a sterile graduated cylinder and add sterile distilled water to a final volume of 1 L.

  • Sterilize the solution by passing it through a 0.22 µm filter into sterile storage bottles.

  • Store at 4°C.

Conclusion and Recommendations

The selection between L-Histidine and HEPES is not a matter of inherent superiority, but of suitability for the intended application.

Choose HEPES when:

  • Your primary application is cell culture, requiring stable physiological pH (7.2-7.4), especially during prolonged periods outside a CO₂ incubator.

  • Your system is not sensitive to low levels of H₂O₂ or can be protected from light.

  • You are working with metalloenzymes that could be inhibited by a chelating buffer.

Choose L-Histidine when:

  • You are developing a protein or monoclonal antibody formulation that requires optimal stability in a slightly acidic pH range (5.5-6.5).

  • Your formulation would benefit from the chelation of trace metal ions to prevent oxidation.

  • You need a buffer that also serves as a cryo- and lyoprotectant during freeze-drying.[6][8]

Ultimately, for any new application, it is crucial to empirically test and validate the chosen buffer to ensure it provides the desired pH control without compromising the integrity of the biological system.

Buffer_Selection_Guide Start Start: Choose a Buffer Q1 What is the target pH range? Start->Q1 Q2 Is the application cell culture? Q1->Q2 pH 6.8 - 8.2 Q3 Is metal ion chelation desirable? Q1->Q3 pH 5.0 - 7.0 Q2->Q3 No (e.g., protein formulation) Q4 Will the system have prolonged light exposure? Q2->Q4 Yes Histidine Choose L-Histidine Q3->Histidine Yes Consider_Alt Consider Alternative Buffer Q3->Consider_Alt No HEPES Choose HEPES Q4->HEPES No Protect_Light Choose HEPES (Protect from light) Q4->Protect_Light Yes

Figure 3. Decision guide for selecting between L-Histidine and HEPES.

References

L-Histidine Dihydrochloride: A Comparative Guide to its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Histidine dihydrochloride's efficacy in mitigating oxidative stress against two well-established antioxidants: N-acetylcysteine (NAC) and Vitamin C. The following sections present quantitative data from various experimental assays, detailed experimental protocols for key methodologies, and visual representations of relevant biological pathways and workflows to offer a thorough and objective evaluation.

Comparative Analysis of Antioxidant Performance

The antioxidant capacity of this compound, N-acetylcysteine, and Vitamin C has been evaluated using various in vitro and in vivo models. This section summarizes the quantitative data from key antioxidant assays to facilitate a direct comparison of their performance.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a common in vitro method used to assess the free radical scavenging ability of a compound. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.

CompoundIC50 ValueExperimental ConditionsSource
L-Histidine 4199.05 µMIn vitro DPPH assay[1]
N-acetylcysteine (NAC) Not explicitly reported as IC50 in direct comparison. Showed 56.5% inhibition at 75 mg/ml.[2]In vitro DPPH assay[2]
Vitamin C (Ascorbic Acid) 6.31 ± 0.29 mg/L (35.8 µM)In vitro DPPH assay[3]
Vitamin C (Ascorbic Acid) 8.4 µg/mL (47.7 µM)In vitro DPPH assay[4]
Vitamin C (Ascorbic Acid) 3.37 µg/ml (19.1 µM)In vitro DPPH assay[5]
Vitamin C (Ascorbic Acid) 10.65 µg/mLIn vitro DPPH assay[6]

Note: Direct comparison of IC50 values is challenging due to variations in experimental protocols across different studies. The provided data is for reference and highlights the need for standardized comparative studies.

Table 2: Superoxide (B77818) Dismutase (SOD) Activity

SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. The data below reflects the modulatory effects of the compounds on SOD activity in various models.

CompoundEffect on SOD ActivityExperimental ModelSource
L-Histidine Dietary histidine decreased total and Cu,Zn-SOD activities in the liver of both normal and copper-accumulating rats.[7]In vivo (rat liver)[7]
N-acetylcysteine (NAC) Pre-treatment with 3 mmol/kg NAC increased muscle Mn-SOD protein content and activity in both control and LPS-injected rats.[8]In vivo (rat diaphragm)[8]
N-acetylcysteine (NAC) A significant increase in mean serum SOD levels was observed after intervention with NAC (600 mg/day) in patients with chronic suppurative otitis media.[9]Clinical study (human serum)[9]
Vitamin C (Ascorbic Acid) Supplementation (500 mg/day for 8 weeks) increased baseline SOD activity in lymphocytes.[10]Human lymphocytes[10]
Vitamin C (Ascorbic Acid) Treatment prevented a decrease in SOD activity in a hypertensive rat model.[11]In vivo (rat vasculature)[11]
Table 3: Malondialdehyde (MDA) Level Reduction

MDA is a marker of lipid peroxidation, a key process in oxidative stress-induced cellular damage. A reduction in MDA levels indicates a protective effect against oxidative damage.

CompoundEffect on MDA LevelsExperimental ModelSource
L-Histidine Co-administration with Vitamin C significantly inhibited isoproterenol-induced increases in heart tissue MDA levels.[12]In vivo (rat heart tissue)[12]
N-acetylcysteine (NAC) Significantly reduced MDA levels in chronic hemodialysis patients.[4]Clinical study (human)[4]
N-acetylcysteine (NAC) Reduced intracellular MDA content to almost normal levels in dental pulp cells treated with dental monomers.[13]In vitro (human dental pulp cells)[13]
Vitamin C (Ascorbic Acid) Significantly decreased plasma MDA levels after exercise.[14]Clinical study (human plasma)[14]
Vitamin C (Ascorbic Acid) Significantly lower MDA levels were observed in a subgroup supplied with vitamin C plus iron compared to a group with iron alone.[15]Clinical study (human)[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, airtight container.

    • Prepare various concentrations of the test compounds (this compound, NAC, Vitamin C) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader or spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures the ability of SOD to inhibit the reduction of a detector molecule (e.g., WST-1, cytochrome c, or nitroblue tetrazolium) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity in the sample.

Protocol (using a commercial kit as an example):

  • Sample Preparation:

    • Prepare tissue homogenates or cell lysates in an appropriate buffer on ice.

    • Centrifuge the samples to remove debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Reagent Preparation:

    • Prepare the WST working solution and enzyme working solution (containing xanthine oxidase) according to the kit manufacturer's instructions.

    • Prepare a series of SOD standards for the standard curve.

  • Assay Procedure:

    • Add the sample or SOD standard to the wells of a 96-well plate.

    • Add the WST working solution to all wells.

    • Initiate the reaction by adding the enzyme working solution to all wells except the blank.

    • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition for each sample and standard.

    • Determine the SOD activity in the samples by comparing their inhibition to the standard curve. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of reduction of the detector molecule by 50%.[8][16]

Malondialdehyde (MDA) Assay (TBARS Method)

Principle: This assay measures the level of MDA, a product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA2), which can be quantified spectrophotometrically or fluorometrically.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in an appropriate buffer containing a butylated hydroxytoluene (BHT) solution to prevent further lipid peroxidation during the assay.[13]

    • Centrifuge the homogenate/lysate and collect the supernatant.

  • Reaction:

    • To a specific volume of the supernatant, add a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA) or phosphoric acid.[13]

    • Incubate the mixture at a high temperature (e.g., 95-100°C) for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA2 adduct.[13]

    • Cool the samples on ice to stop the reaction.

  • Extraction (optional but recommended for cleaner samples):

    • Add a solvent like n-butanol to the reaction mixture to extract the MDA-TBA2 adduct.

    • Centrifuge to separate the layers and collect the organic phase.

  • Measurement:

    • Measure the absorbance of the supernatant or the extracted organic phase at a specific wavelength (typically around 532 nm).[13]

  • Calculation:

    • Create a standard curve using a known concentration of MDA standard (e.g., from the hydrolysis of 1,1,3,3-tetramethoxypropane).

    • Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve. The results are often expressed as nmol of MDA per mg of protein.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in oxidative stress and the general workflows of the experimental assays discussed.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Attack Neutralization Neutralization Damage Oxidative Damage Cell->Damage Leads to Antioxidants Antioxidants (L-Histidine, NAC, Vit C) Antioxidants->ROS Scavenge Antioxidants->Neutralization Enzymes Antioxidant Enzymes (SOD, Catalase, GPx) Enzymes->ROS Detoxify Enzymes->Neutralization

Caption: General overview of the oxidative stress pathway and the role of antioxidants.

DPPH_Assay_Workflow Start Start Prepare_Reagents Prepare DPPH Solution & Test Compounds Start->Prepare_Reagents Mix Mix DPPH with Test Compound Prepare_Reagents->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate End End Calculate->End

Caption: Simplified workflow for the DPPH radical scavenging assay.

SOD_Assay_Workflow Start Start Prepare_Sample Prepare Sample (Lysate/Homogenate) Start->Prepare_Sample Add_Reagents Add Sample, WST Solution & Enzyme Solution to Plate Prepare_Sample->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Measure Measure Absorbance (450 nm) Incubate->Measure Calculate Calculate SOD Activity Measure->Calculate End End Calculate->End

Caption: General workflow for the Superoxide Dismutase (SOD) activity assay.

MDA_Assay_Workflow Start Start Prepare_Sample Prepare Sample with BHT Start->Prepare_Sample Add_Reagents Add TBA and Acid Prepare_Sample->Add_Reagents Heat Incubate at 95-100°C Add_Reagents->Heat Cool Cool on Ice Heat->Cool Measure Measure Absorbance (532 nm) Cool->Measure Calculate Calculate MDA Concentration Measure->Calculate End End Calculate->End

Caption: Simplified workflow for the Malondialdehyde (MDA) assay (TBARS method).

References

A Comparative Analysis of Histidine-Containing Dipeptides in Intracellular Buffering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intracellular buffering capabilities of histidine-containing dipeptides (HCDs), primarily focusing on carnosine and its methylated analogue, anserine (B1665513). The information presented is supported by experimental data to aid in the understanding and potential application of these dipeptides in various research and therapeutic contexts.

Introduction to Intracellular Buffering and Histidine-Containing Dipeptides

Maintaining a stable intracellular pH (pHi) is critical for normal cellular function, as even minor fluctuations can significantly impact enzyme activity, protein structure, and overall cellular homeostasis. During periods of high metabolic activity, such as intense exercise, the production of acidic byproducts like lactic acid can lead to a drop in pHi, a condition known as intracellular acidosis. To counteract these changes, cells rely on various intracellular buffering systems.

Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine), are naturally occurring compounds found in high concentrations in excitable tissues like skeletal muscle and the brain.[1][2] The imidazole (B134444) ring of the histidine residue in these dipeptides has a pKa value close to the physiological pH range, making them highly effective biological buffers.[3][4] This guide delves into a comparative study of these molecules, presenting their biochemical properties, buffering capacities, and the experimental methods used to evaluate them.

Comparative Data of Histidine-Containing Dipeptides

The efficacy of a biological buffer is largely determined by its concentration and its pKa value relative to the physiological pH. The following tables summarize key quantitative data for carnosine and anserine.

DipeptidepKa (Imidazole Ring)Key Characteristics
Carnosine6.83[4]Found in high concentrations in the skeletal muscle of many vertebrates.[1] Its buffering capacity is significant in preventing pH drop during intense exercise.[5]
Anserine7.04[4]A methylated form of carnosine, prevalent in the muscle of birds and some mammals.[6] Its slightly higher pKa may offer buffering advantages in a different physiological pH range compared to carnosine.[3]
Muscle TissueFiber TypeDipeptideConcentration (mmol/kg dry muscle)Buffering Capacity Contribution
Human Quadriceps FemorisMixedCarnosine20.0 (avg)[5]~7% of total muscle buffering[5]
Horse Gluteus MediusFast-twitchCarnosine~100+A major contributor to the high buffering capacity of equine muscle.
Chicken Pectoral (Breast)Fast-twitchAnserineHighSignificantly contributes to the high buffering capacity of avian fast-twitch muscle.[7]
Chicken LegSlow-twitchCarnosine/AnserineLower than breastCorrelates with a lower buffering capacity compared to fast-twitch fibers.[8]

Metabolic Pathways of Histidine-Containing Dipeptides

The intracellular concentrations of carnosine and anserine are regulated by their synthesis and degradation pathways.

Metabolic Pathway of Carnosine and Anserine cluster_synthesis Synthesis cluster_degradation Degradation L-Histidine L-Histidine CARNS1 Carnosine Synthase (CARNS1) L-Histidine->CARNS1 Beta-Alanine Beta-Alanine Beta-Alanine->CARNS1 Carnosine Carnosine CARNMT Carnosine N-methyltransferase (CARNMT) Carnosine->CARNMT CNDP1 Carnosinase (CNDP1) Carnosine->CNDP1 CARNS1->Carnosine S-adenosyl-L-methionine S-adenosyl-L-methionine S-adenosyl-L-methionine->CARNMT Anserine Anserine Anserine->CNDP1 Slower hydrolysis CARNMT->Anserine S-adenosyl-L-homocysteine S-adenosyl-L-homocysteine CARNMT->S-adenosyl-L-homocysteine Degraded_Histidine L-Histidine CNDP1->Degraded_Histidine Degraded_Beta_Alanine Beta-Alanine CNDP1->Degraded_Beta_Alanine

Metabolic pathway of carnosine and anserine.

Carnosine is synthesized from its constituent amino acids, β-alanine and L-histidine, by the enzyme carnosine synthase (CARNS1).[1] Anserine is subsequently formed by the methylation of carnosine, a reaction catalyzed by carnosine N-methyltransferase (CARNMT).[6][9] The degradation of both dipeptides is carried out by carnosinase (CNDP1), which hydrolyzes them back into β-alanine and their respective histidine forms.[10] Anserine is known to be more resistant to hydrolysis by carnosinase than carnosine.[4]

Experimental Protocols

Measurement of Intracellular pH using BCECF-AM

This protocol describes the use of the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) for the ratiometric measurement of pHi.

Materials:

  • BCECF-AM stock solution (1-2 mM in anhydrous DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips or in a microplate

  • Fluorescence microscope or plate reader with dual-excitation capabilities

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Dye Loading:

    • Prepare a BCECF-AM working solution at a final concentration of 2-5 µM in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, remove the dye-containing solution and wash the cells two to three times with fresh HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the fluorescent BCECF inside the cells.

  • Fluorescence Measurement:

    • Mount the coverslip on the microscope stage or place the microplate in the reader.

    • Excite the cells alternately at approximately 490 nm (pH-sensitive wavelength) and 440 nm (pH-insensitive isosbestic point).

    • Measure the fluorescence emission at approximately 535 nm for both excitation wavelengths.

  • Calibration: To convert the fluorescence ratio (F490/F440) to pHi, a calibration curve is generated. This is typically achieved by exposing the dye-loaded cells to high-potassium buffers of known pH containing the ionophore nigericin, which equilibrates the intracellular and extracellular pH.

Workflow for Intracellular pH Measurement Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Dye_Loading Incubate with BCECF-AM Cell_Culture->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash De-esterification Allow for de-esterification Wash->De-esterification Measurement Measure fluorescence at 490nm and 440nm excitation De-esterification->Measurement Acid_Load Induce Acid Load (e.g., NH4Cl prepulse) Measurement->Acid_Load Recovery Monitor pHi recovery Acid_Load->Recovery Calibration Generate calibration curve with nigericin Recovery->Calibration End End Calibration->End Workflow for Muscle Buffering Capacity Titration Start Start Sample_Prep Prepare muscle homogenate Start->Sample_Prep pH_Adjust Adjust initial pH to 7.1 Sample_Prep->pH_Adjust Titration Titrate with standardized HCl from pH 7.1 to 6.5 pH_Adjust->Titration Data_Collection Record volume of HCl added at each pH interval Titration->Data_Collection Calculation Calculate buffering capacity (β) Data_Collection->Calculation End End Calculation->End

References

L-Histidine Analogues: A Comparative Guide to Their Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory performance of various L-histidine structural analogues against key biological targets. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for further investigation.

This guide summarizes the inhibitory activities of L-histidine analogues against three distinct targets: human N-myristoyltransferase (hNMT), a crucial enzyme in protein modification; histidine decarboxylase (HDC), the rate-limiting enzyme in histamine (B1213489) biosynthesis; and the malaria parasite Plasmodium falciparum, where histidine metabolism is vital for its growth.

Comparative Inhibitory Potency

The following table summarizes the quantitative data on the inhibitory effects of various L-histidine structural analogues.

Target Analogue Inhibitory Concentration Inhibition Type Assay Method
Human N-myristoyltransferase (hNMT)L-Histidinol18 mM (Half-maximal inhibition)NoncompetitiveEnzyme activity assay
Histamine1.5 mM (Half-maximal inhibition)NoncompetitiveEnzyme activity assay
Histidine Decarboxylase (HDC)(S)-alpha-Fluoromethylhistidine (FMH)5 µM (IC50)IrreversibleHPLC-based assay
Histidine Methyl Ester (HME)9 µM (IC50)Not specifiedHPLC-based assay
4(5)-aminooxymethylimidazole (O-IMHA)~0.2 µM (IC50)CompetitiveIn vitro enzyme assay
Pyridoxyl-histidine methyl ester (PHME)200 µM (60% inhibition of newly synthesized HDC)Not specifiedCell-based assay in HMC-1 cells
Plasmodium falciparum2-Fluoro-L-histidine (2-F-HIS)25 µM (50% inhibition of morphological development)Not specifiedMicroscopic analysis of parasite development
70 µM (50% inhibition of [3H]isoleucine uptake)Not specifiedRadiolabeled amino acid incorporation assay
2-Iodo-L-histidine (2-I-HIS)100 µM (50% inhibition of morphological development)Not specifiedMicroscopic analysis of parasite development
420 µM (50% inhibition of [3H]isoleucine uptake)Not specifiedRadiolabeled amino acid incorporation assay
2-Azido-L-histidine1.0 mM (Inhibited growth and protein synthesis)Not specifiedNot specified
alpha-Methyl-L-histidine1.0 mM (Inhibited growth and protein synthesis)Not specifiedNot specified

Experimental Protocols

Inhibition of Human N-myristoyltransferase (hNMT) Activity

A fluorescence-based assay is a common method to determine hNMT activity and the inhibitory effects of compounds like L-histidinol and histamine.[1][2]

Principle: The assay measures the production of Coenzyme A (CoA), a product of the N-myristoylation reaction, using a fluorescent probe that reacts with the free thiol group of CoA to generate a fluorescent signal.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide with an N-terminal glycine)

  • 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT)

  • Test compounds (L-histidinol, histamine)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding myristoyl-CoA and the hNMT enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

  • Stop the reaction (e.g., by adding a solution containing a denaturant).

  • Add the fluorescent probe (CPM) to the reaction mixture.

  • Incubate in the dark to allow the reaction between CoA and CPM to complete.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of the test compound to the control (no inhibitor).

  • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of Histidine Decarboxylase (HDC) Activity

A radioisotopic-HPLC method provides a sensitive and accurate measurement of HDC activity and its inhibition.[3]

Principle: This assay measures the enzymatic conversion of radiolabeled L-histidine to radiolabeled histamine. The product is then separated by HPLC and quantified by scintillation counting.

Materials:

  • Tissue homogenate or purified HDC enzyme

  • [3H]-L-histidine

  • Pyridoxal-5'-phosphate (PLP) as a cofactor

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 6.8)

  • Test compounds ((S)-alpha-fluoromethylhistidine, Histidine Methyl Ester)

  • Perchloric acid

  • Anion-exchange resin

  • HPLC system with a cation-exchange column

  • Scintillation counter and scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PLP, [3H]-L-histidine, and the test compound at various concentrations.

  • Add the enzyme source (tissue homogenate or purified HDC) to initiate the reaction.

  • Incubate the mixture at 37°C for a defined time.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Apply the supernatant to an anion-exchange resin column to remove unreacted [3H]-L-histidine.

  • Inject the eluate containing [3H]-histamine onto an HPLC system equipped with a cation-exchange column.

  • Elute the histamine and collect the corresponding fractions.

  • Add scintillation cocktail to the collected fractions and measure the radioactivity using a scintillation counter.

  • Calculate the HDC activity based on the amount of [3H]-histamine formed.

  • Determine the inhibitory effect of the test compounds by comparing the activity in their presence to the control.

Inhibition of Plasmodium falciparum Growth

The inhibitory effect of L-histidine analogues on the in vitro growth of P. falciparum can be assessed by monitoring parasite morphological development and the incorporation of radiolabeled precursors.[4][5]

Principle: The assay evaluates the ability of the compounds to arrest the parasite's life cycle progression, observed microscopically, and to inhibit protein synthesis, measured by the uptake of a radiolabeled amino acid.

Materials:

  • Synchronized cultures of P. falciparum (ring stage)

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX)

  • Human red blood cells

  • Test compounds (2-Fluoro-L-histidine, 2-Iodo-L-histidine)

  • [3H]-isoleucine

  • Giemsa stain

  • Light microscope

  • Scintillation counter

Procedure for Morphological Assessment:

  • Add the test compounds at various concentrations to the synchronized ring-stage parasite cultures.

  • Incubate the cultures for 22-24 hours under standard conditions (37°C, 5% CO2, 5% O2).

  • Prepare thin blood smears from each culture.

  • Stain the smears with Giemsa.

  • Examine the smears under a light microscope to assess the parasite's developmental stage. Inhibition is determined by the presence of condensed or pyknotic forms instead of mature trophozoites.

  • Calculate the 50% inhibitory concentration (IC50) for morphological development.

Procedure for Protein Synthesis Inhibition:

  • During the last few hours of the incubation period, add [3H]-isoleucine to the cultures.

  • After incubation, harvest the cells and wash to remove unincorporated radiolabel.

  • Lyse the cells and precipitate the protein (e.g., with trichloroacetic acid).

  • Collect the precipitate on a filter and wash.

  • Measure the radioactivity of the filter using a scintillation counter.

  • Calculate the percentage of inhibition of protein synthesis and determine the IC50 value.

Visualizing the Mechanisms

Histidine Decarboxylase Inhibition Pathway

HDC_Inhibition L_Histidine L-Histidine HDC Histidine Decarboxylase (HDC) (PLP-dependent) L_Histidine->HDC Substrate Histamine Histamine HDC->Histamine Decarboxylation Analogues L-Histidine Analogues (e.g., FMH, HME) Analogues->HDC Inhibition

Caption: Inhibition of histamine synthesis by L-histidine analogues.

Experimental Workflow for Screening Inhibitors

Experimental_Workflow Start Start: Prepare Assay Components (Enzyme, Substrate, Analogues) Incubation Incubate Reaction Mixture Start->Incubation Detection Measure Enzymatic Activity/ Parasite Growth Incubation->Detection Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Analysis End End: Identify Potent Inhibitors Analysis->End

Caption: General workflow for screening L-histidine analogue inhibitors.

Logical Relationship of Noncompetitive Inhibition of hNMT

Noncompetitive_Inhibition Enzyme hNMT (E) ES_Complex ES Complex Enzyme->ES_Complex + S EI_Complex EI Complex Enzyme->EI_Complex + I Substrate Myristoyl-CoA (S) Inhibitor L-Histidinol / Histamine (I) ESI_Complex ESI Complex (Inactive) Inhibitor->ESI_Complex + I ES_Complex->ESI_Complex + I Product Product ES_Complex->Product EI_Complex->ESI_Complex + S

Caption: Noncompetitive inhibition of hNMT by L-histidine analogues.

References

A Comparative Guide to L-Histidine Salts in Bioprocessing: Optimizing Stability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate buffer systems is a critical determinant of biologic drug stability and efficacy. L-Histidine has emerged as a preferred buffer in many biopharmaceutical formulations, particularly for monoclonal antibodies (mabs), due to its ability to maintain pH in a physiologically relevant range and its inherent stabilizing properties. However, the performance of L-Histidine can be significantly influenced by its salt form. This guide provides a comparative analysis of different L-Histidine salts, focusing on key performance indicators in bioprocessing, supported by experimental data and detailed protocols.

L-Histidine is an amino acid with a pKa of its imidazole (B134444) side chain around 6.0, making it an effective buffer in the pH range of 5.5 to 7.4.[1][2] This is often the optimal pH range for the stability of many therapeutic proteins.[1] Beyond its buffering capacity, L-Histidine actively contributes to the stabilization of proteins by reducing aggregation, a major degradation pathway for biologics.[1][3] The proposed mechanism for this is the shielding of solvent-exposed hydrophobic regions on the protein surface, which mitigates protein-protein interactions.[1]

The choice of the counter-ion in an L-Histidine salt preparation is not trivial and can have a significant impact on the final formulation's stability, solubility, and overall performance. This guide will delve into a comparison of commonly used L-Histidine salts, including L-Histidine (free base), L-Histidine Hydrochloride (HCl), and L-Histidine Acetate.

Data Presentation: A Quantitative Comparison of L-Histidine Salts

To facilitate a clear comparison, the following tables summarize the key performance indicators of different L-Histidine salts based on available data.

Table 1: Solubility of L-Histidine and its Salts in Water

L-Histidine Salt FormMolecular Weight ( g/mol )Solubility in WaterReference
L-Histidine (Free Base)155.1543 g/L (at 25°C)[4]
L-Histidine HCl (Monohydrate)209.63149 g/L[5]

Table 2: Impact of Histidine Buffer Counter-Ions on Monoclonal Antibody (mAb) Aggregation

Histidine Buffer SystemStress Condition% Increase in Aggregates (Example with a specific mAb)Key ObservationReference
Histidine/HCl Freeze-Thaw Cycles High Least favorable buffer system for all tested mAbs under this stress. [7][8]
Histidine/Acetate Freeze-Thaw Cycles Low Significantly reduced aggregate formation compared to Histidine/HCl. [7]
Histidine/Aspartate Freeze-Thaw Cycles Low Significantly reduced aggregate formation compared to Histidine/HCl. [7]
Histidine/Glutamate (B1630785) Freeze-Thaw Cycles Low Significantly reduced aggregate formation compared to Histidine/HCl. [7]
Histidine/Citrate Thermal Stress (40°C) Low One of the most optimal choices for addressing temperature-induced stress. [7][8]

This data highlights the critical role of the counter-ion in modulating the stability of mAbs in histidine buffers. While Histidine/HCl is widely used, alternative counter-ions like acetate, aspartate, and glutamate can offer superior protection against aggregation induced by freeze-thaw stress.[7][8] For thermal stability, a histidine/citrate buffer system has shown to be highly effective.[7][8]

Key Performance Attributes of L-Histidine Salts

Buffering Capacity

L-Histidine is most effective as a buffer between pH 5.5 and 7.0.[2] The choice of the salt form will influence the starting pH of the solution and the amount of acid or base needed to reach the target pH. A histidine buffer can be prepared by titrating L-Histidine free base with a suitable acid (e.g., acetic acid or hydrochloric acid) or by mixing the free base with its corresponding salt.[9][10] The maximal buffering capacity is observed around the pKa of the imidazole group (~6.0).[11]

Protein Stability: Preventing Aggregation

A primary role of L-Histidine in biopharmaceutical formulations is to minimize protein aggregation. Studies have shown that histidine buffers can be more effective at this than other common buffers like citrate, particularly at pH values between 4.5 and 6.5.[1] The counter-ion plays a crucial role in this stabilizing effect. As indicated in Table 2, acetate, aspartate, and glutamate counter-ions have demonstrated superior performance in reducing freeze-thaw-induced aggregation compared to chloride.[7]

Metal Ion Chelation

L-Histidine possesses metal-chelating properties, which can be advantageous in preventing metal-catalyzed oxidation and degradation of mAbs.[5] This is an important consideration for long-term stability, as trace metal ions can be introduced during the manufacturing process.

Mandatory Visualization

experimental_workflow Experimental Workflow for Comparing L-Histidine Salts cluster_prep Buffer and Sample Preparation cluster_analysis Performance Analysis cluster_stability Stability Assays Buffer Prep Prepare L-Histidine Salt Buffers (Base, HCl, Acetate) at desired concentration and pH Protein Prep Dialyze Monoclonal Antibody into respective buffer systems Buffer Prep->Protein Prep Solubility Solubility Assessment Protein Prep->Solubility Buffering Buffering Capacity Measurement (Potentiometric Titration) Protein Prep->Buffering Stability Protein Stability Analysis Protein Prep->Stability DSC Thermal Stability (DSC) Determine Tm Stability->DSC SEC Aggregation Analysis (SEC-HPLC) Quantify HMW species Stability->SEC Stress Stress Studies (Freeze-Thaw, Thermal) Stability->Stress Stress->SEC Post-stress analysis

Caption: Workflow for evaluating different L-Histidine salts.

signaling_pathway Mechanism of L-Histidine in Protein Stabilization Histidine L-Histidine in Solution mAb Monoclonal Antibody (Exposed Hydrophobic Regions) Histidine->mAb Shields hydrophobic regions Aggregation Protein Aggregation mAb->Aggregation Leads to Stabilization Stabilized Monoclonal Antibody mAb->Stabilization Interaction with Histidine

Caption: L-Histidine's role in preventing protein aggregation.

Experimental Protocols

Detailed Protocol for Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis

Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates) in a monoclonal antibody sample formulated in different L-Histidine salt buffers.

Materials:

  • UHPLC or HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC System).[9]

  • Size-Exclusion Chromatography column suitable for mAbs (e.g., MAbPac SEC-1, 7.8 x 300 mm, 300Å pore size).[12]

  • Mobile Phase: 100 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 6.8.[13]

  • L-Histidine salt buffers (e.g., 20 mM L-Histidine HCl, 20 mM L-Histidine Acetate).

  • Monoclonal antibody stock solution.

  • 0.22 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by dissolving the appropriate amounts of sodium phosphate and sodium chloride in HPLC-grade water.

    • Adjust the pH to 6.8 using phosphoric acid or sodium hydroxide.

    • Filter the mobile phase through a 0.22 µm membrane filter and degas thoroughly.[9]

  • Sample Preparation:

    • Dialyze the mAb into the respective L-Histidine salt buffer to be tested.

    • Adjust the final protein concentration to a suitable range (e.g., 1 mg/mL).[13]

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[9]

  • Chromatographic Conditions:

    • Column: MAbPac SEC-1, 7.8 x 300 mm.[12]

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.[13]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30°C.[12]

    • Injection Volume: 10-20 µL.[9]

    • Detection: UV absorbance at 280 nm and/or 214 nm.[12]

    • Run Time: Sufficient to allow for the elution of the monomer and any aggregates and fragments.

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase at the set flow rate until a stable baseline is achieved (typically 30-60 minutes).[9]

  • Data Analysis:

    • Inject the prepared samples.

    • Identify the peaks corresponding to the monomer, dimer, and other HMW species based on their elution times (larger molecules elute earlier).

    • Integrate the peak areas for each species.

    • Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of HMW peaks / Total Area of all peaks) x 100

Detailed Protocol for Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

Objective: To determine the thermal stability (melting temperature, Tm) of a monoclonal antibody in different L-Histidine salt buffers.

Materials:

  • Differential Scanning Calorimeter (e.g., MicroCal PEAQ-DSC or TA Instruments RS-DSC).[14]

  • L-Histidine salt buffers (e.g., 20 mM L-Histidine HCl, 20 mM L-Histidine Acetate) to be used as both sample and reference buffer.

  • Monoclonal antibody stock solution.

  • Pipettes and consumables for sample loading.

Procedure:

  • Sample Preparation:

    • Dialyze the mAb into the respective L-Histidine salt buffer to be tested.

    • Adjust the protein concentration to a suitable level (e.g., 0.2 - 1 mg/mL). A higher concentration may be used depending on the instrument's capabilities.[14]

    • Prepare a sufficient volume of the matching buffer to be used as the reference.

  • Instrument Setup and Equilibration:

    • Turn on the DSC instrument and allow it to equilibrate according to the manufacturer's instructions.

    • Perform a buffer-buffer baseline scan to ensure the instrument is clean and equilibrated. The baseline should be stable and reproducible.

  • Sample Loading:

    • Carefully load the protein sample into the sample cell and the matching buffer into the reference cell, following the instrument-specific instructions to avoid introducing air bubbles.

  • DSC Scan Parameters:

    • Temperature Range: 10°C to 100°C.[15]

    • Scan Rate: 1°C/min.[14][15]

    • Pre-scan equilibration: Allow the samples to equilibrate at the starting temperature for a set period (e.g., 15-30 minutes) before initiating the scan.

  • Data Acquisition and Analysis:

    • Initiate the temperature scan and collect the data. The output will be a thermogram showing the change in heat capacity as a function of temperature.

    • Subtract the buffer-buffer baseline from the sample scan to obtain the protein unfolding transition.

    • Use the instrument's software to analyze the thermogram and determine the melting temperature (Tm), which is the temperature at the peak of the unfolding transition. For multi-domain proteins like mAbs, multiple Tms may be observed.[16]

    • Compare the Tm values obtained for the mAb in the different L-Histidine salt buffers. A higher Tm indicates greater thermal stability.

Conclusion

The selection of the appropriate L-Histidine salt can have a profound impact on the stability and performance of biopharmaceutical formulations. While L-Histidine HCl is a common choice due to its high solubility, this guide highlights that other salt forms, such as L-Histidine Acetate, may offer superior protection against protein aggregation under certain stress conditions. The experimental data underscores the importance of considering the counter-ion as a critical parameter during formulation development. By employing rigorous analytical techniques such as SEC-HPLC and DSC, researchers can quantitatively assess the performance of different L-Histidine salts and select the optimal buffer system to ensure the stability and efficacy of their biologic drug products.

References

Safety Operating Guide

Essential Safety and Operational Guide for L-Histidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Histidine dihydrochloride (B599025). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling L-Histidine dihydrochloride, particularly in solid form where dust may be generated, a comprehensive PPE strategy is crucial. The following table summarizes the recommended protective equipment.

PPE CategoryEquipment SpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against dust particles and splashes.[1][2][3][4][5][6]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact. Gloves should be inspected before use and disposed of properly.[1][6]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is recommended.To minimize skin contact with the chemical.[1][2][4][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated. A P1 particulate filter is recommended.To prevent inhalation of dust particles.[3] This is especially important during large-scale operations or in emergency situations.[1]

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Appearance White crystalline powder/solid.[2][4][5][7]
Odor Odorless.[2][7][8]
pH 2.5 - 5.0 (2.5% aqueous solution).[2][4][5]
Melting Point Decomposes at approximately 251-254 °C.[2][7]
Solubility Soluble in water.[1][2][4][8]
Stability Stable under normal conditions.[2][4][5]
Incompatibilities Strong oxidizing agents.[2][4][5]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas.[1][2][4][5]

Standard Operating Procedure for Handling

The following workflow outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Consult SDS Consult Safety Data Sheet (SDS) Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Consult SDS->Don PPE Prepare Workspace Prepare a Clean and Well-Ventilated Workspace Don PPE->Prepare Workspace Weigh Solid Carefully Weigh Solid Compound (Avoid Dust Generation) Prepare Workspace->Weigh Solid Dissolve Dissolve in Appropriate Solvent (if necessary) Weigh Solid->Dissolve Clean Workspace Clean Workspace and Equipment Dissolve->Clean Workspace Dispose Waste Dispose of Waste According to Institutional Guidelines Clean Workspace->Dispose Waste Remove PPE Remove and Dispose of PPE Properly Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Standard Handling Workflow for this compound

Spill Management Protocol

In the event of a spill, a structured and immediate response is necessary to mitigate any potential hazards.

For minor spills, trained laboratory personnel can typically manage the cleanup.[9]

  • Ensure Safety: Ensure adequate ventilation and wear appropriate PPE.[1][5]

  • Containment: For solid spills, sweep or vacuum up the material and place it in a suitable container for disposal.[1][5][6] Avoid generating dust.[1][5][10]

  • Cleanup: Clean the spill area with water and decontaminate surfaces.[7]

  • Disposal: Dispose of the collected material and cleaning supplies as chemical waste in accordance with local, regional, and national regulations.[1][2]

For significant spills, immediate evacuation and professional assistance are required.

  • Evacuate: Evacuate the area immediately.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Isolate: Close off the affected area to prevent the spread of dust.

  • Seek Assistance: Contact your institution's environmental health and safety (EHS) office or emergency response team for cleanup.

The following diagram illustrates the decision-making process for spill response.

Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Minor Large Spill Large Spill Assess Spill Size->Large Spill Major Trained Personnel Cleanup Trained Personnel Follow Small Spill Protocol Small Spill->Trained Personnel Cleanup Evacuate and Call EHS Evacuate Area Contact EHS/Emergency Response Large Spill->Evacuate and Call EHS

Spill Response Decision Workflow

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be disposed of as chemical waste.[1] Do not mix with other waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbents, PPE) should be placed in a sealed, labeled container and disposed of as hazardous waste.[9][10][11]

  • Empty Containers: Handle uncleaned containers as you would the product itself. Empty containers should be disposed of in accordance with local regulations.[1]

Always consult your institution's waste disposal guidelines and local regulations for complete and accurate classification and disposal procedures.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Histidine dihydrochloride
Reactant of Route 2
L-Histidine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.